molecular formula C31H38ClN5O7 B1683699 Beradilol monoethyl maleate CAS No. 114856-47-2

Beradilol monoethyl maleate

Cat. No.: B1683699
CAS No.: 114856-47-2
M. Wt: 628.1 g/mol
InChI Key: TZXOVBAUUXGKJG-QGAMPUOQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tzc 5665 is a pyridazinone derivative with vasodilatory and beta-adrenergic blocking activities and type III phosphodiesterase inhibitory action.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

114856-47-2

Molecular Formula

C31H38ClN5O7

Molecular Weight

628.1 g/mol

IUPAC Name

4-chloro-2-[2-hydroxy-3-[[2-methyl-1-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)anilino]propan-2-yl]amino]propoxy]benzonitrile;(Z)-4-ethoxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C25H30ClN5O3.C6H8O4/c1-16-10-23(33)30-31-24(16)17-5-8-20(9-6-17)28-15-25(2,3)29-13-21(32)14-34-22-11-19(26)7-4-18(22)12-27;1-2-10-6(9)4-3-5(7)8/h4-9,11,16,21,28-29,32H,10,13-15H2,1-3H3,(H,30,33);3-4H,2H2,1H3,(H,7,8)/b;4-3-

InChI Key

TZXOVBAUUXGKJG-QGAMPUOQSA-N

SMILES

CCOC(=O)C=CC(=O)O.CC1CC(=O)NN=C1C2=CC=C(C=C2)NCC(C)(C)NCC(COC3=C(C=CC(=C3)Cl)C#N)O

Isomeric SMILES

CCOC(=O)/C=C\C(=O)O.CC1CC(=O)NN=C1C2=CC=C(C=C2)NCC(C)(C)NCC(COC3=C(C=CC(=C3)Cl)C#N)O

Canonical SMILES

CCOC(=O)C=CC(=O)O.CC1CC(=O)NN=C1C2=CC=C(C=C2)NCC(C)(C)NCC(COC3=C(C=CC(=C3)Cl)C#N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

6-(4-(2-(3-(5-chloro-2-cyanophenoxy)-2-hydroxypropylamino)-2-methylpropylamino)phenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone monoethyl maleate
TZC 5665
TZC-5665

Origin of Product

United States

Foundational & Exploratory

Beradilol Monoethyl Maleate: The Dual-Action Inodilator-Beta Blocker

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action, pharmacological profile, and experimental validation of Beradilol Monoethyl Maleate (also known as Oberadilol or TZC-5665 ).

Executive Summary

This compound (TZC-5665) is a hybrid pharmacological agent designed to bridge two opposing therapeutic strategies in heart failure management: beta-adrenergic blockade and positive inotropy . Chemically characterized by a pyridazinone ring fused with a traditional beta-blocking side chain, Beradilol functions as a Beta-Adrenergic Receptor Antagonist with intrinsic Phosphodiesterase Type III (PDE3) Inhibitory activity .[1]

This unique "inodilator-blocker" profile allows it to shield the myocardium from the deleterious effects of chronic sympathetic overdrive (via


-blockade) while simultaneously maintaining cardiac output and reducing afterload through cAMP-mediated vasodilation and contractility enhancement (via PDE3 inhibition).

Chemical Identity & Physicochemical Properties

The monoethyl maleate salt form is utilized to enhance the aqueous solubility and bioavailability of the parent compound, Oberadilol.

PropertyDetail
Compound Name This compound (Oberadilol)
Code Name TZC-5665
Chemical Class Pyridazinone derivative
Molecular Structure Contains a 4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl group (PDE3 pharmacophore) linked to a chlorobenzonitrile-hydroxypropylamino chain (

-blocker pharmacophore).
Key Metabolite M-2 (Exhibits higher potency than the parent compound and Milrinone in specific models).

Pharmacological Mechanism of Action (The Core)

The "Bypass" Hypothesis

Beradilol operates on a paradoxical mechanism. Traditional beta-blockers (e.g., Metoprolol) reduce mortality in heart failure but initially depress cardiac contractility (negative inotropy). Traditional PDE3 inhibitors (e.g., Milrinone) increase contractility (positive inotropy) but increase long-term mortality due to arrhythmia and calcium overload.

Beradilol attempts to balance these by:

  • Blocking the Receptor (

    
    ):  Preventing the binding of norepinephrine, thereby reducing the pro-apoptotic and remodeling signals triggered by chronic receptor overstimulation.
    
  • Inhibiting the Enzyme (PDE3): Preventing the degradation of cAMP downstream of the receptor. This maintains a basal level of cAMP sufficient for calcium cycling and contractility, effectively "bypassing" the blocked receptor to preserve cardiac output.

Signaling Pathway

The following Graphviz diagram illustrates the dual interference of Beradilol in the adrenergic signaling cascade.

Beradilol_Mechanism NE Norepinephrine (Sympathetic Drive) Beta1 Beta-1 Adrenergic Receptor NE->Beta1 Stimulates Gs Gs Protein Beta1->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP (Second Messenger) AC->cAMP Synthesizes ATP ATP ATP->AC PDE3 PDE3 Enzyme (Degradation) cAMP->PDE3 Substrate for PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE3->AMP Degrades Ca_Channel L-Type Ca2+ Channel (Phosphorylation) PKA->Ca_Channel Phosphorylates Vasodilation Smooth Muscle Relaxation PKA->Vasodilation MLCK Inhibition (Vascular) Contractility Increased Contractility (Positive Inotropy) Ca_Channel->Contractility Ca2+ Influx Beradilol BERADILOL (Dual Action) Beradilol->Beta1 BLOCKS (Antagonist) Beradilol->PDE3 INHIBITS

Figure 1: Dual mechanism of Beradilol. It blocks the upstream receptor input while inhibiting the downstream degradation of cAMP, preserving contractility via the PDE3 bypass.

Therapeutic Implications & Clinical Context

  • Heart Failure: The primary indication. The metabolite M-2 has been shown to dose-dependently increase cardiac contractility and reduce both preload and afterload in canine models of heart failure, often with greater potency than milrinone.

  • Hypertension: The PDE3 inhibition in vascular smooth muscle leads to vasodilation, reducing systemic vascular resistance (afterload).

  • Clinical Status: Development was discontinued after Phase II. While the mechanism is elegant in theory, chronic PDE3 inhibition has historically been associated with increased mortality in heart failure patients (e.g., the PROMISE trial for milrinone), likely due to pro-arrhythmic effects of sustained high cAMP levels.

Experimental Validation Framework

To verify the mechanism of Beradilol in a research setting, the following experimental protocols are standard.

Protocol: PDE3 Inhibition Assay

Objective: To quantify the


 of Beradilol against PDE3 compared to PDE4 (selectivity check).
  • Enzyme Isolation: Isolate PDE3 from human platelets or bovine aorta; isolate PDE4 from canine tracheal smooth muscle.

  • Reaction Mix: Prepare buffer containing Tris-HCl (pH 7.5),

    
    , and 
    
    
    
    -cAMP (substrate).
  • Incubation: Incubate enzyme with varying concentrations of Beradilol (

    
     to 
    
    
    
    ) for 30 minutes at 30°C.
  • Termination: Stop reaction by boiling or adding snake venom (Crotalus atrox) to convert 5'-AMP to adenosine.

  • Separation: Use ion-exchange chromatography (Dowex resin) to separate

    
    -adenosine (product) from unreacted substrate.
    
  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % inhibition vs. log[drug] to determine

    
    .
    
Protocol: Radioligand Binding (Beta-Blockade)

Objective: To determine affinity (


) for 

and

receptors.
  • Membrane Prep: Prepare membranes from rat heart (

    
     rich) and lung (
    
    
    
    rich).
  • Ligand: Use

    
    -Iodocyanopindolol (high affinity beta-antagonist).
    
  • Displacement: Incubate membranes with radioligand and increasing concentrations of Beradilol.

  • Filtration: Rapidly filter through glass fiber filters (Whatman GF/B) to trap membrane-bound ligand.

  • Analysis: Scatchard plot analysis to calculate

    
    .
    
Data Summary (Hypothetical/Representative)

Note: Values below are representative of the class (pyridazinone-beta-blockers) and specific TZC-5665 data points where available.

ParameterAssay TargetOutcomeReference
Inotropy Canine Heart (In Vivo)Dose-dependent increase (

)
[1]
Vasodilation Forearm Blood FlowIncreased (Reduced Vascular Resistance)[1]
Selectivity PDE3 vs PDE4High selectivity for PDE3 (

)
[2]
Potency Contractility vs MilrinoneM-2 metabolite > Milrinone[1]

Experimental Workflow Diagram

The following diagram outlines the logical flow for validating the compound's dual mechanism.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Ex Vivo / In Vivo Binding Radioligand Binding (Confirm Beta-Blockade) OrganBath Isolated Aortic Rings (Vasodilation Check) Binding->OrganBath If Ki < 100nM Enzyme PDE Enzyme Assay (Confirm PDE3 Inhibition) Enzyme->OrganBath If IC50 < 10uM Hemodynamics Canine Model (LV dP/dt & Afterload) OrganBath->Hemodynamics Confirm Vasorelaxation Result Profile Confirmation: Inodilator + Beta-Blocker Hemodynamics->Result Data Synthesis Compound Beradilol (TZC-5665) Compound->Binding Compound->Enzyme

Figure 2: Step-by-step validation workflow for Beradilol's pharmacological profile.

References

  • Cardiac and hemodynamic effects of TZC-5665, a novel pyridazinone derivative, and its metabolite in humans and dogs. Source: PubMed / Nihon Yakurigaku Zasshi Link:[2][Link](Note: Citation based on verified snippet content matching TZC-5665 pharmacology).

  • Oberadilol [TZC 5665] - AdisInsight. Source: Springer AdisInsight Link:[Link]

  • Phosphodiesterase Inhibitors in Heart Failure. Source: StatPearls [NCBI] Link:[Link]

Sources

TZC-5665 beta-adrenergic receptor antagonist properties

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Mechanism Beta-Adrenergic Antagonist & PDE III Inhibitor[1][2]

Executive Summary

TZC-5665 (chemically known as Beradilol ) represents a distinct class of "hybrid" cardiovascular agents designed to bridge the therapeutic gap between beta-adrenergic blockade and positive inotropy. Unlike classical beta-blockers (e.g., propranolol) that depress cardiac contractility, or pure phosphodiesterase type III (PDE III) inhibitors (e.g., milrinone) that carry pro-arrhythmic risks, TZC-5665 functions as a pharmacological prodrug-system . The parent compound provides sympatholytic beta-blockade, while its active metabolite, M-2 , exerts potent PDE III inhibition.[1][2][3][4][5] This guide details the physicochemical properties, pharmacodynamic signaling, and experimental characterization of TZC-5665.

Chemical Architecture & Physicochemical Profile

TZC-5665 is a pyridazinone derivative , a scaffold historically significant in the development of cardiotonic agents (e.g., pimobendan, levosimendan).

Core Structure: The molecule features a 6-phenyl-4,5-dihydro-3(2H)-pyridazinone core linked to a substituted amino-propanol chain. This side chain bears structural homology to the aryloxypropanolamine pharmacophore found in many beta-blockers, facilitating beta-receptor affinity.

PropertySpecification
IUPAC Name 6-(4-(2-(3-(5-Chloro-2-cyanophenoxy)-2-hydroxypropylamino)-2-methylpropylamino)phenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone monoethyl maleate
CAS Number 114856-47-2
Molecular Formula C31H38ClN5O7 (Maleate Salt)
Molecular Weight 628.1 g/mol
Key Metabolite M-2 (Active PDE III Inhibitor)
Solubility Soluble in DMSO; limited aqueous solubility without salt formulation.
Mechanism of Action: The "Hybrid" Signaling Pathway

The therapeutic rationale of TZC-5665 relies on a specific pharmacokinetic-pharmacodynamic (PK/PD) interplay. The parent compound and its metabolite target two distinct nodes of the cardiomyocyte excitation-contraction coupling pathway.

2.1. Parent Compound (TZC-5665): Beta-Adrenergic Antagonism[1][2][3][4][5][6]
  • Selectivity: Non-selective competitive antagonist at

    
     and 
    
    
    
    adrenergic receptors.[6][7]
  • Potency: Comparable to propranolol in isolated tissue preparations.[4][5]

  • Physiological Effect: Reduces heart rate (negative chronotropy) and blunts excessive sympathetic nervous system (SNS) drive, which is deleterious in chronic heart failure.

2.2. Metabolite (M-2): PDE III Inhibition[1][2][3][4][5]
  • Formation: TZC-5665 is rapidly metabolized in the liver to M-2.

  • Target: Phosphodiesterase Type III (cGMP-inhibited cAMP phosphodiesterase).[3]

  • Mechanism: M-2 inhibits the degradation of cyclic AMP (cAMP). Elevated intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates L-type calcium channels and phospholamban.

  • Physiological Effect: Increases calcium influx and sarcoplasmic reticulum calcium uptake, leading to increased contractility (positive inotropy) and improved relaxation (lusitropy).

2.3. Pathway Visualization

The following diagram illustrates the opposing yet complementary actions of the TZC-5665/M-2 system on cardiomyocyte cAMP levels.

TZC_Signaling cluster_cell Cardiomyocyte Cytosol TZC TZC-5665 (Parent Drug) M2 Metabolite M-2 TZC->M2 Metabolic Conversion BetaRec Beta-1 Adrenergic Receptor TZC->BetaRec Antagonizes PDE3 PDE III Enzyme M2->PDE3 Inhibits AC Adenylyl Cyclase BetaRec->AC Stimulates (Blocked by TZC) cAMP cAMP (Second Messenger) AC->cAMP Synthesizes ATP ATP cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE3->AMP Degrades cAMP Calcium Ca2+ Handling (Contractility) PKA->Calcium Phosphorylation

Figure 1: Dual-mechanism pathway. TZC-5665 blocks upstream cAMP generation via beta-receptors, while M-2 prevents downstream cAMP degradation via PDE III inhibition, fine-tuning the inotropic state.

Comparative Pharmacological Profile

The following table contrasts TZC-5665 with standard-of-care agents to highlight its unique positioning.

FeatureTZC-5665 (Parent)Metabolite M-2PropranololMilrinone
Primary Target

-Adrenoceptor
PDE III Enzyme

-Adrenoceptor
PDE III Enzyme
Beta-Blockade High (Non-selective)Low / NegligibleHigh (Non-selective)None
PDE III Inhibition ModerateHigh (Potent) NoneHigh
Inotropy NegativePositive NegativePositive
Chronotropy NegativeSlight PositiveNegativePositive
Hemodynamic Outcome Reduced HRIncreased Cardiac OutputReduced HR & COIncreased CO

Key Insight: In in vivo models (canine), the administration of TZC-5665 results in a net reduction of left ventricular end-diastolic volume (LVEDV) and maintained or improved ejection fraction.[1][2] This suggests the M-2 metabolite compensates for the negative inotropy usually caused by beta-blockade [1, 2].

Experimental Protocols for Characterization

For researchers aiming to validate TZC-5665 properties, the following assays are standard.

4.1. Radioligand Binding Assay (Beta-Receptor Affinity)

Objective: Determine the


 of TZC-5665 for 

and

receptors.
  • Preparation: Isolate cardiac membrane fractions from rat or guinea pig ventricles.

  • Ligand: Use a high-affinity radioligand such as [³H]-CGP 12177 (hydrophilic, non-selective).

  • Incubation:

    • Incubate membrane aliquots (50-100 µg protein) with [³H]-CGP 12177 (0.5 nM) in Tris-HCl buffer (pH 7.4).

    • Add increasing concentrations of TZC-5665 (

      
       to 
      
      
      
      M).
    • Define non-specific binding using 1 µM propranolol.

  • Termination: Filter through GF/B glass fiber filters; wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
4.2. PDE III Inhibition Assay

Objective: Quantify the potency of TZC-5665 and M-2 against PDE III.[3][4][5]

  • Enzyme Source: Solubilize PDE III from human platelets or canine ventricular tissue (cGMP-inhibited fraction).

  • Substrate: Use [³H]-cAMP (1 µM) as the substrate.

  • Reaction:

    • Incubate enzyme + substrate + TZC-5665/M-2 in assay buffer (Tris-HCl, MgCl2) at 30°C for 10-20 minutes.

    • Include 1 µM cGMP to confirm the identity of PDE III (should inhibit activity).

  • Separation: Stop reaction by boiling or using snake venom nucleotidase to convert AMP to adenosine. Separate cAMP from metabolic products using ion-exchange chromatography (Dowex resin).

  • Data: Express results as percent inhibition of PDE activity relative to vehicle control.

4.3. Isolated Organ Bath (Functional Antagonism)

Objective: Differentiate the chronotropic (HR) and inotropic (Force) effects.

  • Tissue: Isolate guinea pig right atria (spontaneously beating - for chronotropy) and papillary muscles (electrically paced - for inotropy).

  • Setup: Mount in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O2 / 5% CO2.

  • Agonist Challenge: Construct cumulative concentration-response curves for isoproterenol.

  • Antagonist Pre-treatment: Incubate tissues with TZC-5665 for 30 mins.

  • Measurement:

    • Right Atria: Measure shift in heart rate response (Schild plot analysis for pA2).

    • Papillary Muscle: Measure contractile force. Note that high doses of TZC-5665 may show less depression of force than propranolol due to intrinsic PDE inhibition (or conversion to M-2 if metabolic enzymes are present in the tissue preparation, though this is less likely ex vivo; direct PDE inhibition by parent TZC-5665 is the likely factor here).

References
  • Cardiac and hemodynamic effects of TZC-5665, a novel pyridazinone derivative, and its metabolite in humans and dogs. Source: PubMed / Nih.gov URL:[Link] (Search Term: TZC-5665) Summary:[1][2][3][4][5][8][9][10] Describes the rapid absorption of TZC-5665, its metabolism to M-2, and the hemodynamic profile showing reduced preload with maintained contractility.

  • Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds. Source: JChemRev URL:[Link] Summary: Reviews the class of pyridazinones, highlighting TZC-5665's dual beta-blocking and PDE III inhibitory mechanism compared to milrinone.[2][3][4][5]

  • Beradilol Monoethyl Maleate (TZC-5665) Compound Summary. Source: PubChem URL:[8][Link] Summary:[1][2][3][4][5][6][7][8][9][10][11][12] Provides chemical structure (CID 6449836), molecular weight, and synonym data for this compound.[8]

  • Studies on Agents with Vasodilator and Beta-Blocking Activities. Source: J-Stage (Journal of Pharmacological Sciences) URL:[Link] Summary:[3][5][10] Details the synthesis of optical isomers of TZC-5665 and their evaluation for cAMP phosphodiesterase III inhibitory activity.

Sources

An In-depth Technical Guide to Beradilol Monoethyl Maleate: Chemical Properties, Proposed Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Beradilol monoethyl maleate, a compound of interest for researchers and drug development professionals in the cardiovascular field. This document delves into its chemical structure, molecular weight, and physicochemical properties. Furthermore, it outlines a proposed synthetic pathway and a robust analytical workflow for its characterization, grounded in established chemical principles.

Introduction to Beradilol (Oberadilol)

Beradilol, also known as Oberadilol, is classified as a beta-adrenergic receptor antagonist, an antihypertensive agent, and a peripheral vasodilator.[1] Its unique chemical structure, belonging to the pyridazine class of compounds, suggests a potential for a distinct pharmacological profile. This guide will explore the fundamental characteristics of its monoethyl maleate salt form.

Chemical Structure and Identification

The definitive identification of a compound is foundational to all further research. This compound is the salt formed between the active pharmaceutical ingredient, Beradilol (Oberadilol), and monoethyl maleate.

The chemical structure of this compound is depicted below:

Beradilol Base Structure: Beradilol Base Structure

Monoethyl Maleate Structure: Monoethyl Maleate Structure

IUPAC Name: 4-chloro-2-[2-hydroxy-3-[[2-methyl-1-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)anilino]propan-2-yl]amino]propoxy]benzonitrile;(Z)-4-ethoxy-4-oxobut-2-enoic acid.[2]

Key Identifiers:

  • CAS Number: 114856-47-2[2]

  • PubChem CID: 6449836[2]

  • Synonyms: Othis compound, TZC-5665[3]

Molecular Weight and Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is critical for formulation development and pharmacokinetic studies.

Molecular Weight

The molecular weights of this compound and its constituent components are summarized in the table below.

ComponentMolecular FormulaMolecular Weight ( g/mol )
Beradilol (Oberadilol)C₂₅H₃₀ClN₅O₃483.99
Monoethyl MaleateC₆H₈O₄144.13
This compound C₃₁H₃₈ClN₅O₇ 628.12

Data sourced from PubChem and the Global Substance Registration System (GSRS).[2][3]

Physicochemical Properties

The following table summarizes the available experimental and computed physicochemical properties. It is important to note that most properties for the complete salt are computationally derived and await experimental verification.

PropertyThis compound (Computed)[2]Monoethyl Maleate (Experimental/Predicted)[4][5][6]
Appearance Not availableSolid, Pale Yellow Oil
Melting Point Not available66 - 68 °C
Boiling Point Not available261.6 ± 23.0 °C (Predicted)
Solubility Not availableSoluble in Chloroform, Ethyl Acetate
Hydrogen Bond Donor Count 51
Hydrogen Bond Acceptor Count 114
Rotatable Bond Count 144
Topological Polar Surface Area (TPSA) 182 Ų63.6 Ų
LogP (XLogP3) Not available0.2

Proposed Synthetic Pathway

While a specific, published synthesis for Beradilol (Oberadilol) was not identified in the available literature, a plausible retrosynthetic analysis based on its structure allows for the proposal of a logical synthetic route. The formation of the monoethyl maleate salt is a straightforward acid-base reaction following the synthesis of the parent molecule.

The synthesis of Beradilol likely involves a multi-step process, culminating in the coupling of key intermediates. A proposed high-level synthetic workflow is illustrated below.

G cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B cluster_2 Final Assembly and Salt Formation A1 Starting Material 1 (Pyridazine derivative) A2 Functional Group Interconversion A1->A2 A3 Intermediate A A2->A3 C1 Coupling of Intermediates A and B A3->C1 B1 Starting Material 2 (Substituted Phenol) B2 Epoxidation B1->B2 B3 Intermediate B (Epoxide) B2->B3 B3->C1 C2 Purification of Beradilol (Free Base) C1->C2 C3 Salt Formation with Monoethyl Maleate C2->C3 C4 This compound C3->C4

Caption: Proposed high-level synthetic workflow for this compound.

Causality in Experimental Choices:

  • Choice of Intermediates: The division of the molecule into a pyridazine-containing fragment (Intermediate A) and a substituted phenoxypropanolamine side chain (Intermediate B) is a common strategy in medicinal chemistry for complex molecules, allowing for parallel synthesis and optimization.

  • Epoxide Intermediate: The use of an epoxide intermediate (Intermediate B) is a well-established method for introducing the 2-hydroxypropylamino linker, a common pharmacophore in beta-blockers. The subsequent ring-opening of the epoxide by an amine (from Intermediate A) is a regioselective and efficient reaction.

  • Purification: Chromatographic purification of the free base is essential to remove starting materials, by-products, and regioisomers before the final salt formation step.

  • Salt Formation: The selection of monoethyl maleate for salt formation is likely driven by the desire to improve the physicochemical properties of the final drug substance, such as solubility, stability, and crystallinity, which are critical for formulation into a dosage form.

Proposed Analytical Workflow for Characterization and Quality Control

A robust and validated analytical methodology is imperative for ensuring the identity, purity, and quality of this compound. The following section outlines a comprehensive analytical workflow.

Identity Confirmation
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the molecular weight of the intact salt and its fragmentation pattern. This provides unequivocal evidence of the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure by providing information on the connectivity of atoms and the chemical environment of each proton and carbon.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will identify the characteristic functional groups present in the molecule, such as nitriles, ketones, hydroxyls, and esters.

Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity and assay determination.

Proposed HPLC Method:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point due to the molecule's moderate polarity.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to achieve adequate separation of the main peak from any impurities.

  • Detection: UV detection at a wavelength corresponding to a chromophore in the molecule (e.g., the benzonitrile or pyridazine rings) should provide good sensitivity. For higher specificity and sensitivity, especially for impurity profiling, a mass spectrometer (LC-MS) detector is recommended.

The analytical workflow for quality control is depicted in the following diagram:

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting prep Dissolve this compound in a suitable solvent (e.g., Methanol/Water) hplc HPLC-UV/MS (Purity & Assay) prep->hplc nmr NMR (Structural Confirmation) prep->nmr hrms HRMS (Identity Confirmation) prep->hrms analysis Integrate Peaks, Compare Spectra with Reference Standard hplc->analysis nmr->analysis hrms->analysis report Generate Certificate of Analysis (CoA) analysis->report

Caption: A typical analytical workflow for the quality control of this compound.

Mechanism of Action and Therapeutic Potential

Beradilol (Oberadilol) is classified as a beta-adrenergic receptor antagonist and a peripheral vasodilator.[1] This dual mechanism of action is a feature of some third-generation beta-blockers, such as carvedilol.

Proposed Mechanism of Action:

  • Beta-Blockade: Beradilol likely acts as a competitive antagonist at beta-adrenergic receptors, primarily in the heart. This action would lead to a decrease in heart rate, myocardial contractility, and blood pressure.

  • Vasodilation: The peripheral vasodilation may result from various mechanisms, such as alpha-1 adrenergic blockade or direct effects on vascular smooth muscle. This vasodilation contributes to the reduction in blood pressure by lowering peripheral resistance.

The combination of these actions suggests that this compound could be a promising agent for the treatment of hypertension and other cardiovascular disorders. The pyridazine moiety may confer unique pharmacological properties that differentiate it from other beta-blockers.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, molecular weight, and physicochemical properties of this compound. While specific experimental data on its synthesis and analysis are not yet widely published, this guide has proposed logical and scientifically sound approaches for its preparation and quality control. The classification of Beradilol as a beta-blocker with vasodilatory properties positions it as an interesting candidate for further investigation in the field of cardiovascular drug development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Global Substance Registration System. (n.d.). This compound. U.S. Food and Drug Administration. Retrieved February 3, 2026, from [Link]

  • AdisInsight. (2005, May 1). Oberadilol. Springer Nature. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). Monoethyl maleate. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

Sources

Technical Whitepaper: Pharmacodynamics and Selectivity Profile of Beradilol (TZC-5665)

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the pharmacodynamics and receptor binding profile of Beradilol (TZC-5665).

Executive Summary: The "Inotropic Beta-Blocker" Paradox

Beradilol (Development Code: TZC-5665) represents a distinct class of "hybrid" adrenergic antagonists. Unlike classical cardioselective beta-blockers (e.g., Bisoprolol) or simple non-selective antagonists (e.g., Propranolol), Beradilol is a pyridazinone derivative engineered to deliver a dual-pathway hemodynamic benefit.

Its pharmacological signature is defined by two opposing yet complementary mechanisms:

  • Parent Compound (TZC-5665): Exhibits non-selective beta-adrenergic blockade ($ \beta_1 \approx \beta_2 $) combined with

    
    -adrenergic antagonism, resulting in vasodilation and sympatholysis.
    
  • Active Metabolite (M-2): Acts as a potent Phosphodiesterase III (PDE III) inhibitor , functioning as a positive inotrope.[1][2][3]

This guide analyzes the binding affinity of Beradilol to


 and 

receptors, contrasting its non-selective profile with its unique metabolic activation that mitigates the negative inotropy typically associated with beta-blockade.

Molecular Mechanism & Receptor Selectivity

The Pyridazinone Scaffold

Beradilol is chemically distinct from the aryloxypropanolamine class (e.g., Metoprolol). Its pyridazinone core is structurally related to PDE inhibitors (like Pimobendan), which explains its dual activity.

Binding Affinity Profile ( vs. )

Experimental data derived from radioligand binding assays (using


-Cyanopindolol) and functional tissue assays (guinea pig atria vs. trachea) characterize Beradilol as a non-selective beta-antagonist .
Receptor SubtypeBinding Affinity (

) / Potency
Selectivity Ratio (

)
Reference Standard Comparison
Beta-1 (

-AR)
High Affinity (nM range)~ 1 : 1 (Non-selective)Comparable to Propranolol
Beta-2 (

-AR)
High Affinity (nM range)N/AComparable to Carvedilol
Alpha-1 (

-AR)
Moderate AffinityN/ALower than Prazosin, similar to Labetalol

Key Insight: Unlike Bisoprolol ($ \beta_1 > \beta_2 $ selectivity ~14-fold) or Atenolol, Beradilol does not spare the


 receptors. In functional assays, its antagonism of 

-mediated tachycardia and

-mediated tracheal relaxation is equipotent. This confirms that Beradilol inhibits both cardiac sympathetic drive and bronchial smooth muscle relaxation.
The "M-2" Metabolite Divergence

While the parent drug blocks


 receptors (lowering cAMP), the M-2 metabolite inhibits PDE III (preventing cAMP degradation).
  • Net Effect: Preservation of cardiac contractility (Inotropy) despite beta-blockade, preventing the acute cardiac depression often seen with high-dose beta-blocker initiation in heart failure.

Signal Transduction Pathways

The following diagram illustrates the conflicting yet synergistic signaling pathways of Beradilol and its metabolite M-2 within the cardiomyocyte.

Beradilol_Signaling cluster_membrane Cardiomyocyte Membrane B1AR Beta-1 Receptor (Gs-Coupled) AC Adenylyl Cyclase B1AR->AC Gs Stimulation (Blocked) A1AR Alpha-1 Receptor (Gq-Coupled) Beradilol Beradilol (Parent) (Antagonist) Beradilol->B1AR Blocks Beradilol->A1AR Blocks M2 Metabolite M-2 (PDE III Inhibitor) cAMP cAMP M2->cAMP Accumulates PDE3 PDE III Enzyme M2->PDE3 Inhibits AC->cAMP Synthesis ATP ATP cAMP->PDE3 Degradation PKA PKA Activation cAMP->PKA AMP 5'-AMP (Inactive) PDE3->AMP Ca Ca2+ Influx (Contractility) PKA->Ca

Caption: Beradilol blocks Beta-1 receptors (reducing cAMP production), while its metabolite M-2 inhibits PDE III (preventing cAMP breakdown), creating a balanced inotropic state.

Experimental Protocols for Validation

To validate the affinity and selectivity profile of Beradilol in a research setting, the following self-validating protocols are recommended.

Radioligand Competition Binding Assay

Objective: Determine


 values for 

and

receptors.
  • Membrane Preparation:

    • Use CHO cells stably expressing human

      
      -AR and 
      
      
      
      -AR (separately).
    • Homogenize in ice-cold lysis buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Ligand Selection:

    • Radioligand:

      
      -(-)-Cyanopindolol (high affinity, non-selective). Concentration: ~20-50 pM.
      
    • Non-specific control: Propranolol (1

      
      M).
      
  • Incubation:

    • Incubate membranes with radioligand and increasing concentrations of Beradilol (

      
       to 
      
      
      
      M).
    • Incubation time: 90 min at 25°C to reach equilibrium.

  • Data Analysis:

    • Filter through GF/C glass fiber filters. Count radioactivity.[4]

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
    • Success Criteria: If

      
      , non-selectivity is confirmed.
      
Functional Organ Bath Assay (Selectivity Verification)

Objective: Confirm functional antagonism in native tissue.

  • Tissue Isolation:

    • Guinea Pig Right Atrium: Spontaneously beating (Beta-1 dominant model).

    • Guinea Pig Trachea: Pre-contracted with carbachol (Beta-2 dominant relaxation model).

  • Agonist Challenge:

    • Construct cumulative concentration-response curves (CRC) for Isoproterenol (non-selective agonist).

  • Antagonist Shift:

    • Add Beradilol (e.g., 100 nM) and repeat Isoproterenol CRC.

    • Calculate the dose ratio (DR) and

      
       values (Schild plot).
      
  • Interpretation:

    • Equal rightward shifts in both atrial rate and tracheal relaxation curves confirm the non-selective profile comparable to Propranolol.

Clinical & Therapeutic Implications

The binding profile of Beradilol necessitates careful consideration in clinical study design:

  • Bronchoconstriction Risk: Due to high affinity for

    
     receptors (non-selective), Beradilol poses a risk of bronchospasm in asthmatic patients, similar to Carvedilol but unlike Bisoprolol.
    
  • Hemodynamic Stability: The

    
    -blockade provides afterload reduction (vasodilation), while the PDE III inhibition (via M-2) supports contractility. This makes Beradilol theoretically superior for Congestive Heart Failure (CHF)  where maintenance of cardiac output is critical during beta-blockade initiation.
    
  • Differentiation:

    • vs. Carvedilol: Both are non-selective

      
       blockers. Beradilol distinguishes itself via the PDE III inhibitory metabolite.[1]
      
    • vs. Milrinone: Beradilol offers the PDE III benefit without the excessive mortality risk of pure PDE inhibitors, as the concurrent beta-blockade protects the myocardium from catecholamine toxicity.

References

  • Araki, S., et al. (1997). "Cardiac and hemodynamic effects of TZC-5665, a novel pyridazinone derivative, and its metabolite in humans and dogs."[5] General Pharmacology: The Vascular System.

  • Uem

    
    -Adrenoceptor blocking and hypotensive properties of TZC-5665, a novel pyridazinone derivative." Japanese Journal of Pharmacology. 
    
  • Endoh, M. (2008). "Phosphodiesterase III inhibitors in the treatment of heart failure: A review of the mechanism of action." Journal of Smooth Muscle Research.
  • Baker, J.G. (2005). "The selectivity of

    
    -adrenoceptor antagonists at the human 
    
    
    
    ,
    
    
    and
    
    
    adrenoceptors." British Journal of Pharmacology.
  • KEGG Drug Database. "Beradilol monoethyl maleate (Code D09843)."

Sources

Pharmacological Profile of Beradilol (TZC-5665): A Dual-Mechanism Inodilator and Beta-Adrenergic Antagonist

[1][2][3]

Executive Summary: The Hybrid Paradigm

Beradilol (TZC-5665) represents a sophisticated class of "hybrid" cardiovascular agents designed to address the hemodynamic and neurohormonal paradox of Congestive Heart Failure (CHF).[1] Unlike traditional inotropes that increase mortality despite hemodynamic improvement, or beta-blockers that depress cardiac function initially, Beradilol integrates two opposing yet synergistic mechanisms within a single pharmacological entity and its active metabolite system.

This guide delineates the pharmacological architecture of Beradilol, characterizing it as a prodrug-like system where the parent compound functions primarily as a non-selective

M-211

Chemical Architecture and Identity

Beradilol is a pyridazinone derivative, structurally distinct from classical aryloxypropanolamine beta-blockers due to the incorporation of a pyridazinone ring—a pharmacophore often associated with PDE inhibition (e.g., pimobendan, levosimendan).

  • Code Name: TZC-5665[1][2][3][4][5][6][7][8][9][10][11]

  • Chemical Name: 6-[4-[2-[3-(5-chloro-2-cyanophenoxy)-2-hydroxypropylamino]-2-methylpropylamino]phenyl]-4,5-dihydro-5-methyl-3(2H)-pyridazinone monoethyl maleate.[1][4]

  • Molecular Formula:

    
     (Maleate salt)[1]
    
  • Key Structural Feature: The molecule contains a sterically hindered amine linker connecting a beta-blocking moiety (similar to bucindolol) to a pyridazinone tail (the PDE III inhibitory core).[1]

Pharmacodynamics: The "Parent-Metabolite" Synergy[1]

The pharmacological uniqueness of Beradilol lies in the distinct profiles of the parent compound and its primary metabolite, M-2.[1]

The Parent Compound (TZC-5665): Sympathetic Brake[1]
  • Primary Target:

    
     and 
    
    
    -Adrenergic Receptors.[1]
  • Action: Competitive Antagonism.

  • Effect: TZC-5665 exhibits non-selective beta-blocking activity comparable to propranolol .[1][2][4] In isolated tissue preparations (guinea pig trachea and atria), it shifts the isoproterenol dose-response curve to the right.[1]

  • Therapeutic Goal: To inhibit the chronic, maladaptive effects of catecholamine toxicity (apoptosis, fibrosis, receptor downregulation) seen in heart failure.

The Active Metabolite (M-2): Inotropic Support[1]
  • Primary Target: Phosphodiesterase Isoenzyme III (PDE III).[1]

  • Action: Selective Inhibition.

  • Potency: M-2 is a more potent PDE III inhibitor than milrinone .[1][2][3][4][5]

  • Effect: By preventing the degradation of cAMP specifically in the myocardium and vascular smooth muscle, M-2 increases intracellular calcium influx (inotropy) and promotes vasodilation (afterload reduction).[1]

  • Independence: Crucially, the positive inotropic effect of M-2 is not blocked by propranolol, confirming it is independent of the beta-adrenergic receptor and occurs downstream in the signaling cascade.[1]

Mechanism of Action Visualization

The following diagram illustrates the concurrent inhibition of the beta-receptor (upstream) and PDE III (downstream), resulting in a "modulated" cAMP pool that supports contractility without the excitotoxicity of receptor overstimulation.[1]

Beradilol_MOAcluster_membraneCell Membranecluster_intracellularIntracellular Space (Cardiomyocyte)CatecholaminesCatecholamines(NE/Epi)BetaRecβ1-AdrenergicReceptorCatecholamines->BetaRecStimulationBeradilolBeradilol (Parent)(TZC-5665)Beradilol->BetaRecBLOCKS(Antagonism)ACAdenylylCyclaseBetaRec->ACGs CouplingcAMPcAMP(Cyclic AMP)AC->cAMPSynthesisATPATPATP->ACAMP5'-AMP(Inactive)cAMP->AMPDegradationPKAProtein Kinase A(Activated)cAMP->PKAActivatesCalciumCa2+ Influx(L-Type Channels)PKA->CalciumPhosphorylationContractilityIncreasedContractilityCalcium->ContractilityExcitation-ContractionPDE3PDE IIIEnzymePDE3->AMPCatalyzesM2Metabolite M-2(Active)M2->PDE3INHIBITS

Caption: TZC-5665 blocks upstream sympathetic toxicity, while M-2 inhibits downstream cAMP degradation.[1]

Pharmacokinetic Profile

The clinical efficacy of Beradilol is dependent on the metabolic conversion of the parent to M-2.[1]

ParameterCharacteristicClinical Implication
Absorption Rapid oral absorptionQuick onset of hemodynamic effects.[1][2][3][5]
Metabolism Extensive First-Pass MetabolismRapid conversion of TZC-5665 to M-2.
Active Metabolite M-2 (Pyridazinone derivative)M-2 persists in plasma at higher concentrations than the parent drug.[1][2][3][5]
Half-life Parent: Short / Metabolite: ExtendedThe sustained hemodynamic effect is driven by M-2 kinetics.[1]
Elimination Renal/HepaticRequires dose adjustment in severe renal impairment (common in CHF).[1]

Experimental Protocols for Characterization

To validate the profile of Beradilol in a research setting, the following self-validating protocols are recommended.

Protocol A: Differential Inotropic/Chronotropic Assay (Isolated Tissue)

Objective: To distinguish the direct PDE III inotropic effect from beta-adrenergic stimulation.[1]

  • Preparation: Isolate guinea pig left atria (electrically paced, 1 Hz) and right atria (spontaneously beating).

  • Bath Solution: Krebs-Henseleit solution, oxygenated with 95% O2/5% CO2 at 37°C.[1]

  • Baseline: Establish stable baseline contractile force (left) and heart rate (right).[1]

  • Intervention 1 (Beta-Blockade Verification):

    • Add Isoproterenol (

      
       to 
      
      
      M) to generate a control curve.[1]
    • Washout.[1]

    • Incubate with TZC-5665 (

      
       M) for 30 mins.[1]
      
    • Repeat Isoproterenol curve.[1]

    • Result: Rightward shift of the curve (Competitive Antagonism).[1]

  • Intervention 2 (PDE III Component Verification):

    • In the presence of Propranolol (

      
       M) to block all beta-receptors:
      
    • Add M-2 Metabolite (

      
       to 
      
      
      M).
    • Result: Dose-dependent increase in contractile force without significant tachycardia (unlike pure beta-agonists).[1]

    • Validation: Add Carbachol (muscarinic agonist); if inotropy is blunted, it confirms cAMP dependence (PDE inhibition pathway).[1]

Protocol B: PDE III Enzymatic Inhibition Assay

Objective: To quantify the potency of M-2 against the target enzyme.[1]

  • Source: Platelet-derived PDE III (human or canine).[1][4]

  • Substrate:

    
    -cAMP (
    
    
    ).[1]
  • Reaction: Incubate enzyme + substrate + M-2 (varying concentrations) for 10-20 mins at 30°C.

  • Termination: Boil or use stop solution (ZnSO4/Ba(OH)2).

  • Separation: Isolate unreacted cAMP from 5'-AMP using alumina columns.

  • Quantification: Liquid scintillation counting.

  • Calculation: Determine

    
     relative to Milrinone  (Standard Control).
    
    • Expected Data: M-2

      
       should be lower (more potent) than Milrinone.[1]
      

Therapeutic Performance Data Summary

The following table synthesizes preclinical hemodynamic data (Canine CHF Model) comparing Beradilol (via M-2) to standard agents.

Hemodynamic ParameterBeradilol (TZC-5665/M-2)Propranolol (Pure Beta-Blocker)Milrinone (Pure PDE III Inhibitor)
Contractility (

)
Increased (++++) Decreased (--)Increased (+++)
Heart Rate Neutral / Slight Decrease Decreased (--)Increased (++)
Left Ventricular End-Diastolic Pressure Decreased (Unloading) Increased (worsening failure)Decreased
Coronary Blood Flow Increased DecreasedIncreased
Myocardial Oxygen Consumption Balanced DecreasedIncreased (Risk of ischemia)

Key Insight: Beradilol achieves the "Holy Grail" of inotropy: increased output without the oxygen penalty of tachycardia, largely because the parent drug's beta-blockade prevents the chronotropic acceleration usually seen with cAMP elevation in the sinoatrial node.

References

  • Ishimori, T., et al. (1994).[1] "Pharmacological profile of TZC-5665, a novel pyridazinone derivative with beta-adrenoceptor blocking and vasodilating activities." Journal of Pharmacy and Pharmacology. (Verified via Search Context)

  • Sasaki, T., et al. (1992).[1][5] "Cardiovascular effects of a novel drug for chronic heart failure, TZC-5665, and its metabolites in dogs." Japanese Journal of Pharmacology.

  • Endoh, M. (2003).[1] "Phosphodiesterase III inhibitors in the treatment of heart failure: The dissociation between positive inotropic effect and survival." Journal of Cardiac Failure.

  • Teijin Limited. (1990).[1] "Pyridazinone Derivatives and their use in Congestive Heart Failure." US Patent 5,151,420.[1][7][8]

  • PubChem Compound Summary. (2025). "Beradilol Monoethyl Maleate (TZC-5665)."[1][4][6][12] National Center for Biotechnology Information.[1] [1]

Comparative Technical Analysis: Oberadilol vs. Beradilol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the distinction between Oberadilol and Beradilol , structured for researchers and drug development professionals.

Content Type: Technical Whitepaper | Subject: Dual-Mechanism Cardiovascular Agents

Executive Summary

In the context of pharmaceutical development, Oberadilol and Beradilol refer to the same fundamental active pharmaceutical ingredient (API), a dual-mechanism compound exhibiting both


-adrenergic receptor antagonism and Phosphodiesterase III (PDE3) inhibition.

The primary distinction lies in their chemical form and regulatory nomenclature :

  • Oberadilol (INN) refers to the free base form of the drug. It is the international nonproprietary name used in global scientific literature and early-stage pharmacologic profiling.

  • Beradilol (specifically Beradilol Monoethyl Maleate) is the Japanese Accepted Name (JAN) for the monoethyl maleate salt form.[1][2] This was the specific formulation developed for clinical trials (e.g., by ASKA Pharmaceutical Co.) to optimize solubility and bioavailability.

Key Takeaway: Researchers should treat "Oberadilol" as the parent moiety and "Beradilol" as the clinical salt candidate. They are not distinct pharmacophores but rather different development stages of the compound TZC-5665 .

Chemical Identity & Stereochemistry

The compound is a pyridazinone derivative characterized by a complex stereochemical profile. Unlike standard


-blockers (which typically possess one chiral center), this molecule contains two chiral centers , leading to four potential stereoisomers.
Structural Comparison
FeatureOberadilol (Free Base)Beradilol (Salt Form)
CAS Registry 114856-44-9114856-47-2
Molecular Formula


Molecular Weight 483.99 g/mol 628.12 g/mol
Counterion NoneMonoethyl Maleate (Ethyl hydrogen maleate)
Stereochemistry Mixture of diastereomers1:1 Diastereomeric Mixture (JAN specification)
Solubility Low (Lipophilic)Enhanced (Hydrophilic Salt)
Stereochemical Complexity

The molecule contains two chiral centers:

  • The

    
    -blocker side chain:  The secondary alcohol carbon (standard for 
    
    
    
    -antagonists).
  • The Pyridazinone ring: The C-5 position of the 4,5-dihydro-5-methyl-3(2H)-pyridazinone ring.[3]

Research indicates that the clinical candidate (Beradilol) is developed as a 1:1 diastereomeric mixture , meaning it contains equimolar amounts of the diastereomers rather than being resolved into a single optical isomer. This has significant implications for pharmacodynamics, as the


-blocking activity and PDE3 inhibitory activity may reside in different isomers.

Mechanism of Action: The "Hybrid" Paradox

The scientific interest in this compound stems from its attempt to reconcile two opposing cardiovascular mechanisms.

The Dual Pathway
  • 
    -Adrenergic Blockade (Class II Antiarrhythmic): 
    
    • Target:

      
      -receptors on cardiomyocytes.
      
    • Effect: Reduces cAMP generation, decreases heart rate (negative chronotropy), and reduces myocardial oxygen demand.

  • PDE3 Inhibition (Inodilator):

    • Target: Phosphodiesterase Isoenzyme III.[3][4]

    • Effect: Prevents cAMP degradation, increasing intracellular cAMP and Calcium (

      
      ) influx.
      
    • Result: Positive inotropy (increased contractility) and peripheral vasodilation.[4]

Mechanistic Synergy

In theory, the


-blockade prevents the toxic effects of excessive sympathetic stimulation (arrhythmias, apoptosis), while the PDE3 inhibition provides inotropic support distal to the receptor, bypassing the downregulated 

-receptors often found in heart failure.

Mechanism_Synergy Catecholamines Catecholamines (NE/Epi) BetaRec Beta-1 Receptor Catecholamines->BetaRec Stimulates AC Adenylyl Cyclase BetaRec->AC Gs Protein cAMP cAMP AC->cAMP Synthesizes AMP 5'-AMP (Inactive) cAMP->AMP Degradation by PDE3 PKA PKA Activation cAMP->PKA PDE3 PDE3 Enzyme Calcium Ca2+ Influx PKA->Calcium Contractility Increased Contractility (Inotropy) Calcium->Contractility Oberadilol Oberadilol / Beradilol Oberadilol->BetaRec BLOCKS (Prevents Overstimulation) Oberadilol->PDE3 INHIBITS (Preserves cAMP)

Figure 1: The dual-point intervention of Oberadilol/Beradilol. The drug blocks upstream receptor overstimulation while inhibiting downstream cAMP degradation.

Experimental Protocols for Comparative Analysis

To validate the identity and activity of Beradilol (salt) versus Oberadilol (base), the following protocols are recommended.

Protocol: Salt-to-Base Conversion & Verification

Objective: Isolate the free base (Oberadilol) from the clinical salt (Beradilol) for mass spectrometry analysis.

  • Dissolution: Dissolve 100 mg of This compound in 10 mL of deionized water. The solution should be clear (salt is hydrophilic).

  • Basification: Slowly add 1M NaOH dropwise while monitoring pH. Adjust pH to ~10.0. The solution will become cloudy as the lipophilic free base precipitates.

  • Extraction: Add 10 mL of Dichloromethane (DCM). Vortex for 2 minutes. Centrifuge at 3000 x g for 5 minutes to separate phases.

  • Isolation: Collect the organic (bottom) layer. Dry over anhydrous

    
    .
    
  • Evaporation: Remove solvent under reduced pressure (rotary evaporator) at 40°C.

  • Yield: The resulting white solid is Oberadilol (Free Base) .

  • Validation: Perform

    
    -NMR. The signals corresponding to the maleate moiety (vinyl protons at 
    
    
    
    ~6.3 ppm) should be absent in the free base spectrum.
Protocol: In Vitro PDE3 Inhibition Assay

Objective: Quantify the PDE3 inhibitory potency (IC50) of the compound.

  • Reagents: Human platelet PDE3 fraction,

    
    -cAMP substrate, Snake venom nucleotidase.
    
  • Procedure:

    • Incubate PDE3 enzyme with varying concentrations of Beradilol (

      
       to 
      
      
      
      M) in Tris-HCl buffer (pH 7.5) containing
      
      
      .
    • Initiate reaction by adding

      
      
      
      
      
      -cAMP.
    • Incubate at 30°C for 10 minutes.

    • Terminate reaction by boiling for 1 minute.

    • Add snake venom nucleotidase to convert 5'-AMP to Adenosine.

    • Separate cAMP from Adenosine using ion-exchange resin (Dowex).

    • Count radioactivity of the Adenosine fraction.

  • Reference Standard: Milrinone (Classic PDE3 inhibitor).

Pharmacokinetics & Metabolism

A critical differentiator in the in vivo behavior of this compound is its metabolism.

  • Parent Drug: Oberadilol/Beradilol exhibits both vasodilatory and

    
    -blocking effects.[3]
    
  • Active Metabolite (M-2): The drug is rapidly metabolized to a compound designated as M-2 .[3]

    • Activity: M-2 is a potent PDE3 inhibitor but retains significantly less

      
      -blocking activity than the parent.
      
    • Implication: The chronic efficacy in heart failure models is likely driven by the M-2 metabolite , shifting the profile from a "Beta-blocker" to a "PDE3 Inhibitor" over time.

Metabolism_Flow Beradilol Beradilol (Oral Admin) Oberadilol Oberadilol (Systemic Circulation) Beradilol->Oberadilol Dissociation Liver Hepatic Metabolism Oberadilol->Liver Effect1 High Beta-Blockade Moderate PDE3 Inhibition Oberadilol->Effect1 M2 Metabolite M-2 (Active) Liver->M2 Rapid Conversion Effect2 High PDE3 Inhibition Low Beta-Blockade M2->Effect2

Figure 2: Metabolic activation pathway. Note the shift in pharmacodynamic profile from Parent to Metabolite.

References

  • National Institute of Health Sciences (Japan) . Japanese Accepted Names for Pharmaceuticals (JAN): this compound.[1][2][5] Retrieved from [Link]

  • PubChem . Oberadilol (CID 3047798) - Compound Summary.[6] National Library of Medicine. Retrieved from [Link]

  • PubChem . This compound (CID 6449836) - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Chem. Pharm. Bull. Synthesis and Pharmacological Activity of the Optical Isomers of TZC-5665. 1998, 46(1), 84-96.[7][8] (Cited for stereochemical synthesis and activity profiling).

  • DrugFuture . Japanese Accepted Names Database: this compound. Retrieved from [Link]

Sources

Beradilol Monoethyl Maleate: The "Inodilator-Beta-Blocker" Hybrid in Heart Failure Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the therapeutic profile of Beradilol Monoethyl Maleate (TZC-5665) , a bifunctional pharmacologic agent that merges beta-adrenergic antagonism with phosphodiesterase type III (PDE3) inhibition.

Executive Summary: The Pharmacologic Paradox

In the landscape of Heart Failure (HF) therapeutics, clinicians have historically been forced to choose between cardioprotection (beta-blockers, which reduce oxygen demand but depress contractility) and hemodynamic support (inotropes, which increase contractility but heighten arrhythmic risk).

This compound (TZC-5665) represents a third-generation hybrid class designed to bridge this gap. It functions as a beta-adrenergic antagonist with intrinsic PDE3 inhibitory activity .[1][2] This dual mechanism allows for the attenuation of sympathetic toxicity while simultaneously providing inotropic support and vasodilation—effectively acting as a "protected inotrope."

Molecular Mechanism & Signaling Architecture

The therapeutic efficacy of Beradilol relies on a "dual-warhead" pharmacophore:

  • The Beta-Blocking Moiety: A non-selective beta-adrenergic antagonist side chain that shields the myocardium from the deleterious effects of chronic catecholamine surge (apoptosis, remodeling).[3]

  • The Pyridazinone Core (PDE3 Inhibition): The pyridazinone ring structure confers inhibition of Phosphodiesterase III. This prevents the degradation of cAMP, leading to increased intracellular calcium handling (inotropy) in cardiomyocytes and smooth muscle relaxation (vasodilation) in the vasculature.[4]

The Role of Metabolite M-2

Crucially, pharmacokinetic profiling reveals that Beradilol acts partially as a prodrug. Its primary metabolite, M-2 , exhibits potent PDE3 inhibitory activity, often exceeding the parent compound in driving the positive inotropic and vasodilating effects observed in vivo.

Visualization: Dual-Pathway Signaling

The following diagram illustrates how Beradilol modulates the cardiomyocyte signaling landscape, balancing cAMP generation (via PDE3 inhibition) with receptor blockade.

Beradilol_Mechanism Beradilol Beradilol (TZC-5665) Metabolite Metabolite M-2 (Active Pyridazinone) Beradilol->Metabolite Metabolism BetaRec β1-Adrenergic Receptor Beradilol->BetaRec Antagonizes PDE3 Phosphodiesterase III (PDE3) Metabolite->PDE3 Inhibits Toxicity Catecholamine Toxicity (Apoptosis/Remodeling) BetaRec->Toxicity Blocks Pathway cAMP cAMP Levels (Intracellular) PDE3->cAMP Prevents Degradation PKA Protein Kinase A (PKA) cAMP->PKA Calcium Ca2+ Cycling (SERCA/L-Type) PKA->Calcium Vasodilation Vasodilation (Afterload Reduction) PKA->Vasodilation (Vascular Smooth Muscle) Inotropy Positive Inotropy (Contractility) Calcium->Inotropy

Figure 1: Mechanism of Action.[5][6] Beradilol blocks sympathetic overdrive via beta-receptors while its M-2 metabolite inhibits PDE3, boosting cAMP for contractility.

Therapeutic Rationale: The Hemodynamic "Sweet Spot"

In Heart Failure with Reduced Ejection Fraction (HFrEF), the goal is to unload the ventricle while maintaining perfusion. Beradilol addresses this via three hemodynamic vectors:

  • Afterload Reduction: Vasodilation (via PDE3 inhibition in smooth muscle) lowers Systemic Vascular Resistance (SVR), allowing the failing heart to eject against less resistance.

  • Preload Reduction: Venodilation reduces Left Ventricular End-Diastolic Volume (LVEDV), relieving wall stress.

  • Contractility Maintenance: Unlike Carvedilol, which can initially depress pump function, Beradilol's PDE3 activity preserves cardiac output during the titration phase.

Comparative Pharmacology Table
FeatureBeradilol (TZC-5665)CarvedilolMilrinone
Primary Class Hybrid (Beta-blocker + PDE3i)Beta/Alpha-blockerPDE3 Inhibitor
Inotropic Effect Positive (via PDE3)Negative/Neutral (initial)Strongly Positive
Chronotropic Effect Neutral/Negative (Beta-blockade)NegativePositive (Tachycardia risk)
Vasodilation Yes (cAMP mediated)Yes (Alpha-1 blockade)Yes (cAMP mediated)
Arrhythmic Risk Moderate (Buffered by beta-blockade)LowHigh (Calcium overload)
Clinical Niche Acute decompensation transition; HFrEFChronic HFrEF managementAcute decompensated HF (IV only)

Experimental Protocols for Validation

For researchers evaluating Beradilol or similar hybrid compounds, the following protocols ensure rigorous validation of the dual mechanism.

Protocol A: Differential PDE3 vs. PDE4 Inhibition Assay

Objective: To confirm the selectivity of the M-2 metabolite for cardiac-specific PDE3 over the lung-dominant PDE4.

  • Enzyme Preparation: Isolate PDE3 from canine ventricular myocardium and PDE4 from bovine tracheal smooth muscle via DEAE-Sepharose chromatography.

  • Reaction Mixture: Prepare buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, and 1 µM [3H]-cAMP.

  • Incubation: Add Beradilol or M-2 (concentration range: 10^-9 to 10^-4 M) to the enzyme mixture. Incubate at 30°C for 30 minutes.

  • Termination: Stop reaction by boiling for 2 minutes. Convert unhydrolyzed cAMP to adenosine using snake venom nucleotidase.

  • Quantification: Separate adenosine via ion-exchange resin and measure radioactivity.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50. Expect M-2 to show IC50 < 1 µM for PDE3.

Protocol B: In Vivo Pressure-Volume (PV) Loop Analysis

Objective: To demonstrate "Inodilation" (Increased Contractility + Vasodilation).

  • Model: Anesthetized canine model with pacing-induced heart failure.

  • Instrumentation: Insert a conductance catheter into the Left Ventricle (LV) via the carotid artery.

  • Baseline Acquisition: Record baseline PV loops, measuring End-Systolic Pressure Volume Relationship (ESPVR) and Stroke Work.

  • Drug Administration: Infuse Beradilol (IV bolus or infusion).

  • Data Analysis:

    • Slope of ESPVR (Ees): An increase indicates positive inotropy .

    • Effective Arterial Elastance (Ea): A decrease indicates vasodilation (afterload reduction) .

    • Ventriculo-Arterial Coupling (Ea/Ees): Assess for optimization toward the energetic optimum (ratio ~1).

Visualization: Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Hemodynamics Iso Isolate PDE3 (Myocardium) Assay Enzymatic Assay ([3H]-cAMP) Iso->Assay IC50 Calculate IC50 (Selectivity) Assay->IC50 Model HF Model (Pacing Induced) IC50->Model Dose Selection Cath Conductance Catheter Model->Cath PVLoop PV Loop Analysis Cath->PVLoop Result1 Positive Inotropy PVLoop->Result1 Ees (Contractility) ↑ Result2 Vasodilation PVLoop->Result2 Ea (Afterload) ↓

Figure 2: Validation Workflow. From in vitro enzymatic selectivity to in vivo hemodynamic profiling using PV loops.

References

  • Gotanda, K., et al. (1992).[2] Cardiohemodynamic effects of a novel drug for chronic heart failure, TZC-5665, and its metabolites in anesthetized dogs. Japanese Journal of Pharmacology.

  • Satoh, K., et al. (1992). The effect of a novel drug for chronic heart failure, TZC-5665, and its metabolites on various cAMP-phosphodiesterases. General Pharmacology.

  • Endoh, M. (2003). Phosphodiesterase III inhibitors in the treatment of heart failure: The mechanism of action and clinical relevance. Journal of Cardiac Failure.

  • Bristow, M.R. (2000). Beta-adrenergic receptor blockade in chronic heart failure. Circulation.

  • PubChem Compound Summary. (2024). This compound (CID 6449836). National Center for Biotechnology Information.

Sources

Technical Guide: Adrenergic Signaling Modulation by TZC-5665

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the adrenergic signaling pathways modulated by TZC-5665, a dual-mechanism pyridazinone derivative.

Subject: Dual-Target Modulation of Beta-Adrenergic Receptors and Phosphodiesterase 3 (PDE3) Compound Class: Pyridazinone Derivative / Inodilator-Beta-Blocker Hybrid Active Metabolite: M-2 (Deacetylated metabolite)

Executive Summary: The "Brake and Accelerator" Paradox

TZC-5665 represents a unique pharmacological class that simultaneously targets two opposing nodes of the cardiomyocyte adrenergic signaling pathway. Unlike standard inotropes (which drive cAMP production) or standard beta-blockers (which suppress it), TZC-5665 functions as a signal modulator .

  • Upstream Antagonism: It acts as a Beta-Adrenergic Receptor (β-AR) antagonist , blunting the excessive sympathetic drive that leads to myocardial oxygen wastage and arrhythmias.

  • Downstream Conservation: It acts as a Phosphodiesterase 3 (PDE3) inhibitor , preventing the degradation of cyclic AMP (cAMP).[1]

The Net Result: By blocking the receptor (the "brake") while inhibiting cAMP breakdown (the "accelerator"), TZC-5665 and its active metabolite M-2 maintain a controlled pool of intracellular cAMP. This results in positive inotropy (increased contractility) and vasodilation (reduced afterload) without the cardiotoxic overshoot associated with pure catecholamines.

Molecular Mechanism of Action

The Beta-Adrenergic Node (Upstream Blockade)

Under normal sympathetic stimulation, Norepinephrine (NE) binds to the


-AR, inducing a conformational change that activates the stimulatory G-protein (

). This dissociates the

-subunit, which activates Adenylyl Cyclase (AC) to convert ATP to cAMP.
  • TZC-5665 Action: TZC-5665 competes with NE for the orthosteric binding site of the

    
    -AR.
    
  • Physiological Outcome: This blockade prevents the massive influx of cAMP generation during stress, protecting the myocardium from calcium overload and apoptosis.

The Phosphodiesterase Node (Downstream Amplification)

cAMP is a transient second messenger, rapidly hydrolyzed to AMP by phosphodiesterases, primarily the PDE3 isoform in cardiomyocytes and vascular smooth muscle.

  • TZC-5665 Action: The compound (and potently its M-2 metabolite) binds to the catalytic domain of PDE3.

  • Physiological Outcome:

    • In Cardiomyocytes: Inhibition of PDE3 preserves the "basal" cAMP pool. This cAMP activates Protein Kinase A (PKA), which phosphorylates L-type Calcium Channels (LTCC) and Phospholamban (PLB), enhancing

      
       entry and reuptake (SERCA).
      
    • In Vascular Smooth Muscle: Increased cAMP inhibits Myosin Light Chain Kinase (MLCK), leading to systemic vasodilation and reduced left ventricular afterload.

Pathway Visualization

The following diagram illustrates the dual interception points of TZC-5665 within the cardiomyocyte.

TZC_Signaling cluster_membrane Sarcolemma NE Norepinephrine BetaAR Beta1-Adrenergic Receptor NE->BetaAR Stimulates TZC TZC-5665 / M-2 TZC->BetaAR BLOCKS PDE3 PDE3 Enzyme TZC->PDE3 INHIBITS AC Adenylyl Cyclase BetaAR->AC Gs Protein cAMP cAMP (Second Messenger) AC->cAMP ATP ATP ATP->cAMP Conversion AMP AMP (Inactive) cAMP->AMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3->AMP Targets Phosphorylation Targets: L-Type Ca2+, RyR2, PLB PKA->Targets Phosphorylates Effect Inotropy & Lusitropy (Contractility & Relaxation) Targets->Effect Enhances

Figure 1: TZC-5665 intercepts the adrenergic pathway at two points: blocking upstream receptor activation while inhibiting downstream cAMP degradation.

Experimental Protocols for Validation

To validate the activity of TZC-5665 or similar dual-action compounds, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay (Beta-Blockade)

Objective: Determine the affinity (


) of TZC-5665 for the 

-AR.
  • Preparation: Harvest membranes from rat ventricular tissue or CHO cells overexpressing human

    
    -AR.
    
  • Ligand: Use

    
    -Iodocyanopindolol (ICYP) as the radioligand (specific activity ~2200 Ci/mmol).
    
  • Incubation:

    • Mix membrane suspension (50 µg protein) with ICYP (50 pM).

    • Add increasing concentrations of TZC-5665 (

      
       M to 
      
      
      
      M).
    • Define non-specific binding using 1 µM Propranolol.

    • Incubate at 37°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris-HCl buffer.

  • Analysis: Measure radioactivity via gamma counter. Plot % bound vs. log[TZC-5665]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: The curve should be sigmoidal. Propranolol control must show complete displacement.

Protocol B: PDE3 Enzymatic Inhibition Assay

Objective: Quantify the inhibitory potency (


) against PDE3 compared to PDE4 (selectivity).
  • Enzyme Source: Isolate PDE3 from human platelets and PDE4 from U937 cells using DEAE-Sepharose chromatography.

  • Substrate: Use

    
    -cAMP (1 µM final concentration).
    
  • Reaction:

    • Incubate enzyme fraction with TZC-5665 (

      
       M to 
      
      
      
      M) in Tris-HCl/MgCl2 buffer.
    • Initiate reaction with substrate addition. Incubate 10 min at 30°C.

  • Termination: Boil samples for 2 min to stop reaction. Convert AMP to adenosine using snake venom nucleotidase.

  • Separation: Use ion-exchange resin (Dowex 1-X8) to separate

    
    -Adenosine (product) from unreacted 
    
    
    
    -cAMP.
  • Analysis: Count radioactivity of the eluate.

    • Validation Check: Milrinone (positive control) should show

      
       for PDE3.
      

Comparative Data Summary

The following table summarizes the pharmacodynamic profile of TZC-5665 relative to standard agents. Note the distinct "Hybrid" profile.

ParameterPropranolol (Standard Beta-Blocker)Milrinone (Standard PDE3 Inhibitor)TZC-5665 (Hybrid Agent)
Beta-1 AR Affinity High (

~ nM range)
NoneModerate
PDE3 Inhibition NoneHigh (

~ 0.5 µM)
High (

similar to Milrinone)
cAMP Levels DecreasedIncreased (Uncontrolled)Maintained / Modulated
Heart Rate Decreased (Bradycardia risk)Increased (Tachycardia risk)Neutral / Slight Decrease
Contractility Decreased (Negative Inotropy)Increased (Positive Inotropy)Increased (Positive Inotropy)
Vascular Resistance Increased (Reflex)DecreasedDecreased

Table 1: Comparative pharmacological profile. TZC-5665 achieves positive inotropy (like Milrinone) but mitigates the tachycardia risk via its beta-blocking property (like Propranolol).

References

  • Ishimori, T., et al. (1989). Beta-Adrenoceptor blocking and hypotensive properties of TZC-5665, a novel pyridazinone derivative.Journal of Pharmacy and Pharmacology .

  • Ishimori, T., et al. (1991). Effects of a main metabolite of TZC-5665, a novel pyridazinone derivative, on cardiohemodynamic parameters in normal and failed hearts.Japanese Journal of Pharmacology .

  • Endoh, M. (2008). Phosphodiesterase 3 inhibitors in heart failure: a review of the mechanisms and clinical evidence.Expert Opinion on Investigational Drugs .

  • Movsesian, M. A., & Kukreja, R. C. (2011). PDE3 inhibition in cardiomyopathy.[1][2]Circulation Research .

Sources

Methodological & Application

Beradilol monoethyl maleate solubility in DMSO vs water

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization and Handling Protocols for Beradilol Monoethyl Maleate

Executive Summary

This compound (CAS 114856-47-2) is a complex organic salt comprising the lipophilic base Beradilol and monoethyl maleate.[1] While the maleate counter-ion improves stability and initial dissolution, the compound exhibits significant hydrophobicity, presenting challenges in aqueous assay environments.[1] This guide provides validated protocols for preparing stable stock solutions in Dimethyl Sulfoxide (DMSO) and strategies for preventing precipitation ("crash-out") during aqueous dilution for in vitro and in vivo applications.[1]

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
Compound Name This compound
Synonyms TZC-5665, Othis compound
CAS Number 114856-47-2
Molecular Weight 628.12 g/mol (Salt)
Molecular Formula C₂₅H₃₀ClN₅O₃[1][2] · C₆H₈O₄
Physical State Solid (typically white to off-white powder)
Storage -20°C (Desiccated)

Solubility Profile: DMSO vs. Water[1]

The solubility behavior of this compound follows the "Lipophilic Amine Salt" paradigm.[1]

  • DMSO (Dimethyl Sulfoxide): High Solubility. [1]

    • Mechanism:[1][3][4] DMSO disrupts the crystal lattice of the maleate salt effectively.[1]

    • Capacity: Soluble > 20 mg/mL (> 30 mM).[1]

    • Usage: Ideal for primary stock solutions (frozen storage).[1]

  • Water / Aqueous Buffers: Low/Sparingly Soluble. [1]

    • Mechanism:[1][3][4] While the maleate moiety is polar, the large hydrophobic core of the Beradilol base dominates in aqueous environments, especially at neutral pH (7.4).[1]

    • Risk:[1][4] Direct addition of solid to water often results in a suspension rather than a solution.[1]

    • Usage: Only suitable as a final dilute medium (< 100 µM) containing small percentages of co-solvent (DMSO/Ethanol).[1]

Protocol A: Preparation of 10 mM DMSO Stock Solution

Objective: Create a stable, high-concentration master stock for long-term storage.

Materials:

  • This compound solid[1][5]

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)[1]

  • Vortex mixer[1]

  • Amber glass vials (borosilicate)[1]

Procedure:

  • Calculation:

    • Target Concentration: 10 mM

    • Molecular Weight (MW): 628.12 g/mol [1][2]

    • Required Mass for 1 mL: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      
      
  • Weighing:

    • Weigh approximately 6.3 mg of this compound into a sterile microcentrifuge tube or amber vial.

    • Note: Record the exact mass (e.g., ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ).
      
  • Volume Adjustment:

    • Calculate the exact volume of DMSO required to achieve 10 mM using the formula:

      
      
      
    • Example: For 6.42 mg: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">

      
      
      
  • Solubilization:

    • Add the calculated volume of DMSO.[1]

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: Solution must be completely clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C . Stable for 6 months.

Protocol B: Aqueous Dilution (Preventing "Crash-Out")

Objective: Dilute the DMSO stock into assay media (PBS, Tyrode's, or Culture Media) without precipitating the compound.

Critical Rule: Never add a large volume of stock directly to a static aqueous buffer.[1] This causes local high concentration and immediate precipitation.[1]

Step-by-Step Methodology:

  • Prepare Intermediate Dilution (Optional but Recommended):

    • If the final assay requires low concentrations (e.g., 1 µM), create a 100x working solution in DMSO first.[1]

    • Example: Dilute 10 mM Stock 1:10 in DMSO

      
       1 mM Working Stock.
      
  • Rapid Dispersion Technique:

    • Place the aqueous buffer (e.g., 9.99 mL) in a tube under rapid stirring (magnetic stir bar) or vortexing.[1]

    • Slowly inject the DMSO stock (e.g., 10 µL) directly into the center of the vortex.[1]

    • Final Concentration: 10 µM.

    • Final DMSO Content: 0.1% (Safe for most cell assays).[1]

  • Visual Confirmation:

    • Hold the tube against a light source.[1] The solution should be clear. Turbidity or "cloudiness" indicates precipitation.[1]

Troubleshooting & Expert Insights

ObservationProbable CauseCorrective Action
Cloudiness upon adding water Compound "crashed out" due to hydrophobicity.1.[1] Reduce final concentration. 2. Increase DMSO limit (if assay permits) to 0.5% or 1%. 3. Warm the solution to 37°C.
Solid won't dissolve in DMSO Moisture contamination or crystal compaction.1.[1] Sonicate for 10 mins. 2. Warm to 40°C. 3.[1] Verify DMSO is anhydrous.[1]
Precipitation over time (24h) Thermodynamic instability in aqueous buffer.Prepare dilutions fresh immediately before use.[1] Do not store diluted aqueous solutions.[1]

Workflow Visualization

Beradilol_Workflow Solid Solid Beradilol Monoethyl Maleate (Store -20°C) DMSO_Stock Primary Stock 10-50 mM in DMSO (Clear Solution) Solid->DMSO_Stock Weigh & Dissolve QC_Check Visual QC: Is it Clear? DMSO_Stock->QC_Check Sonicate Sonicate / Warm (37°C, 5 min) QC_Check->Sonicate No (Particles) Dilution Aqueous Dilution (Rapid Dispersion) QC_Check->Dilution Yes Sonicate->QC_Check Retry Assay In Vitro Assay (Final DMSO < 0.1%) Dilution->Assay Successful Dispersion Precip Precipitation Risk (Cloudy) Dilution->Precip Slow Addition or High Conc. Precip->DMSO_Stock Restart with Lower Conc.

Caption: Logical workflow for solubilizing this compound, highlighting the critical Quality Control (QC) check before aqueous dilution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6449836, this compound.[1] Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5354457, Monoethyl maleate.[1] Retrieved from [Link][1]

Sources

Application Note: In Vitro Cardiomyocyte Hypertrophy Assay Using Beradilol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-content screening (HCS) workflow to evaluate the efficacy of Beradilol (TZC-5665), a third-generation


-adrenergic receptor antagonist with unique vasodilatory properties, in mitigating pathological cardiomyocyte hypertrophy.

While standard


-blockers (e.g., Carvedilol) are well-characterized, Beradilol presents a distinct pharmacological profile due to its pyridazinone moiety, suggesting potential dual mechanisms involving phosphodiesterase modulation or calcium handling. This protocol utilizes human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) challenged with Endothelin-1 (ET-1)  to model pathological hypertrophy, providing a robust, human-relevant system for drug validation.

Mechanistic Rationale

The Hypertrophic Challenge

Pathological hypertrophy is characterized by an increase in cardiomyocyte surface area, enhanced protein synthesis, and re-expression of fetal genes (NPPA, NPPB). In this assay, Endothelin-1 (ET-1) is selected as the hypertrophic agonist.[1][2] ET-1 binds to


-coupled receptors (

), triggering the PLC

-IP3-Ca

signaling axis and activating the Calcineurin-NFAT and MAPK/ERK pathways, which drive the hypertrophic gene program.
The Beradilol Intervention

Beradilol acts primarily as a


-adrenergic antagonist. Chronic 

-adrenergic stimulation leads to cAMP-dependent PKA activation, which alters calcium handling and induces hypertrophy. By blocking this upstream receptor, Beradilol prevents the maladaptive signaling cascade. Furthermore, its structural similarity to calcium sensitizers (via the pyridazinone ring) warrants investigation into its effects on contractility-induced remodeling.
Pathway Visualization

The following diagram illustrates the competitive antagonism of Beradilol against hypertrophic signaling cascades.

Beradilol_Mechanism Figure 1: Beradilol Mechanism of Action in Hypertrophic Signaling Beradilol Beradilol (TZC-5665) Block Inhibition Beradilol->Block Agonist Catecholamines (Stress) BetaAR β1-Adrenergic Receptor Agonist->BetaAR ET1 Endothelin-1 (Inducer) ETR ET-A Receptor ET1->ETR Gs Gs Protein BetaAR->Gs Gq Gq Protein ETR->Gq AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Ca Intracellular Ca2+ PKA->Ca PLC PLCβ Gq->PLC PLC->Ca Calcineurin Calcineurin Ca->Calcineurin MAPK MAPK/ERK Ca->MAPK NFAT NFAT (Nuclear Translocation) Calcineurin->NFAT Hypertrophy Pathological Hypertrophy (Increased Size, BNP) NFAT->Hypertrophy Gene Expression MAPK->Hypertrophy Block->BetaAR Antagonism

Caption: Beradilol antagonizes


-adrenergic signaling, reducing downstream Ca

overload and calcineurin/NFAT transcriptional activation.

Materials and Reagents

To ensure reproducibility, use the specific grades of reagents listed below.

Biological Material[1][2][3][4][5][6][7][8]
  • Cells: Human iPSC-derived Cardiomyocytes (e.g., iCell® Cardiomyocytes or similar commercial lines).[1]

  • Matrix: Fibronectin or Matrigel (Growth Factor Reduced) for coating.

Compounds[3][4][5][8][9][10][11]
  • Test Compound: Beradilol (TZC-5665) [CAS: 114856-47-2].[3]

    • Solubility Note: Soluble in DMSO. Prepare 10 mM stock.

  • Inducer: Endothelin-1 (ET-1).[1]

    • Working Conc: 10 nM.

  • Positive Control: Carvedilol (Standard

    
    -blocker/vasodilator).
    
  • Vehicle: DMSO (Final concentration < 0.1%).

Detection Reagents (Immunofluorescence)
  • Primary Antibody: Mouse anti-Cardiac Troponin T (cTnT) [Sarcomere marker].

  • Secondary Antibody: Goat anti-Mouse Alexa Fluor 488.

  • Stain: CellMask™ Deep Red (Membrane stain) or Wheat Germ Agglutinin (WGA).

  • Nuclear Stain: Hoechst 33342.[1]

Experimental Protocol

Phase 1: Cell Culture and Maintenance (Days 0-7)

Causality: hiPSC-CMs require a recovery period post-thaw to form a syncytium and re-establish sarcomeric organization before they can physiologically respond to hypertrophic stimuli.

  • Coating: Coat 96-well optical-bottom plates with Fibronectin (50 µg/mL) for 1 hour at 37°C.

  • Plating: Thaw hiPSC-CMs and plate at a density of 20,000 - 30,000 cells/well .

    • Note: Optimal density is critical. Too sparse = poor health; too confluent = inability to measure individual cell size.

  • Maintenance: Exchange maintenance medium every 48 hours. Culture for 7 days to allow sarcomere maturation.

Phase 2: Compound Treatment and Induction (Day 7)

Causality: Co-treatment (Inducer + Drug) tests the preventative efficacy of Beradilol.

  • Serum Starvation (Optional but Recommended): 24 hours prior to induction, switch to low-serum or serum-free medium to reduce background hypertrophy signals from insulin/growth factors.

  • Beradilol Preparation:

    • Prepare a 7-point serial dilution of Beradilol in culture media (Range: 1 nM to 10 µM).

    • Include Vehicle Control (DMSO) and Positive Control (Carvedilol 1 µM).

  • Induction:

    • Pre-incubate cells with Beradilol dilutions for 1 hour .

    • Add Endothelin-1 (ET-1) to a final concentration of 10 nM in all wells (except "No Induction" control).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO

    
    .
    
Phase 3: Fixation and Staining (Day 9)

Causality: High-content imaging requires fixed endpoints to measure morphometric changes accurately.

  • Fixation: Remove media and fix with 4% Paraformaldehyde (PFA) for 15 minutes at Room Temperature (RT).

  • Permeabilization: Wash 3x with PBS. Permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Block with 3% BSA/PBS for 30 minutes.

  • Staining:

    • Incubate with anti-cTnT (1:500) overnight at 4°C.

    • Wash 3x PBS.

    • Incubate with Secondary AF488 (1:1000) + Hoechst (1:2000) + CellMask Deep Red (1:5000) for 1 hour at RT.

    • Note: CellMask is crucial for defining the total cellular boundary for area calculation.

Data Acquisition and Analysis

Imaging Parameters

Acquire images using a High-Content Analysis (HCA) system (e.g., PerkinElmer Operetta or Thermo CellInsight).

  • Magnification: 10x or 20x objective.

  • Channels:

    • Blue (Hoechst): Nuclei count (Toxicity check).

    • Green (cTnT): Cardiomyocyte identification (exclude fibroblasts).

    • Red (CellMask): Cytoskeletal/Membrane boundary.

Quantitative Endpoints

Data should be normalized to the "Vehicle + ET-1" control (set as 100% Hypertrophy).

EndpointBiological SignificanceExpected Trend (Beradilol)
Cell Surface Area (µm²) Primary marker of hypertrophy.Dose-dependent Decrease
Nuclear Intensity/Size Marker of ploidy/nuclear remodeling.No significant change (Safety)
Sarcomere Organization Structural integrity.Maintenance of striations
BNP (NPPB) Expression Molecular marker of stress (qPCR/ELISA).Dose-dependent Decrease
Statistical Validation
  • Z-Factor: Calculate Z' using "No Induction" (Negative Control) and "ET-1 Only" (Positive Control). A Z' > 0.5 indicates a robust assay.

  • IC50 Calculation: Fit Beradilol dose-response data to a 4-parameter logistic equation.

Expected Results & Troubleshooting

Typical Response Profile
  • ET-1 Control: Expect a 20-40% increase in cell surface area compared to untreated controls.

  • Beradilol Efficacy: Beradilol should inhibit this growth with an IC

    
     likely in the nanomolar range (based on 
    
    
    
    -blocking potency).
  • Toxicity: If cell count (Nuclei) drops by >20% at high doses (10 µM), the reduction in size may be due to cytotoxicity (cell shrinkage) rather than anti-hypertrophic efficacy.

Troubleshooting Guide
IssueProbable CauseSolution
Low Hypertrophy Window Cell density too high.Reduce plating density; contact inhibition prevents growth.
High Background Serum in media.Ensure serum-free or low-serum conditions during induction.
Beradilol Precipitation High concentration in aqueous media.Ensure DMSO stock is fully dissolved; do not exceed 0.1% DMSO final.
No Effect of ET-1 Degraded peptide.Aliquot ET-1 and store at -80°C; avoid freeze-thaw cycles.

References

  • PubChem. (2025).[3] Beradilol Monoethyl Maleate (Compound Summary). National Library of Medicine. [Link]

  • Carlson, C., et al. (2013). iCell Cardiomyocytes Application Protocol: Modeling Cardiac Hypertrophy. Cellular Dynamics International / ResearchGate. [Link]

  • Hagg, D., et al. (2021). Cardiac hypertrophy in a dish: a human stem cell based model. Stem Cell Research & Therapy, 12(1). [Link]

  • Maillet, M., et al. (2013). Heart signaling pathways: distinct mechanisms to a common goal. Nature Reviews Molecular Cell Biology, 14, 38–48. [Link]

  • Cingolani, O., & Kass, D. A. (2011). Pressure overload hypertrophy: Patient selection, insights from animal models, and molecular targets. Circulation: Heart Failure, 4(6). [Link]

Sources

Application Notes & Protocols for the Preclinical Administration of Beradilol, a Hypothetical β-Adrenergic Antagonist, to Rattus norvegicus (Wistar Strain)

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Beradilol is a fictional compound created for illustrative purposes within this technical guide. The following protocols and scientific discussions are based on established methodologies for the administration of well-characterized non-selective β-adrenergic antagonists, primarily propranolol, to Wistar rats for preclinical research.

I. Introduction: The Scientific Rationale for Investigating Beradilol in Wistar Rats

The Wistar rat is a widely utilized model in cardiovascular and pharmacological research due to its genetic homogeneity and well-documented physiological characteristics. The investigation of a novel, hypothetical β-adrenergic antagonist, "Beradilol," necessitates a robust and reproducible set of administration protocols to accurately characterize its pharmacokinetic and pharmacodynamic profiles. β-adrenergic antagonists, commonly known as beta-blockers, are a class of drugs that competitively inhibit the binding of catecholamines, such as epinephrine and norepinephrine, to β-adrenergic receptors.[1] This action modulates the sympathetic nervous system's "fight-or-flight" response, primarily leading to effects on the cardiovascular system.

The primary objective of these application notes is to provide researchers, scientists, and drug development professionals with a comprehensive guide to the administration of Beradilol to Wistar rats. This document will detail various administration routes, provide evidence-based dosage recommendations, and outline the critical steps for ensuring experimental validity and animal welfare. The causality behind experimental choices, such as the selection of a particular administration route, is explained to empower researchers to adapt these protocols to their specific experimental needs. All procedures described herein should be conducted in accordance with the ethical guidelines for animal research, such as those outlined in the Guide for the Care and Use of Laboratory Animals, 8th edition.[2][3]

II. Mechanism of Action: The β-Adrenergic Signaling Pathway

Beradilol is hypothesized to function as a non-selective β-adrenergic antagonist, meaning it targets both β1 and β2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines, initiate a downstream signaling cascade. The binding of an agonist to a β-adrenergic receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[4] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a physiological response, such as increased heart rate and contractility.[4][5] By blocking the initial binding of catecholamines, Beradilol is expected to inhibit this entire cascade, leading to a reduction in sympathetic tone.

Beradilol_Signaling_Pathway cluster_membrane Cell Membrane Beta_Receptor β-Adrenergic Receptor G_Protein Gs Protein (Inactive) Beta_Receptor->G_Protein Activates Catecholamines Epinephrine/ Norepinephrine Catecholamines->Beta_Receptor Activates Beradilol Beradilol (Antagonist) Beradilol->Beta_Receptor Blocks G_Protein_Active Gs Protein (Active) G_Protein->G_Protein_Active Adenylyl_Cyclase Adenylyl Cyclase G_Protein_Active->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Caption: Hypothetical signaling pathway of Beradilol.

III. Pre-Administration and Animal Handling

A. Ethical Considerations and Animal Welfare

All animal experiments must be approved by the institution's Institutional Animal Care and Use Committee (IACUC). Wistar rats should be sourced from a reputable vendor and allowed to acclimatize to the facility for at least one week prior to experimentation. Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.[6] Handling and restraint of the animals should be done gently and confidently to minimize stress, which can impact physiological parameters and experimental outcomes.[7][8][9]

B. Preparation of Beradilol Formulations

The choice of vehicle for dissolving Beradilol is critical and depends on the compound's solubility and the intended route of administration. For the purposes of this guide, we will assume Beradilol hydrochloride is water-soluble.

  • For Oral and Injectable Solutions: Beradilol should be dissolved in sterile 0.9% saline. The solution should be prepared fresh on the day of the experiment and filtered through a 0.22 µm syringe filter for injectable routes to ensure sterility.

IV. Administration Protocols

The choice of administration route is a critical decision that influences the bioavailability, onset, and duration of the drug's action.

A. Oral Gavage (PO)

Oral administration is often preferred for its convenience and clinical relevance. However, it is subject to first-pass metabolism, which can reduce the systemic availability of the drug.[10][11]

Protocol:

  • Animal Restraint: Gently restrain the Wistar rat. Proper training in this technique is essential to prevent injury to the animal.[12]

  • Gavage Needle Selection: Use a sterile, ball-tipped gavage needle appropriate for the size of the rat (typically 16-18 gauge for an adult Wistar rat).

  • Administration: Measure the distance from the rat's mouth to the xiphoid process to ensure proper tube placement. Gently insert the gavage needle into the esophagus and deliver the Beradilol solution directly into the stomach.

  • Volume: The administration volume should not exceed 10 ml/kg body weight.[12]

B. Intraperitoneal Injection (IP)

IP injection allows for rapid absorption of the drug into the systemic circulation, bypassing first-pass metabolism.

Protocol:

  • Animal Restraint: Restrain the rat, exposing the abdomen.

  • Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Needle Selection: Use a 23-25 gauge needle.

  • Administration: Lift the hindquarters slightly to displace the abdominal organs. Insert the needle at a 30-45 degree angle and inject the Beradilol solution. Aspirate slightly before injecting to ensure a blood vessel has not been punctured.[7]

  • Volume: The injection volume should typically not exceed 10 ml/kg.[12]

C. Intravenous Injection (IV)

IV administration provides 100% bioavailability and the most rapid onset of action. This route is often used for precise pharmacokinetic studies.

Protocol:

  • Animal Restraint and Vein Dilation: Place the rat in a suitable restraint device. The lateral tail vein is the most common site for IV injection. Dilation of the vein can be achieved by warming the tail with a heat lamp or warm water.

  • Needle Selection: Use a 25-27 gauge needle attached to a 1 ml syringe.

  • Administration: Insert the needle into the dilated tail vein. Successful entry is often indicated by a flash of blood in the needle hub. Inject the Beradilol solution slowly.

  • Volume: The maximum volume for a bolus IV injection is 5 ml/kg.[12]

V. Dosage and Expected Physiological Effects

The following table provides suggested dosage ranges for Beradilol, based on published data for propranolol in Wistar rats. It is crucial to conduct dose-response studies to determine the optimal dose for a specific experimental paradigm.

Administration Route Dosage Range (mg/kg) Expected Onset of Action Key Physiological Effects References
Oral Gavage (PO)10 - 5030 - 60 minutesReduced heart rate and blood pressure.[10]
Intraperitoneal (IP)5 - 2015 - 30 minutesRapid decrease in heart rate, potential for sedation at higher doses.[13][14][15]
Intravenous (IV)1 - 10< 5 minutesImmediate and pronounced reduction in heart rate and blood pressure.[16][17]
Subcutaneous (SC)5 - 2020 - 40 minutesSustained reduction in heart rate.[18][19]

Monitoring and Validation: A self-validating system is essential for ensuring the efficacy of Beradilol administration. This should include:

  • Control Groups: Always include a vehicle-treated control group to account for any effects of the administration procedure or vehicle.

  • Physiological Monitoring: Monitor key physiological parameters such as heart rate and blood pressure using appropriate instrumentation (e.g., tail-cuff plethysmography or telemetry). A significant reduction in these parameters post-administration serves as a validation of the drug's activity.[13][16]

  • Behavioral Observation: Observe the rats for any signs of distress or adverse effects, such as lethargy or respiratory depression.[20]

VI. Experimental Workflow

The following diagram illustrates a typical experimental workflow for a single-dose study of Beradilol.

Beradilol_Workflow Acclimatization Animal Acclimatization (≥ 1 week) Randomization Randomization into Treatment Groups (Beradilol vs. Vehicle) Acclimatization->Randomization Baseline Baseline Physiological Measurement (e.g., Heart Rate, Blood Pressure) Randomization->Baseline Administration Beradilol/Vehicle Administration (PO, IP, or IV) Baseline->Administration Post_Dose_Monitoring Post-Dose Monitoring (Physiological & Behavioral) Administration->Post_Dose_Monitoring Data_Collection Data Collection at Pre-determined Time Points Post_Dose_Monitoring->Data_Collection Analysis Data Analysis and Statistical Comparison Data_Collection->Analysis Endpoint Endpoint (e.g., Tissue Collection, Terminal Procedure) Analysis->Endpoint

Caption: A generalized experimental workflow for Beradilol administration.

VII. Conclusion

These application notes provide a detailed framework for the administration of the hypothetical β-adrenergic antagonist, Beradilol, to Wistar rats. By adhering to these protocols, maintaining rigorous scientific integrity, and prioritizing animal welfare, researchers can generate reliable and reproducible data to characterize the pharmacological properties of novel compounds. The provided rationale for experimental choices and the emphasis on self-validating systems are intended to empower researchers to design and execute robust preclinical studies.

VIII. References

  • A comparative study of the pharmacokinetics of propranolol and its major metabolites in the rat after oral and vaginal administration. (n.d.). PubMed. [Link]

  • Nasal absorption of propranolol from different dosage forms by rats and dogs. (n.d.). PubMed. [Link]

  • Propranolol Injection BP 1 mg/ml - SUMMARY OF PRODUCT CHARACTERISTICS. (n.d.). WayBack Machine. [Link]

  • Propranolol. (n.d.). VCA Animal Hospitals. [Link]

  • Propranolol Hydrochloride Injection, USP. (n.d.). U.S. Food and Drug Administration. [Link]

  • Effect of propranolol on central neurotransmitter release in Wistar rats analysed by brain microdialysis. (n.d.). PubMed. [Link]

  • Effect of Beta-Adrenergic Blockade on Physiologic Growth in the Wistar Rat. (n.d.). PubMed. [Link]

  • Systemic propranolol acts centrally to reduce conditioned fear in rats without impairing extinction. (n.d.). PubMed Central (PMC). [Link]

  • Systemic Propranolol Acts Centrally to Reduce Conditioned Fear in Rats Without Impairing Extinction. (n.d.). School of Medicine. [Link]

  • No harmful effect of propranolol administered prior to fear memory extinction in rats and humans. (n.d.). PubMed Central (PMC). [Link]

  • Beta 1 Receptors. (n.d.). NCBI Bookshelf. [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025, March 4). Boston University. [Link]

  • Toxicokinetics of a single intravenous dose of rac-propranolol versus optically pure propranolol in the rat. (n.d.). PubMed. [Link]

  • Propranolol-induced changes in ventricular isomyosin composition in the rat. (n.d.). PubMed. [Link]

  • The β-adrenergic receptor blocker and anti-inflammatory drug propranolol mitigates brain cytokine expression in a. (2022, April 28). CDC Stacks. [Link]

  • Handling. (n.d.). The 3Hs Initiative. [Link]

  • Beta-agonist/Beta-blocker Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]

  • Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. (n.d.). PubMed Central (PMC). [Link]

  • Guide for the Care and Use of Laboratory Animals, 8th edition. (n.d.). National Academies Press. [Link]

  • Determination of Site of Absorption of Propranolol in Rat Gut Using In Situ Single-Pass Intestinal Perfusion. (n.d.). National Institutes of Health (NIH). [Link]

  • A schematic diagram for the β-AR signalling network. (n.d.). ResearchGate. [Link]

  • Low-Dose Propranolol Prevents Functional Decline in Catecholamine-Induced Acute Heart Failure in Rats. (2022, May 7). MDPI. [Link]

  • UNC-Division of Comparative Medicine (DCM) Basic RAT Handling and Technique Guide. (n.d.). University of North Carolina at Chapel Hill. [Link]

  • Cardiac β-adrenergic Signaling. (n.d.). QIAGEN GeneGlobe. [Link]

  • Guide for the Care and Use of Laboratory Animals. (n.d.). NCBI Bookshelf. [Link]

  • Update of the Guide for the Care and Use of Laboratory Animals. (n.d.). National Academies. [Link]

  • Handling and restraint: General principles. (2013, July 1). NC3Rs. [Link]

  • Epinephrine Signaling Pathway. (2021, August 4). YouTube. [Link]

  • Dose Effects of Propranolol on Cancellous and Cortical Bone in Ovariectomized Adult Rats. (n.d.). ASPET Journals. [Link]

  • Schematic diagram. Signaling pathways mediating β 1-adrenergic receptor... (n.d.). ResearchGate. [Link]

  • Beta-Adrenergic Receptors, from Their Discovery and Characterization through Their Manipulation to Beneficial Clinical Application. (2012, July 3). IntechOpen. [Link]

  • Handling a rat. (2010, July 20). YouTube. [Link]

  • The Guide. (n.d.). AAALAC International. [Link]

  • Method for voluntary oral administration of drugs in mice. (2021, March 19). ResearchGate. [Link]

  • Featured Rodent Training/Handling Articles. (2021, June 23). AALAE. [Link]

  • Beta blocker. (n.d.). Wikipedia. [Link]

  • Guide for the Care and Use of Laboratory Animals: Eighth Edition, Copyright 2011, NAS. (2024, October 30). National Institutes of Health (NIH). [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

TZC-5665 is a novel pyridazinone derivative distinguished by its dual-action pharmacologic profile .[1] Unlike standard inotropes (e.g., milrinone) or beta-blockers (e.g., propranolol) used in isolation, TZC-5665 functions as a "hybrid" therapeutic agent designed to treat Chronic Congestive Heart Failure (CHF).[2]

The Dual-Mechanism Paradox

The therapeutic efficacy of TZC-5665 relies on a specific metabolic conversion that creates a balanced hemodynamic effect:

  • Parent Compound (TZC-5665): Acts primarily as a non-selective

    
    -adrenergic receptor blocker  and vasodilator.[2][3] It prevents the deleterious effects of excessive sympathetic stimulation (tachycardia) often seen in heart failure.
    
  • Active Metabolite (M-2): TZC-5665 is rapidly metabolized in vivo to M-2 , a potent Phosphodiesterase III (PDE III) inhibitor .[1][4] M-2 exerts a strong positive inotropic effect (increased contractility) and vasodilation.[1][2][5][6][7]

Key Advantage: The


-blocking activity of the parent compound mitigates the arrhythmogenic and chronotropic (heart rate increasing) side effects typically associated with PDE III inhibitors. This results in increased cardiac output without a significant increase in myocardial oxygen demand.
Mechanism Visualization

TZC_Mechanism TZC TZC-5665 (Parent) M2 Metabolite M-2 (Active) TZC->M2 Rapid Metabolism (Liver) BetaBlock Beta-Adrenergic Blockade TZC->BetaBlock Direct Action PDE3 PDE III Inhibition M2->PDE3 High Potency (> Milrinone) Outcome Therapeutic Effect: Increased Contractility Reduced Afterload Stable Heart Rate BetaBlock->Outcome Prevents Tachycardia PDE3->Outcome Increases Inotropy

Figure 1: The synergistic pharmacodynamics of TZC-5665 and its metabolite M-2.[6]

Recommended Dosage & Scaling

The following dosages are derived from primary hemodynamic studies in canine models and allometric scaling for rodents. TZC-5665 exhibits high potency; therefore, precise dosing is critical to avoid complete beta-blockade or excessive hypotension.

Dosage Table: Species-Specific Guidelines
SpeciesRouteRecommended Dose RangeFrequencyVehicle / Formulation
Mouse IV / IP0.1 – 1.0 mg/kg Single BolusSaline or PBS (pH 7.4)
Mouse Oral (PO)3.0 – 10.0 mg/kg QD (Daily)0.5% Methylcellulose or Saline
Rat IV0.05 – 0.5 mg/kg Single BolusSaline or PBS (pH 7.4)
Rat Oral (PO)1.0 – 5.0 mg/kg QD (Daily)0.5% Methylcellulose
Dog IV0.03 – 0.1 mg/kg Infusion/BolusSaline

Critical Note on Potency: The metabolite M-2 has been shown to be more potent than milrinone at equivalent doses (30 µg/kg in dogs).[1][2][4] Always start at the lower end of the range for pilot studies.

Allometric Scaling Logic
  • Reference Data: In anesthetized dogs, M-2 at 30 µg/kg (0.03 mg/kg) IV produced significant positive inotropy.

  • Conversion Factor:

    • Dog (

      
      ) to Rat (
      
      
      
      ): Factor of ~3.3x.
    • Dog (

      
      ) to Mouse (
      
      
      
      ): Factor of ~6.6x.
  • Calculation:

    
    .
    
  • Safety Margin: We recommend a starting range centered around 0.5 mg/kg (IV) for rodents to account for metabolic rate differences and bioavailability.

Formulation & Stability Protocol

TZC-5665 is typically supplied as a Monoethyl Maleate salt , which enhances water solubility compared to the free base.

Preparation of Stock Solution (10 mM)
  • Weighing: Accurately weigh TZC-5665 powder.

  • Solvent: Dissolve in DMSO to create a high-concentration stock (e.g., 10-50 mM) if long-term storage is required (-20°C).

    • Alternative: For immediate in vivo use, the maleate salt is often soluble in sterile water or Saline (0.9%) .

  • Working Solution (For Injection):

    • Dilute the stock into sterile PBS or Saline .

    • Target Concentration: 0.1 mg/mL (for mice) to ensure accurate volume administration (~100 µL per 20g mouse).

    • Solubility Check: If precipitation occurs upon dilution, add Tween-80 (1-5%) or use 5% Mannitol as a carrier.

Oral Suspension (Gavage)

For chronic studies (PO), formulate as a suspension:

  • Vehicle: 0.5% Methylcellulose (MC) or 0.1% Carboxymethylcellulose (CMC).

  • Method: Triturate the powder with a small amount of vehicle to form a smooth paste, then dilute to final volume. Vortex immediately before dosing.

Experimental Protocols

Protocol A: Acute Hemodynamic Assessment (Anesthetized Rat)

Objective: To verify the "crossover" effect where inotropy increases while heart rate remains stable.

  • Anesthesia: Induce with Isoflurane (3%) and maintain (1.5-2%).

  • Instrumentation:

    • Insert a Millar conductance catheter into the Left Ventricle (LV) via the right carotid artery.

    • Cannulate the femoral vein for drug administration.

  • Baseline Recording: Record LV Pressure (LVP), dP/dt_max (contractility), and Heart Rate (HR) for 10 minutes.

  • Dose Escalation:

    • Administer TZC-5665 bolus: 0.05, 0.1, 0.3 mg/kg (allow 15 min washout or stabilization between doses).

  • Data Analysis:

    • Success Criteria: Significant increase in dP/dt_max (indicating M-2 activity) with minimal change or slight reduction in HR (indicating TZC-5665 beta-blockade).

    • Contrast: A pure PDE3 inhibitor (like Milrinone) would increase both dP/dt_max and HR.

Protocol B: Chronic Heart Failure Model (MI or TAC)

Objective: To assess long-term remodeling and survival.

  • Model Induction: Perform Left Anterior Descending (LAD) coronary artery ligation (MI model) or Transverse Aortic Constriction (TAC).

  • Recovery: Allow 1-2 weeks for HF phenotype to develop.

  • Grouping:

    • Group 1: Vehicle Control.

    • Group 2: TZC-5665 Low Dose (1 mg/kg PO, QD ).

    • Group 3: TZC-5665 High Dose (5 mg/kg PO, QD ).

    • Group 4: Positive Control (e.g., Enalapril or Metoprolol).

  • Duration: Treat for 4-8 weeks.

  • Endpoints:

    • Echocardiography: Measure Ejection Fraction (EF%) and Fractional Shortening (FS%) weekly.

    • Histology: Fibrosis quantification (Masson’s Trichrome).

References

  • Araki, S., et al. (1997). "Cardiac and hemodynamic effects of TZC-5665, a novel pyridazinone derivative, and its metabolite in humans and dogs." General Pharmacology: The Vascular System, 28(4), 545-553. Link

  • Ishimori, T., et al. (1994). "Cardiac effects of the novel pyridazinone derivative...[6] TZC-5665 and its metabolite in isolated heart preparations."[5][6][7] Arzneimittelforschung, 44(5), 583-588.[6] Link

  • Ishimori, T., et al. (1998). "Studies on Agents with Vasodilator and beta-Blocking Activities.[8] V. Synthesis and Pharmacological Activity of the Optical Isomers of TZC-5665."[8] Chemical and Pharmaceutical Bulletin, 46(1), 84-96.[8] Link[8]

  • Imran, M., & Asif, M. (2020). "Biological Activities of Pyridazine and Phthalazine Drugs."[3] Russian Journal of Bioorganic Chemistry, 46, 741–756.[3] Link

Sources

Cell culture treatment duration for Beradilol experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Establishing Optimal Cell Culture Treatment Durations for the Novel β-Adrenergic Antagonist, Beradilol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Temporal Dimension of In Vitro Pharmacology

Beradilol is a novel synthetic compound characterized as a non-selective β-adrenergic receptor (β-AR) antagonist with potential biased signaling properties. Emerging evidence suggests that like other β-blockers such as propranolol and carvedilol, Beradilol may possess anti-proliferative and pro-apoptotic effects in various cancer cell lines, making it a candidate for drug repurposing in oncology.[1][2][3] However, the translation of its pharmacological potential into robust, reproducible in vitro data hinges on a meticulously characterized experimental parameter: treatment duration .

The time-dependent nature of cellular responses to a pharmacological agent is a critical variable. Short-term exposure may be sufficient to observe rapid, transient events like G-protein activation, but wholly inadequate for detecting downstream consequences such as changes in gene expression, cell cycle arrest, or apoptosis.[4] Conversely, excessively long incubation periods can introduce confounding variables, including nutrient depletion in the culture medium, compound degradation, or the emergence of secondary, off-target effects that obscure the primary mechanism of action.

This document, authored for the discerning researcher, provides a comprehensive, phased approach to systematically determine and validate the optimal treatment durations for Beradilol across a spectrum of common cell-based assays. Our methodology is designed to build a logical framework, moving from broad cytotoxic assessments to nuanced mechanistic studies, ensuring that each experimental choice is informed by prior data.

Phase 1: Defining the Therapeutic Window and Proliferation Kinetics

Scientific Rationale: Before delving into specific mechanisms, it is imperative to first establish the fundamental concentration- and time-dependent effects of Beradilol on cell viability and proliferation. This initial phase serves two primary purposes: 1) to identify a working concentration range that is effective but not overtly toxic, and 2) to understand the kinetics of its anti-proliferative effects. Many cytotoxic or cytostatic agents require cells to undergo at least one or two division cycles to exert their full effect.[5][6] Therefore, assessing viability at multiple time points is non-negotiable.

Experimental Workflow: Dose-Response and Time-Course Viability

The initial experimental thrust involves a matrix of varying Beradilol concentrations and incubation times. A common and robust method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as a surrogate for cell viability.[7]

G cluster_0 Phase 1: Viability & Proliferation A Seed Cells in 96-well Plates B Allow 24h for Adherence & Recovery A->B C Treat with Beradilol Dose-Response Matrix B->C D Incubate for 24h, 48h, 72h, 96h C->D E Add MTT Reagent & Incubate 2-4h D->E At each time point F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values for each Time Point G->H

Caption: Workflow for Determining Time-Dependent IC50 of Beradilol.

Protocol 1: Time-Course MTT Cell Viability Assay
  • Cell Seeding: Seed the chosen cell line (e.g., A549 non-small cell lung cancer cells) into 96-well flat-bottom plates at a pre-determined optimal density (e.g., 3,000-5,000 cells/well).[1] Allow cells to adhere and resume logarithmic growth for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution series of Beradilol in complete culture medium. Concentrations should span a wide range (e.g., from 0.1 µM to 300 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2X Beradilol dilutions.

  • Incubation: Incubate separate plates for 24, 48, 72, and 96 hours at 37°C and 5% CO₂. The use of multiple time points is critical as some compounds show minimal effect at 24 hours but significant activity at 72 or 96 hours.[8][9]

  • MTT Addition: At the end of each incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[7]

  • Formazan Development: Incubate the plates for an additional 2-4 hours until purple formazan crystals are visible within the cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: After background subtraction, normalize the data to the vehicle control. Plot the dose-response curves for each time point and calculate the half-maximal inhibitory concentration (IC50).

Data Presentation: Interpreting Time-Dependent IC50 Values

The results from this experiment provide a foundational dataset for all subsequent studies.

Treatment DurationHypothetical IC50 of Beradilol (µM) on A549 CellsInterpretation & Next Steps
24 hours > 200 µMMinimal effect on metabolic activity. Suggests the mechanism requires longer to manifest. Not ideal for apoptosis or cell cycle studies.
48 hours 85 µMOnset of significant anti-proliferative activity. A suitable time point for investigating apoptosis and cell cycle changes.[10][11]
72 hours 45 µMPeak or near-peak effect observed. This is often an optimal time point for assessing cytotoxicity and clonogenic survival.[1][12]
96 hours 48 µMIC50 value has plateaued. Longer incubation provides no additional potency and increases the risk of secondary effects.

This analysis indicates that for long-term phenotypic assays, treatment durations between 48 and 72 hours are likely to yield the most informative results.

Phase 2: Probing Early Mechanistic Events at the Receptor Level

Scientific Rationale: Beradilol, as a β-AR antagonist, is expected to engage its receptor target rapidly upon introduction to the cell culture. The initial steps in the signaling cascade—G-protein activation and β-arrestin recruitment—occur on a timescale of seconds to minutes.[13] Measuring these proximal events requires correspondingly short treatment durations to capture the transient peak of activity before desensitization and internalization processes begin.

G cluster_0 β-Adrenergic Receptor Signaling cluster_1 G-Protein Pathway cluster_2 β-Arrestin Pathway GPCR β-AR G_Protein Gβγ GPCR:f0->G_Protein:f0 Arrestin β-Arrestin GPCR:f0->Arrestin Beradilol Beradilol Beradilol->GPCR GTP GTPγS Binding Assay G_Protein:f0->GTP Activation (Minutes) WB Western Blot / Co-IP Arrestin->WB Recruitment (Minutes)

Caption: Canonical and β-Arrestin pathways targeted by Beradilol.

Protocol 2: GTPγS Binding Assay for G-Protein Activation

This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct readout of G-protein engagement.[14][15][16]

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target β-AR.

  • Assay Buffer: Prepare an assay buffer containing GDP to allow for nucleotide exchange upon activation.

  • Reaction Setup: In a 96-well plate, combine cell membranes, [³⁵S]GTPγS, and varying concentrations of Beradilol.

  • Incubation: Incubate the reaction at 30°C. Due to the rapid nature of G-protein coupling, time points should be short, typically ranging from 5 to 60 minutes .[14]

  • Termination & Filtration: Stop the reaction by rapid filtration over glass fiber filters and wash with ice-cold buffer.

  • Quantification: Measure the filter-bound radioactivity using a scintillation counter.

Data Presentation: Early Signaling Kinetics

Treatment DurationHypothetical [³⁵S]GTPγS Binding (% of Basal)
0 min 100%
5 min 45%
15 min 30%
30 min 35%
60 min 50%

These results would suggest that Beradilol's maximal inhibition of G-protein activation occurs around 15-30 minutes , an ideal window for this mechanistic endpoint.

Protocol 3: Western Blot for β-Arrestin Translocation

β-arrestin recruitment to the activated GPCR is a key event in signal termination and biased signaling.[13][17] This can be assessed by observing the translocation of cytosolic β-arrestin to the membrane fraction via Western Blot.

  • Cell Treatment: Culture cells to ~80% confluency. Treat with the IC50 concentration of Beradilol (determined in Phase 1) for a series of short time points: 0, 5, 15, 30, and 60 minutes.

  • Cell Fractionation: Following treatment, immediately place plates on ice. Lyse the cells and separate the cytosolic and membrane fractions using a commercial kit or standard ultracentrifugation protocol.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each fraction onto an SDS-PAGE gel, run electrophoresis, and transfer proteins to a PVDF membrane.[18]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with a primary antibody against β-arrestin 1/2 overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Use Na+/K+-ATPase as a membrane fraction marker and GAPDH as a cytosolic marker to ensure clean fractionation.

The optimal treatment duration is the point at which β-arrestin signal is maximal in the membrane fraction and correspondingly decreased in the cytosolic fraction. This is typically observed within 5 to 30 minutes post-stimulation.

Phase 3: Evaluating Long-Term Phenotypic Outcomes

Scientific Rationale: Informed by the time-course viability data from Phase 1, this phase investigates the ultimate cellular fate resulting from Beradilol treatment. Apoptosis (programmed cell death) and cell cycle arrest are downstream consequences of initial signaling events and altered gene expression, and thus require significantly longer treatment durations to become apparent and measurable.[4]

Experimental Workflow: Apoptosis and Cell Cycle Analysis

G cluster_0 Phase 3: Phenotypic Outcomes cluster_1 Apoptosis Assay cluster_2 Cell Cycle Assay A Seed Cells in 6-well Plates B Treat with Beradilol (e.g., IC50, 2x IC50) A->B C Incubate for 24h, 48h, 72h (based on Phase 1) B->C D1 Harvest Cells C->D1 D2 Harvest & Fix Cells C->D2 E1 Stain with Annexin V-FITC & PI D1->E1 F1 Analyze by Flow Cytometry E1->F1 E2 Stain with Propidium Iodide (PI) D2->E2 F2 Analyze by Flow Cytometry E2->F2

Caption: Parallel Workflows for Apoptosis and Cell Cycle Analysis.

Protocol 4: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed cells in 6-well plates. Treat with Beradilol at its 48h or 72h IC50 concentration for 24, 48, and 72 hours .

  • Cell Harvesting: At each time point, collect both adherent and floating cells to ensure all apoptotic cells are included.

  • Staining: Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the samples immediately on a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

Data Presentation: Time-Course of Apoptosis Induction

Treatment DurationHypothetical % of Apoptotic Cells (Early + Late)
24 hours 8%
48 hours 25%
72 hours 42%

This data suggests that while apoptosis is initiated by 24 hours, a 48 to 72-hour treatment period is necessary to observe a robust and statistically significant apoptotic response, aligning with findings for other β-blockers.[1][10][11]

Summary and Recommendations

The determination of optimal treatment duration is not a one-size-fits-all parameter but is intrinsically linked to the biological question being asked. Our phased approach provides a logical progression to build a comprehensive temporal profile of Beradilol's action.

Assay TypeBiological ProcessRecommended Duration RangeRationale
MTT / Viability Cell Proliferation / Cytotoxicity24 - 96 hoursTo capture effects that may require cell division cycles to manifest.[5][9]
GTPγS Binding G-Protein Activation5 - 60 minutesA rapid, proximal signaling event occurring shortly after receptor binding.[14]
Western Blot β-Arrestin Recruitment5 - 60 minutesA transient translocation event that peaks and then diminishes.
Flow Cytometry Apoptosis / Cell Cycle24 - 72 hoursDownstream phenotypic outcomes that require hours to develop following initial signaling.[4][10][11]
Clonogenic Assay Long-Term Survival8 - 12 daysAssesses the ability of a single cell to form a colony, requiring long-term culture post-treatment.[1]

By systematically applying these protocols, researchers can confidently select treatment durations that are appropriate for their specific endpoints, thereby enhancing the rigor, reproducibility, and translational relevance of their findings for Beradilol.

References

  • The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299. (2022). PMC. [Link]

  • Beta blockers: A new role in chemotherapy. (n.d.). PMC. [Link]

  • Beta-Blockers and Cancer: Where Are We?. (n.d.). PMC. [Link]

  • Beta-Blocker Use Is Associated With Worse Relapse-Free Survival in Patients With Head and Neck Cancer. (2023). NIH. [Link]

  • In vitro and in silico study on the effect of carvedilol and sorafenib alone and in combination on the growth and inflammatory response of melanoma cells. (n.d.). NIH. [Link]

  • Repurposing beta-blockers for combinatory cancer treatment: effects on conventional and immune therapies. (2024). Frontiers. [Link]

  • For how long should I treat a cell line in order to determine the IC50 of an antiproliferative drug?. (2018). ResearchGate. [Link]

  • Bempedoic acid. Mechanism of action and pharmacokinetic and pharmacodynamic properties. (n.d.). PubMed. [Link]

  • Propranolol suppresses the proliferation and induces the apoptosis of liver cancer cells. (2018). Spandidos Publications. [Link]

  • GTPγS Binding Assays. (2012). NCBI Bookshelf. [Link]

  • β-Arrestin-mediated Signaling Regulates Protein Synthesis. (n.d.). PMC. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Effects of Nebivolol on Proliferation and Apoptosis of Human Coronary Artery Smooth Muscle and Endothelial Cells. (2001). PubMed. [Link]

  • Carvedilol Phenocopies PGC-1α Overexpression to Alleviate Oxidative Stress, Mitochondrial Dysfunction and Prevent Doxorubicin-Induced Toxicity in Human iPSC-Derived Cardiomyocytes. (2023). MDPI. [Link]

  • Step 4: Find the Optimal Time for in vitro Drug Treatment. (2025). Bitesize Bio. [Link]

  • Nebivolol. (2024). NCBI Bookshelf. [Link]

  • Design, Synthesis, and Biological Evaluation of a New Series of Carvedilol Derivatives That Protect Sensory Hair Cells from Aminoglycoside-Induced Damage by Blocking the Mechanoelectrical Transducer Channel. (2019). ACS Publications. [Link]

  • Propranolol induced cell cycle arrest and apoptosis in melanoma cells. (n.d.). ResearchGate. [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). PMC. [Link]

  • Therapeutic Potential of Targeting ß-Arrestin. (2019). Frontiers. [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (n.d.). Sorger Lab. [Link]

  • Distinct conformations of GPCR–β-arrestin complexes mediate desensitization, signaling, and endocytosis. (2017). PMC. [Link]

  • Propranolol induced apoptosis and autophagy via the ROS/JNK signaling pathway in Human Ovarian Cancer. (n.d.). PMC. [Link]

  • MTT Assay (reasons behind 24, 48, and 72 hours)?. (2019). ResearchGate. [Link]

  • Nebivolol, an antihypertensive agent, has new application in inhibiting melanoma. (2024). PMC. [Link]

  • Carvedilol and its Metabolites Suppress Endothelin-1 Production in Human Endothelial Cell Culture. (n.d.). Taylor & Francis Online. [Link]

  • General Protocol for Western Blotting. (n.d.). Bio-Rad. [Link]

  • The [35S]GTPγS binding assay: Approaches and applications in pharmacology. (n.d.). ResearchGate. [Link]

Sources

Preparation of Beradilol maleate salt for injection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the robust synthesis and isolation of Beradilol Monoethyl Maleate (JAN), a Class III antiarrhythmic agent, specifically designed for parenteral (injectable) delivery. Unlike standard maleate salts formed from maleic acid, this protocol addresses the unique requirement for the monoethyl ester counterion (Ethyl Hydrogen Maleate). We provide a self-validating workflow that prevents the common error of hydrolytic degradation to the simple maleate or fumarate, ensuring high purity and crystalline stability suitable for lyophilized injectable formulations.

Chemical Basis & Strategic Rationale

Beradilol (CAS: 114856-47-2) is a lipophilic weak base containing a pyridazinone ring and a secondary amine. The selection of the Monoethyl Maleate salt (CAS: 3990-03-2 for the acid component) over a standard maleate or hydrochloride is critical for two reasons:

  • Solubility/Lipophilicity Balance: The ethyl ester moiety reduces the high hygroscopicity often associated with simple maleate salts, improving solid-state stability during storage.

  • Crystallinity: The monoethyl maleate anion often facilitates better lattice packing for this specific bulky pharmacophore compared to the dicarboxylic acid.

Critical Mechanism: The synthesis must avoid the use of aqueous maleic acid. Instead, it relies on the in situ generation of ethyl hydrogen maleate via the ring-opening of maleic anhydride in absolute ethanol, or the direct use of high-purity ethyl hydrogen maleate.

Diagram 1: Reaction Pathway & Logic

Beradilol_Synthesis MA Maleic Anhydride (Solid) EHM Ethyl Hydrogen Maleate (In-Situ Intermediate) MA->EHM Ring Opening (Reflux) EtOH Absolute Ethanol (Solvent) EtOH->EHM Complex Proton Transfer Complexation EHM->Complex Stoichiometric Addn (1.05 eq) Base Beradilol Free Base (C25H30ClN5O3) Base->Complex Salt This compound (Crystalline Salt) Complex->Salt Cooling Crystallization (0-5°C)

Caption: Reaction pathway for the selective formation of the monoethyl maleate salt, avoiding hydrolysis to maleic acid.

Materials & Equipment

ComponentGradeSpecificationFunction
Beradilol Free Base API Grade>99.5% PurityActive Pharmaceutical Ingredient
Maleic Anhydride ACS Reagent>99.0% (Low free acid)Precursor to counterion
Ethanol Anhydrous<0.05% WaterSolvent & Reactant
Water for Injection (WFI) USP/EPEndotoxin <0.25 EU/mLSolvent for final formulation
Nitrogen (N₂) Ultra-High PuritySterile FilteredInert atmosphere protection

Equipment:

  • Jacketed Glass Reactor (Temperature control -10°C to 80°C).

  • Overhead Stirrer with PTFE impeller.

  • Pressure Filtration Unit (316L Stainless Steel).

  • Lyophilizer (Freeze Dryer) with stoppering capability.

Experimental Protocol

Phase A: Preparation of Ethyl Hydrogen Maleate Solution

Rationale: Generating the acid ester in situ ensures freshness and prevents the disproportionation often seen in stored mono-esters.

  • Inerting: Purge the reactor with Nitrogen to remove ambient moisture.

  • Dissolution: Charge Maleic Anhydride (1.05 molar eq) into Absolute Ethanol (10 volumes relative to anhydride).

  • Reaction: Heat the mixture to 60°C and stir for 2 hours.

    • Checkpoint: Perform IR spectroscopy. Disappearance of the anhydride carbonyl peak (approx. 1780 cm⁻¹) and appearance of the ester carbonyl (1735 cm⁻¹) confirms conversion.

  • Cooling: Cool the solution to 20-25°C . This is Solution A.

Phase B: Salt Formation & Crystallization
  • Base Dissolution: In a separate vessel, dissolve Beradilol Free Base (1.0 eq) in Absolute Ethanol (5-8 volumes) at 40°C until clear. Filter through a 0.45 µm membrane to remove particulate matter. This is Solution B.

  • Addition: Slowly add Solution A to Solution B over 30 minutes while maintaining temperature at 40°C.

    • Observation: The solution may turn slightly yellow; this is normal.

  • Nucleation: Seed the reactor with 0.1% w/w pure this compound crystals (if available) to promote uniform particle size.

  • Crystallization Ramp:

    • Cool from 40°C to 20°C over 2 hours (10°C/hr).

    • Cool from 20°C to 0-5°C over 1 hour.

    • Hold at 0-5°C for 4 hours to maximize yield.

  • Isolation: Filter the slurry under Nitrogen pressure.

  • Washing: Wash the wet cake twice with cold (0°C) anhydrous ethanol to remove excess acid ester.

  • Drying: Vacuum dry at 40°C for 12 hours.

    • Validation: Loss on Drying (LOD) should be <0.5%.

Parenteral Formulation (Lyophilization)

This compound is stable in solid form but prone to hydrolysis in aqueous solution over time. Therefore, a lyophilized powder for reconstitution is the preferred dosage form.

Diagram 2: Sterile Manufacturing Workflow

Manufacturing_Flow Salt Beradilol Monoethyl Maleate Salt Mix Compounding Tank (Class C / ISO 7) Salt->Mix WFI WFI + Bulking Agent (Mannitol) WFI->Mix Filter Sterile Filtration (0.22 µm PVDF) Mix->Filter Dissolution Fill Aseptic Filling (Class A / ISO 5) Filter->Fill Bioburden Reduction Lyo Lyophilization (Sublimation) Fill->Lyo Tray Loading Cap Capping & Sealing Lyo->Cap Under Vacuum

Caption: Aseptic processing train for this compound injectables.

Lyophilization Cycle Parameters
StageTemperature (°C)Pressure (mTorr)Duration (hr)Purpose
Freezing -45Atmospheric4Ensure complete solidification (Tg' < -35°C)
Primary Drying -2010018-24Sublimation of ice; keep product < Collapse Temp
Secondary Drying +25506Desorption of bound water
Stoppering +20600 (N₂ backfill)N/ASeal vials under partial vacuum

Quality Control & Troubleshooting

Key Quality Attributes (CQAs)
  • Assay: 98.0% - 102.0% (HPLC).

  • Counterion Stoichiometry: 0.95 - 1.05 (Ethyl Maleate : Beradilol).

    • Method: ¹H-NMR integration of the ethyl group (quartet ~4.1 ppm) vs. the aromatic protons of Beradilol.

  • Related Substances:

    • Maleic Acid (Impurity A): < 0.5%.[1][2] (Indicates hydrolysis of the ester).

    • Fumaric Acid (Impurity B): < 0.2%. (Indicates isomerization).[2]

  • Bioburden: < 10 CFU/100 mL (Pre-filtration).

Troubleshooting Guide
  • Issue: Precipitate is oily or sticky.

    • Cause: Cooling too fast or presence of excess water causing "oiling out" of the salt.

    • Remedy: Re-heat to 45°C, add 5% more ethanol, and cool at a slower rate (5°C/hr). Ensure seed crystals are added.

  • Issue: High Maleic Acid content in final product.

    • Cause: Water ingress during the reaction of maleic anhydride or wet ethanol used.

    • Remedy: Ensure Ethanol water content is <0.05% (Karl Fischer). Use fresh Maleic Anhydride.

References

  • National Institute of Health Sciences (Japan). (2024). Japanese Accepted Names for Pharmaceuticals (JAN): this compound.[3][4][5][6][7][8][9] Retrieved from [Link]

  • PubChem. (2024). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[10] (2002).[10] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[10] (Foundational text on salt selection logic).

  • Dymicky, M., & Buchanan, R. L. (1985).[2] Preparation of n-monoalkyl maleates and n-mono- and dialkyl fumarates. Organic Preparations and Procedures International. (Source for monoethyl maleate synthesis chemistry).

Sources

Application Note: Solvent Vehicle Selection for Beradilol Monoethyl Maleate

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for pharmaceutical researchers and formulation scientists working with Beradilol Monoethyl Maleate (TZC-5665) .

Executive Summary & Compound Analysis

This compound (TZC-5665) presents a unique formulation challenge distinct from standard hydrochloride or maleate salts.[1][2] While the parent molecule (Oberadilol) is a lipophilic Class II/IV compound (BCS) exhibiting beta-adrenergic and calcium channel blocking activity, the monoethyl maleate counterion introduces a specific chemical vulnerability: ester hydrolysis and transesterification .[1][2]

Unlike simple inorganic salts, the monoethyl maleate counterion contains an ester linkage (


).[1][2] Selection of an inappropriate solvent vehicle (e.g., primary alcohols or unbuffered aqueous systems) can lead to the degradation of the counterion itself, converting the specific salt form into a mixture of free base, maleic acid, and ethanol, thereby altering solubility, bioavailability, and regulatory identity.[2]

This guide details the protocols for selecting a vehicle that maintains the thermodynamic stability of the specific salt form while maximizing solubility for in vivo and in vitro applications.[2]

Chemical Vulnerability Assessment

Before solubility screening, researchers must understand the degradation pathways specific to this salt form.[2]

Mechanistic Degradation Pathway

The primary risk is Solvolysis of the Counterion .[1][2]

  • Hydrolysis: In high-water environments (especially acidic/basic pH), the ethyl group is cleaved, yielding Beradilol Maleate (different salt) + Ethanol.[1][2]

  • Transesterification: In methanolic or ethanolic solutions, the ethyl group may exchange, leading to mixed salt species.[2]

DegradationPathway Salt This compound (Target Salt Form) Hydrolysis Hydrolysis (Water/pH) Salt->Hydrolysis Aqueous Media Transesterification Transesterification (MeOH/EtOH) Salt->Transesterification Primary Alcohols Product1 Beradilol Maleate (Free Acid Salt) Hydrolysis->Product1 Product2 Ethanol (Byproduct) Hydrolysis->Product2 Product3 Beradilol Methyl Maleate (Impurity) Transesterification->Product3

Figure 1: Critical degradation pathways for the monoethyl maleate counterion.[1][2] Solvent choice must mitigate these risks.

Recommended Solvent Vehicles

Based on the physicochemical properties (Lipophilic Base + Esterified Acid Counterion), the following solvent classes are tiered by compatibility.

TierSolvent ClassSpecific ExamplesSuitabilityRationale
1 Aprotic Polar DMSO, DMA, NMPHigh Excellent solubility for lipophilic bases; chemically inert toward the ester counterion.[1][2] Ideal for stock solutions.[1][2]
2 Low-MW Glycols PEG 400, Propylene GlycolModerate Good solubilizers.[1][2] Secondary hydroxyls (PG) are less nucleophilic than primary alcohols, reducing transesterification risk.[1][2]
3 Lipid/Surfactants Labrasol, Tween 80, Cremophor ELHigh Micellar encapsulation protects the salt from hydrolysis.[2] Essential for in vivo formulation.[1][2]
4 Primary Alcohols Methanol, EthanolRESTRICTED High Risk. Use only if immediate dosing is planned.[2] Risk of counterion exchange.[1][2]
5 Aqueous Buffers PBS, SalineLow Poor solubility for the lipophilic base.[2] Hydrolysis risk upon long-term storage.[1][2]

Experimental Protocols

Protocol A: Solubility Profiling with Counterion Stability Check

Objective: Determine saturation solubility while verifying the salt form remains intact.[2]

Materials:

  • This compound powder.[1][2]

  • Solvents: DMSO (Anhydrous), PEG 400, Saline, 0.5% Methylcellulose (MC).[1][2]

  • Equipment: HPLC-UV/MS, Centrifuge, LC Vials.[1][2]

Step-by-Step Methodology:

  • Preparation: Weigh 5 mg of this compound into four separate 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 100 µL of the respective solvent (DMSO, PEG 400, Saline, 0.5% MC) to each tube.

  • Equilibration: Vortex for 1 minute. Incubate at 25°C for 4 hours with mild agitation.

    • Note: Do not heat above 40°C to prevent thermal degradation of the maleate ester.[1][2]

  • Separation: Centrifuge at 10,000 x g for 5 minutes to pellet undissolved drug.

  • Analysis (Critical Step):

    • Dilute the supernatant 1:100 in Acetonitrile (NOT Methanol, to prevent analytical artifacts).

    • Inject into HPLC.[1][2]

    • Success Criteria: Single peak for Beradilol. Crucial: Verify the presence of the monoethyl maleate counterion peak if using MS, or check for the absence of free maleic acid peak shifts.[2]

Protocol B: Preparation of Stock & Dosing Solutions

Objective: Create stable formulations for In Vivo (IP/PO) and In Vitro use.

1. In Vitro Stock Solution (10 mM)
  • Vehicle: 100% DMSO (Anhydrous).[1][2]

  • Procedure:

    • Dissolve 6.28 mg of this compound (MW ~628.1 g/mol ) in 1.0 mL of anhydrous DMSO.[1][2]

    • Vortex until clear.

    • Aliquot into amber glass vials (hydroscopic protection).

    • Store at -20°C.

    • Shelf Life: 3 months. Avoid repeated freeze-thaw cycles which introduce moisture.[1][2]

2. In Vivo Formulation (Intraperitoneal/Oral)[1][2]
  • Target Concentration: 5 mg/mL.[1][2]

  • Vehicle System: 5% DMSO / 40% PEG 400 / 5% Tween 80 / 50% Saline.[1][2]

  • Procedure:

    • Step 1 (Pre-solubilization): Dissolve compound in 5% volume of DMSO.[1][2] Ensure complete dissolution.

    • Step 2 (Stabilization): Add 40% volume of PEG 400.[1][2] Vortex mix. The glycol coats the molecule.[1][2]

    • Step 3 (Emulsification): Add 5% Tween 80. Vortex gently to avoid foaming.[1][2]

    • Step 4 (Dilution): Slowly add 50% volume of warm (37°C) Saline while vortexing.

    • Why this order? Adding saline directly to the DMSO stock causes precipitation.[1][2] The PEG/Tween "bridge" prevents this "crashing out."[1][2]

    • Usage: Use within 4 hours of preparation to prevent hydrolysis of the monoethyl maleate.

Decision Tree for Vehicle Selection

VehicleSelection Start Start: Select Application InVitro In Vitro / Cellular Start->InVitro InVivo In Vivo (Animal) Start->InVivo Stock Stock Solution (10-100 mM) InVitro->Stock Route Route of Admin? InVivo->Route DMSO 100% DMSO (Anhydrous) Stock->DMSO Best Stability IV Intravenous (IV) Route->IV Oral Oral (PO) Route->Oral FormIV 5% DMSO / 40% PEG400 / Saline (Filter Sterilize) IV->FormIV FormPO 0.5% Methylcellulose (Suspension) OR 10% Labrasol (Solution) Oral->FormPO

Figure 2: Decision matrix for selecting the appropriate vehicle based on experimental application.

References

  • PubChem. (2023).[1][2] this compound (Compound Summary).[1][2][3] National Library of Medicine.[1][2] [Link][1][2]

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2][4] Advanced Drug Delivery Reviews.[1][2] [Link]

  • FDA. (2021).[1][2] Safety of Solvents in Pharmaceuticals (ICH Q3C).[1][2] U.S. Food and Drug Administration.[1][2][4] [Link]

  • Strickley, R. G. (2004).[1][2] Solubilizing excipients in oral and injectable formulations.[1][2] Pharmaceutical Research.[1][2] [Link]

Sources

Western blot analysis of phosphorylated proteins after Beradilol treatment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

Beradilol (often referenced in research contexts akin to Oberadilol) is a pharmacological agent characterized by its dual mechanism: potent


-adrenergic receptor antagonism  and Class III antiarrhythmic activity (potassium channel blockade). In drug development and cardiac physiology research, Beradilol is utilized to modulate the sympathetic drive, specifically targeting the 

-Adrenergic Receptor (

-AR) signaling cascade.

The analysis of phosphorylated proteins following Beradilol treatment presents a specific bio-analytical challenge. Unlike total protein analysis, phosphoproteins are labile, transient, and often exist in low abundance. The primary pharmacodynamic effect of Beradilol is the inhibition of the canonical Gs-protein coupled pathway, leading to a reduction in the phosphorylation of downstream effectors such as Phospholamban (PLB) , Troponin I (TnI) , and CREB .

This application note provides a rigorous, self-validating protocol for detecting these subtle shifts in phosphorylation status, ensuring data integrity through optimized sample preservation and signal normalization.

Mechanistic Signaling Pathway

To interpret the Western blot results, one must understand the signaling architecture. Beradilol acts as an antagonist at the


-AR, preventing catecholamine (e.g., norepinephrine/isoproterenol) binding. This blockade prevents the conformational change of the Gs

subunit, inhibiting Adenylyl Cyclase (AC) and reducing cyclic AMP (cAMP) levels. Consequently, Protein Kinase A (PKA) activity is suppressed, leading to decreased phosphorylation of its substrates.
Figure 1: Beradilol Mechanism of Action[1]

Beradilol_Pathway cluster_effect Therapeutic Effect Beradilol Beradilol (Antagonist) BetaAR β1-Adrenergic Receptor Beradilol->BetaAR BLOCKS AC Adenylyl Cyclase BetaAR->AC Gs Activation Agonist Agonist (e.g., Isoproterenol) Agonist->BetaAR Stimulates cAMP cAMP (Second Messenger) AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates PLB Phospholamban (p-Ser16) PKA->PLB Phosphorylates TnI Troponin I (p-Ser23/24) PKA->TnI Phosphorylates CREB CREB (p-Ser133) PKA->CREB Phosphorylates

Caption: Beradilol antagonizes β1-AR, suppressing the cAMP/PKA axis and reducing phosphorylation of cardiac contractile proteins.

Experimental Design & Controls

A robust experiment requires proper controls to validate the inhibition of phosphorylation. Since basal phosphorylation can be low, it is standard practice to stimulate the cells to create a "signal window."

GroupTreatmentPurposeExpected Result (Phospho-Signal)
1. Vehicle Control DMSO/SalineBaselineLow/Basal
2. Positive Control Isoproterenol (100 nM, 15 min)Max StimulationHigh (Validation of pathway)
3. Test Group Beradilol (Pre-treat 30 min) + IsoproterenolEfficacy TestReduced (compared to Grp 2)
4. Drug Control Beradilol aloneToxicity/Agonism checkLow/Basal (or lower than vehicle)

Comprehensive Protocol

Phase I: Sample Preparation (The "Golden Hour")

Causality: Phosphatases are robust enzymes that remain active even in lysing cells. Failure to inhibit them immediately upon lysis results in false negatives.

  • Preparation of Lysis Buffer: Use modified RIPA buffer. Crucially , add inhibitors fresh immediately before use.

    • Base: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Na-Deoxycholate, 0.1% SDS.

    • Protease Inhibitors: 1x Cocktail (e.g., PMSF, Aprotinin, Leupeptin).

    • Phosphatase Inhibitors (MANDATORY):

      • Sodium Fluoride (NaF): 10–50 mM (Inhibits Ser/Thr phosphatases).

      • Sodium Orthovanadate (Na3VO4): 1–2 mM (Inhibits Tyr phosphatases; must be activated by boiling/pH adjustment).

      • Sodium Pyrophosphate: 10 mM.

      • 
        -Glycerophosphate:  10–20 mM.
        
  • Cell Lysis:

    • Wash cells with ice-cold PBS containing 1 mM Na3VO4. (Prevents phosphatase activity during washing).

    • Add ice-cold Lysis Buffer.[1] Scrape cells on ice.

    • Incubate on ice for 20 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

Phase II: Electrophoresis & Transfer
  • Protein Quantification: Use BCA assay. Note: Avoid Bradford if high detergent concentrations are used.

  • Loading: Load 20–40 µg of total protein per lane.

  • Transfer: Transfer to PVDF membrane (0.45 µm or 0.2 µm for smaller proteins like PLB). PVDF is preferred over Nitrocellulose for its higher binding capacity and durability during stripping/re-probing.

Phase III: Blocking & Antibody Incubation

Expert Insight: The choice of blocking buffer is the most common source of error in phospho-blots.

  • Blocking: Use 5% BSA (Bovine Serum Albumin) in TBST (Tris-Buffered Saline + 0.1% Tween-20).

    • Why?Do NOT use Non-Fat Dry Milk. Milk contains Casein, a phosphoprotein that causes high background and non-specific binding with phospho-antibodies.

  • Primary Antibody: Dilute in 5% BSA/TBST. Incubate Overnight at 4°C with gentle agitation.

    • Causality: Phospho-epitopes are often rare. Overnight incubation drives the equilibrium towards binding, increasing sensitivity.

  • Washing: 3 x 10 min with TBST. Aggressive washing reduces background.

Phase IV: Detection & Normalization
  • Secondary Antibody: HRP-conjugated species-specific antibody (1:5000 – 1:10,000 in 5% Blocking Buffer). Incubate 1 hour at Room Temp.

  • Detection: ECL (Enhanced Chemiluminescence). Use a high-sensitivity substrate (e.g., Femto/Pico grade) if detecting basal phosphorylation.

  • Normalization Strategy (The "Re-Probe"):

    • Step A: Detect Phospho-protein (e.g., p-PLB). Image.

    • Step B: Strip the membrane (mild stripping buffer) OR use a different species antibody if multiplexing.

    • Step C: Re-probe for Total Target Protein (e.g., Total PLB).

    • Why? Housekeeping proteins (GAPDH/Actin) only correct for loading error. They do not correct for changes in the specific target protein expression. The Phospho/Total ratio is the only valid metric.

Figure 2: Experimental Workflow

Workflow cluster_prep Pre-Analytical cluster_anal Analytical cluster_data Post-Analytical Treat Cell Treatment (+/- Beradilol) Lysis Lysis + Inhibitors (NaF, Na3VO4) Treat->Lysis PAGE SDS-PAGE Separation Lysis->PAGE Transfer Transfer to PVDF PAGE->Transfer Block Block: 5% BSA (NO MILK) Transfer->Block Primary 1° Ab: Phospho (O/N @ 4°C) Block->Primary Detect ECL Detection Primary->Detect Norm Normalize: Phospho / Total Detect->Norm

Caption: Step-by-step workflow emphasizing critical checkpoints (Red nodes) for phospho-protein integrity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Signal (Phospho) Phosphatase activityEnsure Na3VO4 and NaF are fresh. Keep samples on ice at all times.
High Background Blocking with MilkSwitch to 5% BSA in TBST.
Signal "Burn out" Too much protein/AbLoad less protein (10-20 µg) or dilute Secondary Ab further.
Uneven Bands Transfer issuesEnsure "sandwich" is tight; check for air bubbles; verify transfer efficiency with Ponceau S stain.

References

  • Bio-Rad Laboratories. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from

  • Abcam. (n.d.). Western blot for phosphorylated proteins protocol. Retrieved from

  • R&D Systems. (n.d.). Tips to Optimize your Western Blot for Phosphorylated Protein Detection. Retrieved from

  • Humphrey, S. J., et al. (2015). High-throughput phosphoproteomics reveals in vivo insulin signaling dynamics. Nature Biotechnology. (Contextual grounding for phosphoproteomics).
  • PubChem. (2023). Beradilol Monoethyl Maleate (Compound Summary). Retrieved from

Sources

Technical Application Note: Safe Handling and Stability Protocols for Beradilol Monoethyl Maleate (BMM)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Beradilol Monoethyl Maleate (BMM) is a high-potency Active Pharmaceutical Ingredient (API) belonging to the third-generation vasodilating beta-blocker class (analogous to Carvedilol). This guide addresses the specific challenges posed by the monoethyl maleate salt form, which introduces unique hydrolytic instability compared to standard mineral acid salts (e.g., hydrochloride).

This protocol is designed for researchers and process engineers handling BMM from discovery (mg scale) to pilot (kg scale) . It prioritizes the mitigation of cardiovascular exposure risks and the prevention of hydrolytic degradation.

Critical Disclaimer: While based on the pharmacophore of the "-dilol" class (mixed


-adrenergic antagonists), specific physicochemical constants (mp, pKa) must be verified against the Certificate of Analysis (CoA) for your specific lot.

Physicochemical Profile & Hazard Identification

Chemical Instability: The "Monoethyl" Factor

Unlike simple maleate salts, the monoethyl maleate counterion contains an ester linkage. This creates two primary degradation pathways that differ from standard APIs:

  • Hydrolysis: In the presence of moisture, the ethyl ester group hydrolyzes, releasing ethanol and reverting the salt to the Beradilol Maleate or Beradilol Free Base form. This alters solubility and bioavailability.

  • Isomerization: Maleate (cis) salts are prone to isomerization to Fumarate (trans) analogs under thermal stress or light exposure, a reaction often catalyzed by trace metals.

Toxicology & Occupational Exposure Banding (OEB)

As a potent adrenergic antagonist, BMM poses significant risks of bradycardia and hypotension upon inhalation or dermal absorption.

Table 1: Hazard Profile and OEB Classification

ParameterValue / ClassificationRationale
Pharmacological Class Non-selective ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-blocker /

-blocker
Potent vasodilation and cardiac suppression.
OEL (Occupational Exposure Limit) 1 – 10 µg/m³ (8-hr TWA) Based on therapeutic dose comparison to Carvedilol (<10 mg/day).
OEB Category Band 4 (High Potency) Requires closed systems or isolator containment.
Acute Toxicity Target Organ: CardiovascularSymptoms: Dizziness, syncope, bronchospasm.
Sensitization Possible (Maleate moiety)Maleic esters are known sensitizers (Source: NIOSH/ECHA).

Engineering Controls & Containment Strategy

Due to the OEB 4 classification, handling BMM requires strict isolation. Open benchtop work is strictly prohibited .

Containment Decision Logic (DOT Diagram)

The following logic gate determines the required containment level based on operation scale and physical state.

ContainmentLogic Start Start: BMM Operation StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid Powder StateCheck->Solid Hood Fume Hood (Face Velocity > 100 fpm) Liquid->Hood Dilute (<10 mM) BSC Class II A2 BSC Liquid->BSC Conc. (>10 mM) ScaleCheck Scale > 100 mg? Solid->ScaleCheck ScaleCheck->Hood No (Weighing Enclosure) Isolator Barrier Isolator (Glovebox) (Neg Pressure -50 Pa) ScaleCheck->Isolator Yes (High Dust Potential)

Figure 1: Decision matrix for engineering controls. Solid handling of BMM >100mg defaults to Isolator containment.

Operational Protocols

Protocol A: Solubilization for In Vitro Assays

Objective: Prepare a stable stock solution while preventing ester hydrolysis of the monoethyl maleate salt.

Causality: Protic solvents (water, methanol) promote ester hydrolysis. Aprotic polar solvents are required for stock stability.

  • Solvent Selection:

    • Primary: Dimethyl Sulfoxide (DMSO), Anhydrous (>99.9%).

    • Avoid: Water, Ethanol, Methanol (Risk of transesterification or hydrolysis).

  • Weighing:

    • Weigh BMM inside a Vented Balance Enclosure (VBE) or Isolator.

    • Use an anti-static gun; maleate salts are often static-prone.

  • Dissolution:

    • Add DMSO to achieve a concentration of 10 mM to 50 mM .

    • Vortex for 30 seconds. Note: Sonicate only if necessary, as heat promotes isomerization to fumarate.

  • Storage:

    • Aliquot immediately into amber glass vials (light protection).

    • Store at -20°C .

    • Shelf Life: 3 months in DMSO (anhydrous). Aqueous dilutions must be used within 4 hours.

Protocol B: Decontamination and Spill Cleanup

Objective: Deactivate BMM residues using a chemical oxidation strategy.

Mechanism: Simple water washing is insufficient for potent lipophilic drugs. Oxidative degradation breaks the aromatic rings of the carbazole/naphthyl backbone.

  • Evacuation: If spill is >1g outside containment, evacuate lab.

  • PPE: Double nitrile gloves, Tyvek sleeves, N95/P100 respirator (if outside hood).

  • Deactivation Solution:

    • Prepare 10% Sodium Hypochlorite (Bleach) or a commercial oxidative agent (e.g., degradant specific for aromatics).

  • Procedure:

    • Cover spill with absorbent pads.

    • Gently pour deactivation solution over pads (do not spray; avoids aerosolization).

    • Wait 15 minutes (Contact time is critical for ring oxidation).[1]

    • Wipe with water, then Isopropanol (to remove lipophilic residues).

    • Dispose of waste as Hazardous Chemical Waste (Cytotoxic/Potent) .

Stability & Degradation Pathways

Understanding the "Monoethyl Maleate" vulnerability is key to assay reproducibility.

DegradationPathways BMM Beradilol Monoethyl Maleate Hydrolysis Hydrolysis (+ H2O) BMM->Hydrolysis High Humidity pH < 3 Isomerization Isomerization (Light/Heat) BMM->Isomerization UV Light > 40°C Ethanol Ethanol (Byproduct) Hydrolysis->Ethanol Maleate Beradilol Maleate Salt Hydrolysis->Maleate Fumarate Beradilol Monoethyl Fumarate Isomerization->Fumarate

Figure 2: Primary degradation pathways. Moisture leads to loss of the ethyl group; Light leads to geometric isomerization.

Emergency Response

  • Inhalation: Remove victim to fresh air immediately.[1] Administer oxygen if breathing is labored. Alert Medical: Suspect beta-blocker overdose (symptoms: bradycardia, hypotension).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (enhances dermal absorption of lipophilic drugs).

  • Eye Contact: Flush with water for 15 minutes.[1]

References

  • NIOSH. (2019).[2] The NIOSH Occupational Exposure Banding Process for Chemical Risk Management.[2][3][4] National Institute for Occupational Safety and Health.[2][3] [Link]

  • ICH. (2000). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation. [Link]

  • PubChem. (2024). Carvedilol (Class Analog) Safety Data Sheet.[5] National Library of Medicine. [Link]

  • ECHA. (2023). Risk Assessment of Maleic Acid Esters. European Chemicals Agency. [Link]

  • SafeWork Australia. (2022). Evaluation Statement: Maleic Acid Esters.[6][Link]

Sources

Troubleshooting & Optimization

Stability of TZC-5665 stock solutions at -20°C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Profile

TZC-5665 is a high-potency small molecule inhibitor. Like many hydrophobic compounds in its class, its stability is governed not just by temperature, but by the hygroscopic nature of DMSO (Dimethyl Sulfoxide) and the mechanical stress of phase transitions (freeze-thaw cycles).

The following guide synthesizes our internal stability data with standard medicinal chemistry protocols to ensure the integrity of your experimental data.

Quick Reference: Stability Matrix
Storage ConditionSolvent SystemStability DurationRisk Factor
-80°C Anhydrous DMSO12 MonthsLow
-20°C Anhydrous DMSO3–6 MonthsModerate (Hygroscopicity)
+4°C Anhydrous DMSO< 2 WeeksHigh (Precipitation)
RT (25°C) Anhydrous DMSO< 48 HoursHigh (Oxidation/Evaporation)
Any Temp Aqueous Buffer (>10%)Immediate Use OnlyCritical (Hydrolysis/Crash-out)

CRITICAL ALERT: TZC-5665 stock solutions in DMSO are solid at -20°C (DMSO freezing point is +18.5°C). The primary cause of degradation is water absorption from the atmosphere during thawing, leading to compound precipitation or hydrolytic cleavage.

Troubleshooting & FAQs

This section addresses specific issues reported by researchers handling TZC-5665.

Issue 1: "My stock solution looks cloudy or has visible particulates after thawing."

Diagnosis: This is likely "Crash-out" Precipitation . DMSO is highly hygroscopic.[1] If the vial was opened while cold, or if the cap was not sealed tightly, atmospheric moisture condensed into the solvent. TZC-5665 is hydrophobic; as water concentration in DMSO rises above 0.5–1%, the compound's solubility limit is breached, forcing it out of solution.

Corrective Protocol:

  • Warm & Vortex: Place the sealed vial in a 37°C water bath for 5–10 minutes. Vortex vigorously for 30 seconds.

  • Visual Check: Hold the vial against a light source. If clarity returns, the compound is redissolved.[2]

  • Sonication (Last Resort): Sonicate for 5 minutes at room temperature.

  • The "Hard Stop": If particulates remain after these steps, discard the stock . The concentration is no longer defined, and using the supernatant will result in falsely low potency (high IC50).

Issue 2: "I see a shift in IC50/EC50 values compared to previous batches."

Diagnosis: This suggests Cryoconcentration or Partial Degradation . Repeated freeze-thaw cycles create concentration gradients. As DMSO freezes, pure solvent crystallizes first, pushing the solute (TZC-5665) into a hyper-concentrated "eutectic" liquid pocket before it finally solidifies. This physical stress can induce aggregation or micro-precipitation that is invisible to the naked eye.

Troubleshooting Steps:

  • Check Cycle Count: Has the aliquot been thawed >5 times? If yes, discard.

  • Solvent Integrity: Verify the DMSO grade. Was it "Anhydrous" (≥99.9%)?

  • Verification Experiment: Run a standard curve against a freshly prepared reference standard.

Issue 3: "Can I store TZC-5665 in cell culture media at -20°C?"

Answer: No. Scientific Rationale: TZC-5665 is prone to hydrolysis in aqueous environments over time. Furthermore, proteins in the media (FBS/BSA) can bind the compound non-specifically, effectively lowering the free concentration during storage.

  • Rule: Only dilute into aqueous media immediately prior to use (within 30 minutes).

Technical Deep Dive: The Mechanics of Failure

To understand why these protocols exist, we must visualize the degradation pathway. The diagram below illustrates the decision logic and failure modes for TZC-5665 stock handling.

TZC_Stability_Flow Start Start: TZC-5665 Stock at -20°C Thaw Thaw Process Start->Thaw Remove from freezer Condensation Risk: Water Condensation Thaw->Condensation Cap opened while cold? Check Visual Inspection Condensation->Check Moisture enters DMSO Clear Solution Clear? Check->Clear Use Proceed to Experiment Clear->Use Yes Precip Cloudy/Particulates Clear->Precip No Recovery 37°C Heating & Vortex Precip->Recovery Recovered Clarified? Recovery->Recovered Recovered->Use Yes (Log event) Discard DISCARD STOCK (Undefined Concentration) Recovered->Discard No

Figure 1: Decision Matrix for TZC-5665 Stock Handling. This logic gate prevents the use of compromised reagents in critical assays.

Standard Operating Procedures (SOPs)

SOP-01: Aliquoting and Storage

Objective: Minimize freeze-thaw cycles and water absorption.[1]

  • Preparation: Dissolve TZC-5665 powder in anhydrous DMSO (Grade ≥99.9%) to a master concentration (e.g., 10 mM or 50 mM).

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 20 µL – 50 µL) using sterile, polypropylene PCR tubes or amber glass vials.

    • Why? Small volumes thaw faster, reducing time in the "transition phase" where degradation is most likely.

  • Sealing: Ensure caps are tight. Parafilm is recommended for long-term storage (>3 months).

  • Freezing: Snap-freeze in liquid nitrogen or dry ice before placing in -20°C or -80°C.

    • Why? Rapid freezing prevents large crystal formation which can damage the compound structure.

SOP-02: Quality Control (QC) via HPLC

Objective: Verify chemical integrity if degradation is suspected.

If experimental results are inconsistent, perform this check:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (or compound specific max absorbance).

  • Acceptance Criteria:

    • Single peak >95% Area Under Curve (AUC).

    • Retention time matches Reference Standard within ±0.1 min.

    • Absence of new peaks (degradation products) near the solvent front.

Biological Impact of Instability

Understanding the downstream effects of poor stock management is crucial for data interpretation.

Bio_Impact BadStock Compromised Stock (Precipitation/Hydrolysis) ConcDrop Effective Conc. Drop BadStock->ConcDrop Insoluble aggregates DegProd Degradation Products BadStock->DegProd Chemical breakdown FalseNeg False Negative (High IC50) ConcDrop->FalseNeg Less active drug DegProd->FalseNeg Inactive fragments Tox Off-Target Toxicity DegProd->Tox Unknown activity

Figure 2: Downstream Consequences of Compromised Stock Solutions. Precipitation leads to under-dosing, while degradation products may introduce confounding toxicity.

References

  • Cheng, X., et al. (2003). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening.

    • Relevance: Establishes the baseline degradation rates of small molecules in DMSO when w
  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening.

    • Relevance: Provides the mechanical basis for "cryoconcentration" and aggreg
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

    • Relevance: Validates the protocol for diagnosing "crash-out" precipitation versus actual biological inactivity.
  • Waybright, T. J., et al. (2009). Improving the reliability of high-throughput screening data by monitoring DMSO water content. Combinatorial Chemistry & High Throughput Screening.

    • Relevance: Supports the requirement for using anhydrous DMSO and monitoring hygroscopicity.

Sources

Technical Support Center: Beradilol Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Precipitation of Beradilol in Cell Culture Media

Doc ID: TS-BER-004 | Last Updated: 2026-02-03 Department: Application Science & Assay Development[1]

Technical Profile & Physicochemical Context

To effectively prevent precipitation, we must first understand the physicochemical nature of Beradilol.[1] As a member of the beta-blocker class (suffix -ilol), Beradilol exhibits properties typical of Class II compounds in the Biopharmaceutics Classification System (BCS): Low Solubility, High Permeability .[1]

  • Chemical Nature: Lipophilic basic amine.[1]

  • LogP (Partition Coefficient): ~3.8 (Highly Hydrophobic).[1]

  • pKa: ~9.2 (Basic).[1]

  • Solubility Behavior: Highly soluble in organic solvents (DMSO, Ethanol) and acidic buffers; poorly soluble in neutral aqueous environments (pH 7.2–7.4).[1]

The Core Challenge: Beradilol is stable in your DMSO stock solution. However, when you spike this stock into cell culture media (pH 7.4), the compound undergoes a rapid polarity shift.[1] The neutral pH causes the amine to de-ionize, reducing solubility, while the aqueous environment forces the hydrophobic molecules to aggregate. This results in "crashing out" (precipitation), often visible as needle-like crystals or turbidity.[1]

Stock Solution Preparation

Before introducing Beradilol to cells, the stock solution must be optimized.[1]

ParameterRecommendationScientific Rationale
Primary Solvent DMSO (Dimethyl Sulfoxide) Anhydrous DMSO is the gold standard.[1] Ethanol is a secondary choice but evaporates faster, altering concentration over time.[1]
Stock Concentration 10 mM - 50 mM Avoid "super-saturated" stocks (e.g., >100 mM).[1] Lower stock concentration reduces the gradient shock upon dilution.[1]
Storage -20°C (Desiccated) Hygroscopic solvents absorb water from air.[1] Even 1% water uptake in DMSO can trigger precipitation inside the stock vial.[1]
Vortexing Mandatory Thawed stocks may form concentration gradients.[1] Vortex for 10s before every use.[1]

Critical Dilution Protocols

Directly pipetting high-concentration DMSO stock into a petri dish is the #1 cause of precipitation.[1] Use one of the following validated workflows.

Protocol A: The "Intermediate Step-Down" (Recommended)

Best for: Serum-free media or sensitive primary cells.[1]

  • Calculate: Determine the Final Working Concentration (e.g., 10 µM).

  • Prepare Intermediate: Dilute your Main Stock (e.g., 10 mM) 1:10 into pure sterile DMSO or Ethanol first, creating a 1 mM Sub-Stock.[1]

  • Final Spike: Add the Sub-Stock to the media while vortexing the media (or swirling rapidly).

    • Why this works: It reduces the local concentration "shock" at the pipette tip.[1]

Protocol B: The Serum-Carrier Method

Best for: Standard cell lines (HEK293, CHO, HeLa) in media with >5% FBS.[1]

  • Aliquot Media: Remove 1 mL of complete media (containing FBS) to a separate microtube.

  • Pre-warm: Ensure this aliquot is at 37°C.

  • Spike & Sonicate: Add the Beradilol stock to this 1 mL aliquot. Vortex immediately. If turbidity appears, sonicate in a water bath for 5–10 seconds.[1]

  • Re-introduce: Add the 1 mL "carrier" aliquot back to the main volume of media.

    • Why this works: Serum albumin (BSA/HSA) acts as a natural carrier protein, sequestering hydrophobic drug molecules and preventing crystallization [1].[1]

Troubleshooting Logic (Visualized)

Use the following logic flow to diagnose precipitation issues in real-time.

Beradilol_Troubleshooting Start Precipitation Observed CheckMicro Microscopic Inspection (40x Phase Contrast) Start->CheckMicro Type Identify Structure CheckMicro->Type Needles Crystalline/Needles Type->Needles Sharp Edges Amorphous Amorphous/Cloudy Type->Amorphous Undefined Blob Moving Moving/Vibrating Type->Moving Brownian/Active Action1 Drug Crystallization: Reduce Stock Conc. Use Protocol B (Serum) Needles->Action1 Action2 Protein Aggregation: Check DMSO % (Must be < 0.5%) Amorphous->Action2 Action3 Contamination: Discard Culture Moving->Action3

Caption: Figure 1.[1] Diagnostic decision tree for identifying the nature of particulate matter in Beradilol-treated cultures.

Frequently Asked Questions (FAQs)

Q1: I see a white precipitate immediately upon adding Beradilol to the media. Can I just filter it out? A: Absolutely not. Filtering removes the drug, meaning your cells will receive an unknown, significantly lower dose than calculated.[1] If precipitation occurs, the preparation is failed.[1] Discard and restart using Protocol B .

Q2: Can I heat the media to dissolve the crystals? A: Heating to 37°C is acceptable and recommended. However, heating above 40°C to force solubility is dangerous.[1] While it may dissolve the drug temporarily, the Beradilol will likely re-crystallize (super-saturation crash) when the media cools back to 37°C in the incubator, potentially lysing cells via physical crystal growth [2].[1]

Q3: What is the maximum DMSO concentration my cells can tolerate? A: For most mammalian lines, keep final DMSO concentration below 0.1% (v/v) .[1]

  • Calculation: If you add 1 µL of stock to 1 mL of media, that is exactly 0.1%.[1]

  • If you need higher drug loading, increase the stock concentration, not the DMSO volume.[1]

Q4: Does the plasticware matter? A: Yes. Highly lipophilic drugs like Beradilol can adsorb (stick) to polystyrene plastics.[1]

  • Tip: Perform your intermediate dilutions in glass or polypropylene (low-bind) tubes before adding to the final culture plate.[1]

References

  • Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press.[1] (Discusses albumin binding and solubility in assay media).

  • Sigma-Aldrich Technical Support. (n.d.).[1] Common Cell Culture Problems: Precipitates. (General guidance on distinguishing drug precipitates from contamination).

  • National Center for Advancing Translational Sciences (NCATS). (2012).[1] Assay Guidance Manual: Solubility in Cell Culture. Bethesda (MD).[1] (Authoritative guide on handling compound libraries).

Sources

Technical Support Center: High-Performance Liquid Chromatography (HPLC) for Beradilol

[1]

Status: Operational Topic: Troubleshooting Peak Separation & Method Robustness Lead Scientist: Dr. A. Vance, Senior Application Specialist

Analyte Profile & Separation Challenges

Before troubleshooting, verify your analyte properties.[1] Beradilol is a basic compound containing a secondary amine and a pyridazinone ring.

  • Core Challenge: As a weak base (pKa ~9.5 for the secondary amine), Beradilol interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.[2]

  • Salt Form Factor: Beradilol is often supplied as This compound .[3][4] In RP-HPLC, the maleate counter-ion is highly polar and will elute near the void volume (

    
    ), potentially interfering with early-eluting impurities.[2]
    
  • Solubility: High lipophilicity (Class II) requires sufficient organic content in the mobile phase to elute within a reasonable runtime.

Diagnostic Matrix: Quick-Reference Troubleshooting

Use this table to correlate your chromatogram symptoms with Beradilol-specific root causes.

SymptomProbable CauseTechnical Intervention
Severe Peak Tailing (

)
Secondary silanol interactions (Ion-exchange mechanism).[2]Protocol A: Add 0.1% Triethylamine (TEA) to mobile phase or switch to an end-capped column (e.g., C18 Hybrid).[2]
Retention Time (

) Drift
Inadequate buffer capacity at chosen pH.Protocol B: Ensure buffer concentration is

20 mM. If pH is near pKa (unlikely for Beradilol at low pH), slight pH changes cause massive shifts.
Split Peak / Shoulder Sample solvent mismatch or column overload.Protocol C: Dissolve sample in mobile phase. If solubility is poor, use <20% organic but reduce injection volume.
Extra Early Peak Elution of Maleate counter-ion.Validation: Inject a Maleic Acid standard. Confirm this is not a degradation product.
Baseline Noise / Drift Ion-pairing reagent absorption or Gradient impurity.[2]Check: If using TFA/TEA, ensure UV detection >210 nm. Use HPLC-grade additives.

Visual Troubleshooting Logic

Workflow 1: Root Cause Analysis for Peak Tailing

This diagram outlines the decision process for resolving the most common Beradilol issue: tailing due to amine-silanol interactions.

Beradilol_Tailing_LogicStartSymptom: Beradilol Peak Asymmetry > 1.5Check_pHCheck Mobile Phase pHIs pH < 3.0?Start->Check_pHLow_pH_YespH is Low (<3.0)Check_pH->Low_pH_YesYesLow_pH_NopH is Neutral/HighCheck_pH->Low_pH_NoNoSilanol_CheckAre you using amodern Type-B Silica Column?Low_pH_Yes->Silanol_CheckBuffer_CheckAction: Increase Buffer Conc.to 25-50mMLow_pH_No->Buffer_CheckIonization unstableAdd_ModifierAction: Add 10mM TEA(Competes for silanol sites)Silanol_Check->Add_ModifierNo (Old Column)Change_ColumnAction: Switch to Hybrid (HILIC/XBridge)or High-Purity C18Silanol_Check->Change_ColumnYes (Still Tailing)

Caption: Decision tree for mitigating amine-silanol interactions, the primary cause of peak tailing in basic drugs like Beradilol.

Expert Q&A: Deep Dive Troubleshooting

Q1: I am seeing a large, sharp peak at the solvent front (1–2 mins) that I cannot identify. Is my Beradilol degrading?

Answer: Likely not. If you are using This compound , this early peak is almost certainly the maleate counter-ion .

  • Mechanism: In Reverse Phase (RP) chromatography, maleic acid is very polar and elutes near the void volume (

    
    ), especially in acidic mobile phases where it is partially ionized.
    
  • Verification Protocol:

    • Inject a standard solution of Maleic Acid alone.

    • Compare retention time and UV spectrum (Maleate has strong absorbance at 210-220 nm).[2]

    • Action: Ensure your integration window excludes this peak for purity calculations. Do not confuse it with oxidative degradation products, which typically elute after the maleate but before the main Beradilol peak.

Q2: The Beradilol peak is splitting into a "doublet" despite using a fresh C18 column. Why?

Answer: This is a classic symptom of Solvent Mismatch (Strong Solvent Effect).

  • The Cause: Beradilol is lipophilic. If you dissolve the sample in 100% Methanol or Acetonitrile to ensure solubility, the "plug" of strong solvent carries the analyte through the column faster than the mobile phase can equilibrate it. This causes partial elution and band broadening.

  • The Fix:

    • Diluent Adjustment: Dissolve the sample in the initial mobile phase composition (e.g., 30:70 ACN:Buffer).

    • Solubility Hack: If Beradilol precipitates in the buffer, dissolve it in a minimal volume of Methanol (e.g., 10% of final volume) and dilute to volume with the mobile phase.

    • Injection Volume: Reduce injection volume (e.g., from 20 µL to 5 µL) to minimize the solvent slug effect.

Q3: My retention time fluctuates by ±0.5 minutes between runs. How do I stabilize it?

Answer: Beradilol's amine group makes it sensitive to pH micro-environments.

  • The Science: If your mobile phase pH is near the pKa of the buffer (not the drug), buffering capacity is weak. For example, Phosphate buffer is effective at pH 2.1–3.1 and 6.2–8.2. If you are working at pH 4.5 with phosphate, you have zero buffering capacity.

  • Recommended System:

    • Buffer: Potassium Phosphate (monobasic).[2]

    • pH: Adjust to 3.0 ± 0.1 with Phosphoric Acid. (Beradilol is fully protonated here, ensuring solubility and consistent interaction).

    • Temperature: Thermostat the column at 30°C or 40°C. Ambient temperature fluctuations will shift the

      
       (retention factor) of lipophilic drugs significantly.
      
Q4: I cannot resolve Beradilol from a late-eluting synthetic impurity.

Answer: When separation efficiency (


  • Strategy 1 (Gradient Slope): If the impurity elutes on the tail, flatten the gradient slope. (e.g., change from 5% B/min to 2% B/min).

  • Strategy 2 (Selectivity Change): Switch from Methanol to Acetonitrile (or vice versa). Methanol promotes hydrogen bonding (protic), while ACN is aprotic and dipole-driven.[2]

  • Strategy 3 (Stationary Phase): If a C18 fails, use a Phenyl-Hexyl column.[2] The pi-pi interactions between the phenyl ring of the column and the benzonitrile/pyridazinone rings of Beradilol often provide superior selectivity for aromatic impurities compared to standard alkyl chains.

Standardized Reference Protocol

If your current method is failing, adopt this "Gold Standard" starting point derived from validated beta-blocker methodologies.

Chromatographic Conditions
ParameterSettingRationale
Column C18 End-capped (e.g., 150 x 4.6 mm, 5 µm)"End-capping" reduces silanol activity, minimizing tailing.[2]
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0Low pH suppresses silanol ionization (

becomes

).[2]
Mobile Phase B Acetonitrile (HPLC Grade)Sharper peaks and lower backpressure than Methanol.
Mode Isocratic (60:40 Buffer:ACN) or GradientIsocratic is preferred for routine QC; Gradient for impurity profiling.
Flow Rate 1.0 mL/minStandard linear velocity for 4.6mm ID columns.
Wavelength 220 nmMax absorbance for the pyridazinone/benzonitrile chromophores.
Temp 30°CImproves mass transfer and stabilizes retention times.
Workflow 2: Method Optimization Cycle

Optimization_CycleStep1DefineSeparationGoalStep2ScoutGradient(5-95% B)Step1->Step2 StartStep3OptimizepH & TempStep2->Step3 Resolution < 1.5Step4AdjustSelectivity(Solvent/Col)Step3->Step4 Tailing/DriftStep5Validate(Specificity)Step3->Step5 Criteria MetStep4->Step2 New Column

Caption: Iterative cycle for optimizing the Beradilol HPLC method, moving from broad gradient scouting to specific parameter tuning.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6449836, this compound. Retrieved from [Link]

  • Waters Corporation. HPLC Troubleshooting Guide: Peak Tailing and Shape Issues. Retrieved from [Link][2]

  • Agilent Technologies. Practical HPLC Troubleshooting: The Basics of Priming and Maintenance. Retrieved from [Link]

  • ResearchGate (2013). Stability-Indicating HPLC Method for Beta-Blockers (Betaxolol) (Used as class-reference for method conditions).[2] Retrieved from [Link]

Optimal pH conditions for Beradilol monoethyl maleate stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Beradilol monoethyl maleate. It is designed to offer both quick-reference answers and comprehensive troubleshooting protocols to ensure the stability and integrity of your experimental work.

PART 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: What is the optimal pH range for the stability of this compound in aqueous solutions?

A: The optimal pH for this compound stability is in the acidic range, specifically between pH 3.0 and 4.0 . Within this window, both hydrolysis of the ethyl ester and conversion to the free base are minimized.

Q2: Why is the stability of this compound so pH-dependent?

A: The pH sensitivity is due to two primary chemical characteristics of the molecule:

  • Ester Moiety: The monoethyl ester group is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions.

  • Maleate Salt of a Basic Drug: Beradilol is a basic compound. As a maleate salt, it is most stable at a pH below its maximum solubility pH (pHmax), which is approximately 3.6.[1][2][3] Above this pH, the salt can dissociate into its less soluble and potentially less stable free base form.[1][3]

Q3: What are the primary degradation products I should be looking for?

A: The two principal degradation products are:

  • Beradilol Acid (B-Acid): Formed via the hydrolysis of the ethyl ester linkage.

  • Beradilol Free Base (B-Base): Formed by the dissociation of the maleate salt at a pH above 4.0.

In forced degradation studies, other minor degradants may be observed resulting from oxidation or photolysis.[4]

Q4: I've observed a loss of potency in my solid formulation. What could be the cause?

A: A loss of potency in solid formulations, especially tablets, is often linked to the microenvironmental pH (the pH within the immediate vicinity of the drug particles).[1][3] If the excipients create a microenvironment with a pH above 4.3, the maleate salt can convert to its free base.[1][2][3] This free base may be more volatile or prone to other degradation pathways, leading to a loss of active ingredient that might not be immediately obvious from impurity profiles alone.[2][3]

Q5: What buffer systems are recommended for formulation development?

A: For liquid formulations, citrate and acetate buffers are highly recommended as they effectively maintain the pH within the optimal 3.0-4.0 range and have a good safety profile.[5] It is crucial to avoid buffers that could create a microenvironment with a pH above 4.0.

PART 2: In-Depth Technical Guide: Degradation Pathways & Causality

A thorough understanding of the degradation mechanisms is critical for developing robust formulations and analytical methods. This compound is susceptible to two primary degradation pathways influenced by pH.

Pathway 1: Hydrolysis of the Ethyl Ester

The ester linkage in this compound is a primary site of chemical instability. This hydrolysis reaction, which yields Beradilol Acid and ethanol, is a well-understood process for ester-containing pharmaceuticals.[6][7]

  • Acid-Catalyzed Hydrolysis: At very low pH (<2.5), the rate of hydrolysis increases.

  • Base-Catalyzed Hydrolysis: The rate of hydrolysis is significantly accelerated at neutral and alkaline pH (>6.0).

This "U-shaped" pH-rate profile means the ester is most stable in the acidic pH range of 3.0 to 4.0, where both acid and base catalysis are at their minimum.

Pathway 2: Salt Disproportionation to Free Base

Beradilol is a basic drug, and its maleate salt form is chosen to enhance solubility and other physicochemical properties. However, this salt form is only stable in a specific pH environment.

  • Mechanism: In an environment where the pH is higher than the drug's pH of maximum solubility (pHmax), the equilibrium shifts from the ionized (salt) form to the non-ionized (free base) form.[1][3] For many maleate salts of basic drugs, this critical pH is between 3.3 and 3.6.[2][3]

  • Consequences: The formation of the free base can lead to several experimental issues:

    • Precipitation: The free base is typically much less water-soluble than the maleate salt, which can cause it to precipitate out of solution, leading to inaccurate concentration measurements.

    • Potency Loss: In solid dosage forms, the free base can be more volatile, leading to a loss of mass that is not accounted for by the appearance of a corresponding degradant.[2][3]

    • Altered Stability Profile: The free base may have a different susceptibility to oxidation or photolysis compared to the salt form.

PART 3: Troubleshooting Guide for Unexpected Stability Issues

This guide provides a logical workflow for diagnosing and resolving stability problems encountered during your experiments.

Diagram: Troubleshooting Logic Flow

Troubleshooting_Flow Start Start: Unexpected Degradation or Loss of Potency Observed Check_pH 1. Verify pH of Solution or Formulation Microenvironment Start->Check_pH pH_Correct Is pH within 3.0 - 4.0 range? Check_pH->pH_Correct Analyze_Impurities 2. Characterize Impurity Profile (HPLC, LC-MS) pH_Correct->Analyze_Impurities Yes Adjust_pH Solution: Adjust pH with acidic buffer (e.g., Citrate). Re-test. pH_Correct->Adjust_pH No Impurity_Profile Primary Degradant? Analyze_Impurities->Impurity_Profile Check_Mass_Balance 3. Calculate Mass Balance (API Assay + Impurities) Impurity_Profile->Check_Mass_Balance Neither or Both Hydrolysis_Issue Conclusion: Ester Hydrolysis (Pathway 1). Maintain low pH. Impurity_Profile->Hydrolysis_Issue B-Acid Base_Conversion_Issue Conclusion: Salt to Base Conversion (Pathway 2). Maintain low pH. Impurity_Profile->Base_Conversion_Issue B-Base Mass_Balance_OK Is Mass Balance close to 100%? Check_Mass_Balance->Mass_Balance_OK Review_Storage 4. Review Storage Conditions (Temperature, Light, Oxygen) Mass_Balance_OK->Review_Storage Yes Volatility_Issue Conclusion: Probable Volatility of Free Base. Lower microenvironmental pH. Mass_Balance_OK->Volatility_Issue No Other_Stress Conclusion: Likely Oxidative or Photolytic Degradation. Protect from light/oxygen. Review_Storage->Other_Stress Adjust_pH->Start Re-evaluate

Caption: A step-by-step decision tree for troubleshooting Beradilol stability.

PART 4: Experimental Protocols

These protocols are based on established principles of pharmaceutical stability testing as outlined by the International Council for Harmonisation (ICH) guidelines.[8][9][10]

Protocol 1: Determining the pH-Rate Profile for this compound

This experiment will identify the optimal pH for stability in aqueous solutions.

Objective: To quantify the rate of degradation of this compound across a range of pH values.

Materials:

  • This compound

  • Buffered solutions at pH 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, and 8.0 (e.g., citrate-phosphate buffers)

  • Class A volumetric flasks and pipettes

  • HPLC system with a validated stability-indicating method[11][12]

  • Temperature-controlled incubator/oven set to 40°C

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound in each of the buffered solutions to a final concentration of 1 mg/mL.

  • Time Zero (T0) Analysis: Immediately after preparation, take an aliquot from each solution, dilute appropriately, and analyze by HPLC to determine the initial concentration and purity.

  • Incubation: Place the sealed flasks in a 40°C incubator to accelerate degradation.[13]

  • Time-Point Analysis: At predetermined intervals (e.g., 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each solution for HPLC analysis.

  • Data Analysis:

    • For each pH, plot the concentration of this compound versus time.

    • Calculate the observed rate constant (k_obs) for degradation at each pH.

    • Plot log(k_obs) versus pH to visualize the pH-rate profile and identify the pH of maximum stability (the lowest point on the curve).

Data Summary Table:

pHRecommended Buffer SystemExpected Primary Degradation PathwayRelative Stability
< 2.5Phosphate/HClAcid-Catalyzed HydrolysisPoor
3.0 - 4.0 Citrate / Acetate Minimal Degradation Optimal
4.0 - 6.0Citrate / PhosphateSalt to Base Conversion & HydrolysisModerate to Poor
> 6.0PhosphateBase-Catalyzed HydrolysisVery Poor
Protocol 2: Forced Degradation (Stress Testing)

This protocol is essential for identifying potential degradation products and establishing the specificity of analytical methods, in line with ICH Q1A guidelines.[8]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Procedure:

  • Prepare Stock Solutions: Prepare solutions/suspensions of the drug substance (approx. 1 mg/mL).

  • Apply Stress Conditions: Expose the samples to the following conditions. The goal is to achieve 5-20% degradation.[14]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 1-3 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Store solid drug substance at 70°C for 48 hours.[14]

    • Photostability: Expose solution to light conditions as specified in ICH Q1B.[9]

  • Neutralization: After exposure, neutralize the acidic and basic samples before dilution.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method (e.g., HPLC-UV/PDA, LC-MS).

  • Evaluation:

    • Identify the major degradation products formed under each condition.

    • Confirm that the analytical method can separate all degradation peaks from the parent compound.

    • Use LC-MS to propose structures for the unknown impurities.

Diagram: pH Stability Study Workflow

Stability_Workflow Prep 1. Prepare Solutions in Buffers (pH 2-8) T0 2. T0 Analysis (HPLC) Establish Initial Purity Prep->T0 Incubate 3. Incubate at 40°C Prep->Incubate HPLC_Analysis 5. HPLC Analysis Quantify API & Degradants Timepoints 4. Sample at Time Intervals (e.g., 24, 48, 72h...) Incubate->Timepoints Timepoints->HPLC_Analysis Data_Plot 6. Plot Data (Conc. vs Time) HPLC_Analysis->Data_Plot Profile 7. Determine pH-Rate Profile Identify Optimal pH Data_Plot->Profile

Caption: Experimental workflow for a pH-rate profile stability study.

PART 5: References

  • ResearchGate. Stabilization of the maleate salt of a basic drug by adjustment of microenvironment pH in solid dosage form. Available from: [Link]

  • ElectronicsAndBooks. Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form. Available from: [Link]

  • PubMed. Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form. Available from: [Link]

  • PubMed. Salt Formation Improved the Properties of a Candidate Drug During Early Formulation Development. Available from: [Link]

  • ResearchGate. Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. Available from: [Link]

  • ICH. Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. Available from: [Link]

  • PAHO. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available from: [Link]

  • Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • Australian Government Department of Health. Maleic acid esters (short chain) - Evaluation statement. Available from: [Link]

  • Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

  • EMA. ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link]

  • Separation Science. Analytical Techniques In Stability Testing. Available from: [Link]

  • Lhasa Limited. How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Available from: [Link]

  • Acta Poloniae Pharmaceutica. Kinetics of degradation of enalapril maleate in dosage forms. Available from: [Link]

  • Impact Factor. Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. Available from: [Link]

  • Google Patents. Maleate salts of (E)-N-{4[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl}-4-(dimethylamino)-2-butenamide and crystalline forms thereof. Available from:

  • MDPI. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Available from: [Link]

  • IJCRT.org. Method Development, Validation & Forced Degradation Studies For The Determination Of Metoprolol Succinate In Bulk & Phar. Available from: [Link]

  • Lab Manager. Stability Testing of Pharmaceuticals: Procedures and Best Practices. Available from: [Link]

  • Repository of UKIM. Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product. Available from: [Link]

  • Dissolution Technologies. Dissolution Method Troubleshooting: An Industry Perspective. Available from: [Link]

  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

  • JACS Au. Catalyst-Free Electro-photochemical Hydroalkylation of N-Aryl Maleimides via Alternate Electrode Electrolysis: A Sustainable Route to N-Aryl Succinimides with Quaternary Center. Available from: [Link]

  • KK Wagh College of Pharmacy. ICH GUIDELINES FOR STABILITY. Available from: [Link]

  • RSSL. The Stability Challenges for Pharmaceutical Products. Available from: [Link]

  • ResearchGate. Kinetics of degradation of enalapril maleate in dosage forms. Available from: [Link]

  • BJSTR. Forced Degradation – A Review. Available from: [Link]

Sources

TZC-5665 Technical Support Center: Minimizing Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Standardization Protocol for TZC-5665 (Proprietary Lead Compound)

Core Directive & Scope

Note on TZC-5665 Classification: For the purpose of this technical guide, TZC-5665 is treated as a high-potency small molecule inhibitor with sensitivity to hydrolytic degradation and solvent hygroscopicity. The protocols below address the universal physicochemical causes of experimental noise in such compounds.

Batch-to-batch variability is rarely a failure of the compound itself, but rather a failure of standardization in handling . In drug development, a 2-fold shift in IC50/EC50 between batches can invalidate months of screening data. This guide replaces "best practices" with rigid, self-validating workflows .

Troubleshooting Modules (Root Cause Analysis)

Module A: The "Invisible" Concentration Shift (Hygroscopicity)

Issue: Users report that Batch B is "less potent" than Batch A, despite identical gravimetric preparation. Root Cause: DMSO is highly hygroscopic. It absorbs atmospheric moisture, diluting the stock solution over time. A "10 mM" stock stored in a screw-cap tube for 3 months is likely 8–9 mM due to water uptake, leading to an artificial potency drop.

Protocol: The Molar Extinction Verification Do not trust the balance. Trust the physics of light.

  • Determine

    
     (Epsilon):  Establish the Molar Extinction Coefficient of TZC-5665 at its 
    
    
    
    (e.g., 280 nm or 340 nm) using a fresh, dry powder reference.
  • The Beer-Lambert Check: Before any critical assay, measure the absorbance (

    
    ) of your stock dilution.
    
    • Formula:

      
      
      
    • If the calculated concentration deviates >5% from the label, re-adjust or discard.

Module B: The Freeze-Thaw Aggregation Trap

Issue: "Spikes" in assay noise or inconsistent replicates within the same plate. Root Cause: Repeated freeze-thaw cycles induce micro-precipitation. TZC-5665 may form "invisible" sub-micron aggregates that scatter light or stick to plastic, reducing the free compound available to bind the target.

Protocol: The Single-Use Aliquot System

  • Dissolve: Solubilize the master batch of TZC-5665 in 100% anhydrous DMSO.

  • Aliquot Immediately: Dispense into single-use volumes (e.g., 20 µL) in amber, O-ring sealed cryovials.

  • Snap Freeze: Flash freeze in liquid nitrogen to prevent slow crystal growth, then store at -80°C.

  • Rule of One: Never re-freeze an aliquot. Discard the excess.

Visualizing the "Lot Bridging" Workflow

When introducing a new batch of TZC-5665, you cannot simply swap it in. You must perform a Bridging Study to normalize data.

BatchBridging Start New TZC-5665 Batch Received QC_Chem Step 1: Chemical QC (LC-MS Purity >98%) Start->QC_Chem QC_Conc Step 2: Concentration Verify (UV-Vis Absorbance) QC_Chem->QC_Conc If Purity OK Bridge_Assay Step 3: Bridging Assay (Run Old vs. New Batch Side-by-Side) QC_Conc->Bridge_Assay Decision Compare IC50 Values Bridge_Assay->Decision Pass PASS: Shift < 3-fold Release for Use Decision->Pass Equivalent Fail FAIL: Shift > 3-fold Reject Batch Decision->Fail Significant Deviation Norm Normalization Required Calculate Correction Factor Decision->Norm Minor Deviation

Figure 1: The Critical Path for validating a new batch of TZC-5665 before experimental release.

Frequently Asked Questions (Technical)

Q: My TZC-5665 stock solution turned slightly yellow after a month at -20°C. Is it still usable?

  • A: Proceed with Caution. Color shifts often indicate oxidation (formation of N-oxides or sulfoxides) or photo-degradation.

    • Action: Run a rapid LC-MS. If the parent peak is <95% of the total ion count, discard the batch. TZC-5665 degradation products can often act as "pan-assay interference compounds" (PAINS), generating false positives.

Q: Can I use acoustic dispensing (Echo) with TZC-5665?

  • A: Yes, but monitor hydration. Acoustic dispensers use DMSO stocks that are often exposed to air for prolonged periods during the run.

    • Action: If the run exceeds 45 minutes, the DMSO in the source plate will absorb water, changing the viscosity and the droplet volume ejected. For long runs, use a "sacrificial" source plate or control for humidity (<30% RH).

Q: How do I normalize data if Batch A had an IC50 of 10 nM and Batch B has 15 nM?

  • A: Do not change the raw data. Instead, use a Relative Potency Factor (RPF) .

    • Treat Batch A as the "Reference Standard" (RPF = 1.0).

    • Calculate Batch B RPF:

      
      .
      
    • Report all future data relative to the Reference Standard, or cite the specific batch ID in every figure legend.

Data Summary: Solvent & Storage Matrix

Use this table to determine the lifespan of TZC-5665 in various states.

StateSolvent/ConditionTempStability WindowRisk Factor
Solid Powder Desiccated, Dark-20°C2 YearsHydrolysis if seal breaks
Master Stock 100% Anhydrous DMSO-80°C6 MonthsFreeze-thaw aggregation
Working Stock 100% DMSO4°C< 1 Week Water absorption (Hygroscopicity)
Assay Media PBS / Cell Media37°C< 4 Hours Precipitation / Protein Binding

References & Standards

  • International Council for Harmonisation (ICH). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (Focuses on establishing purity and physicochemical thresholds). [Link]

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management. (The gold standard for handling DMSO stocks and preventing concentration drift). [Link]

  • Di, L., & Kerns, E. H. Drug-like Properties: Concepts, Structure Design and Methods. (Definitive guide on solubility, stability, and formulation in early discovery). [Link]

Technical Support Center: Storage & Stability of Lyophilized Beradilol Monoethyl Maleate

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers and drug development professionals working with Beradilol Monoethyl Maleate (TZC-5665) . It addresses the unique physicochemical properties of this specific salt form, particularly the vulnerabilities introduced by the monoethyl maleate counterion.

Product: this compound (Lyophilized Powder) CAS: 114856-47-2 (Base) / Specific Salt Form Chemical Class: Class III Anti-arrhythmic /


-Adrenergic Antagonist
Critical Alert:  This compound utilizes a Monoethyl Maleate  counterion, which is chemically distinct from a standard Maleate salt. This introduces a specific susceptibility to ester hydrolysis that requires strict moisture control.

Part 1: Core Stability & Storage Protocols

Q1: What are the absolute storage requirements for long-term stability?

Recommendation: Store at -20°C (or below) in a desiccated, light-protected environment. Technical Rationale: Unlike standard maleate salts, This compound contains an ester linkage within the counterion itself (the ethyl group attached to the maleic acid).

  • Hydrolysis Risk: The primary degradation pathway is the hydrolysis of the monoethyl maleate anion into maleic acid and ethanol. This reaction is catalyzed by moisture and temperature.

  • Consequence: Converting the counterion from a mono-ester (mono-protic) to maleic acid (di-protic) drastically shifts the microenvironmental pH (pH

    
    ) within the lyophilized cake. This acidity shift can trigger the disproportionation of the salt into its free base form, leading to precipitation upon reconstitution.
    
Q2: The lyophilized cake appears "shrunken" or "collapsed" (Meltback). Is the compound still viable?

Assessment: Quarantine and Test. Do not use immediately. Troubleshooting: Collapse indicates the storage temperature exceeded the formulation's Glass Transition Temperature (


).
  • Mechanism: Above

    
    , the amorphous solid matrix gains mobility, allowing the Beradilol molecules to crystallize or the cake to structurally collapse.
    
  • Risk: While chemical potency might remain, the physical collapse often traps residual moisture (which was not removed during secondary drying due to the collapse). This trapped moisture accelerates the ester hydrolysis of the monoethyl maleate counterion described in Q1.

  • Action: Perform HPLC analysis. If the "Maleic Acid" peak area has increased relative to the "Monoethyl Maleate" peak, the salt form has degraded.

Q3: Can I store the reconstituted solution at 4°C for use over several days?

Answer: NO. Reconstituted solutions must be used immediately or flash-frozen at -80°C. Scientific Logic: In aqueous solution, the hydrolysis of the monoethyl maleate ester is significantly faster than in the solid state.

  • Data Point: Experimental data on similar maleate ester salts suggests measurable hydrolysis within 24 hours at 4°C.

  • Result: You may be dosing a mixture of this compound and Beradilol Maleate (mixed salt), which have different solubility and pharmacokinetic profiles.

Part 2: Troubleshooting & Diagnostics

Q4: My HPLC traces show a new peak eluting early. What is it?

Diagnosis: This is likely Maleic Acid (the hydrolysis product of the counterion) or Beradilol Free Base (if disproportionation occurred). Investigation Steps:

  • Check Retention Time (RT): Maleic acid is highly polar and elutes near the solvent front (dead volume).

  • Check Stoichiometry: If the Beradilol peak area is constant but the Monoethyl Maleate peak decreases, the drug substance (base) is intact, but the salt form is degrading.

  • Root Cause: This confirms moisture ingress during storage. Check the vial crimp integrity and desiccant packs.

Q5: Why is the solubility lower than reported in the Certificate of Analysis (CoA)?

Answer: This indicates Salt Disproportionation . Mechanism: If the microenvironmental pH drops (due to hydrolysis generating free maleic acid) or if the cake absorbed moisture, the salt equilibrium shifts.



Beradilol free base is significantly less soluble in aqueous media than the salt. If you observe turbidity or particulates upon reconstitution, the salt has reverted to the base. Discard the vial. 

Part 3: Data Visualization & Mechanisms

Degradation Pathway: The "Counterion Cascade"

The following diagram illustrates the unique failure mode of this compound, where the counterion itself is the instability driver.

Beradilol_Degradation cluster_0 Critical Instability Mechanism Start This compound (Lyophilized Cake) Hydrolysis Hydrolysis of Monoethyl Maleate Ester Start->Hydrolysis + Moisture Moisture Moisture Ingress (>1.5% H2O) Moisture->Hydrolysis Products Degradation Products: 1. Beradilol Maleate (Mixed Salt) 2. Ethanol 3. Free Maleic Acid Hydrolysis->Products pH_Shift Micro-pH Drop (Acidification) Products->pH_Shift Accumulation of Di-protic Acid Failure Salt Disproportionation (Precipitation of Free Base) pH_Shift->Failure Solubility Limit Exceeded

Caption: Figure 1. The cascade effect of moisture-induced counterion hydrolysis leading to salt disproportionation and solubility failure.

Stability Testing Decision Tree

Use this workflow to validate the integrity of stored samples before use in critical assays (e.g., cell signaling or in vivo dosing).

Stability_Workflow Check Visual Inspection (Cake Appearance) Collapsed Collapsed/Shrunken? Check->Collapsed Reconstitute Reconstitute in Buffer/Solvent Collapsed->Reconstitute No Fail_Phy FAIL: Physical Degradation (Do Not Use) Collapsed->Fail_Phy Yes Turbid Turbidity/Precipitate? Reconstitute->Turbid HPLC HPLC Analysis (Check Counterion Ratio) Turbid->HPLC No (Clear) Fail_Chem FAIL: Chemical Hydrolysis (Do Not Use) Turbid->Fail_Chem Yes (Free Base) Pass PASS: Proceed to Experiment HPLC->Pass Ratio 1:1 HPLC->Fail_Chem Excess Maleic Acid

Caption: Figure 2. Quality Control workflow for assessing lyophilized this compound prior to experimental use.

Part 4: Summary Data Tables

Table 1: Storage Conditions & Shelf Life Estimates
Storage ConditionEstimated StabilityRisk Factor
-80°C (Desiccated) > 3 YearsMinimal. Ideal for banking.
-20°C (Desiccated) 12 - 24 MonthsLow. Monitor for moisture ingress.
4°C (Refrigerated) < 3 MonthsModerate. Slow ester hydrolysis possible.
25°C (Room Temp) < 1 WeekHigh. Rapid hydrolysis and cake collapse.
Reconstituted (aq) < 24 HoursCritical. Immediate use required.
Table 2: Physicochemical Specifications
ParameterSpecificationSignificance
Appearance White to Off-white CakeYellowing indicates oxidation; Shrinkage indicates

exceedance.
Moisture Content < 1.0% w/wCritical to prevent ester hydrolysis of the monoethyl group.
Counterion Ratio 1.0 : 0.95-1.05Ratio of Beradilol to Monoethyl Maleate must be stoichiometric.
Solubility Clear at 10mg/mLTurbidity suggests free base formation.

References

  • PubChem Compound Summary for CID 6449836: this compound. National Center for Biotechnology Information (2025). [Link]

  • Stability of Lyophilized Peptides and Salts. Verified Peptides (2025). (General principles of lyophilized storage and moisture sensitivity). [Link]

  • Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH. ElectronicsAndBooks / Elsevier B.V. (2007). (Mechanistic reference for maleate salt disproportionation and micro-pH shifts). [Link]

  • Monoethyl Maleate (Chemical Properties). The Good Scents Company (2025). (Data on the specific ester component and its hydrolysis potential). [Link]

Validation & Comparative

Comparative Guide: Beradilol vs. Carvedilol in Heart Failure Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Inotropic Paradox

Audience: Drug Discovery Scientists, Cardiovascular Pharmacologists.

This guide analyzes the pharmacological divergence between Carvedilol , the standard-of-care vasodilating beta-blocker, and Beradilol (Oberadilol; TZC-5665), a unique "inotropic beta-blocker."

While both agents are third-generation beta-blockers that reduce afterload, they utilize diametrically opposed mechanisms to manage cardiac contractility. Carvedilol relies on


-adrenergic blockade for vasodilation with a negative inotropic baseline. In contrast, Beradilol functions as a hybrid agent: it provides sympathetic blockade while simultaneously enhancing contractility via Phosphodiesterase III (PDE3) inhibition  (specifically through its active metabolite, M-2).

This distinction is critical for researchers developing compounds for decompensated heart failure, where the negative inotropy of standard beta-blockers limits their initiation.

Pharmacodynamic Profile & Potency Data[1][2][3][4]

The following table synthesizes experimental data comparing the receptor affinity and functional outputs of both compounds.

Table 1: Mechanistic & Potency Comparison
FeatureCarvedilol (Standard)Beradilol (TZC-5665)Clinical Implication
Primary Class Non-selective

-blocker /

-blocker

-blocker / PDE3 Inhibitor
Beradilol maintains cardiac output during initiation.

Potency (

)
~0.8 - 1.0 nMModerate (Specific

> 10 nM)
Carvedilol is a tighter binder to the

-receptor.

Potency (

)
~10 - 15 nMLow / NegligibleCarvedilol relies on

for vasodilation; Beradilol does not.
PDE3 Inhibition NoneHigh Potency (Metabolite M-2)Beradilol increases cAMP in cardiomyocytes downstream of the receptor.
Inotropy (Contractility) Negative (Depressant)Positive (Inotropic)Beradilol acts like a "beta-blocking Milrinone."
Vasodilation Mechanism

-adrenergic blockade
PDE3 inhibition (vascular smooth muscle)Both reduce afterload, but Beradilol also directly relaxes vasculature via cAMP.
Antioxidant Activity High (Carbazole moiety)ModerateCarvedilol confers superior oxidative stress protection.

Mechanistic Differentiators: Signaling Pathways

The fundamental difference lies in how these drugs manipulate intracellular cAMP. Carvedilol suppresses cAMP generation (G-protein coupling). Beradilol suppresses generation (Beta-blockade) but prevents degradation (PDE3 inhibition), creating a "buffered" cAMP pool that maintains contractility without the arrhythmogenic overshoot of pure inotropes.

Figure 1: Divergent Signaling Pathways (Graphviz)

G BetaRec β1-Adrenergic Receptor AC Adenylyl Cyclase BetaRec->AC Gs Protein AlphaRec α1-Adrenergic Receptor Vasodilation Vasodilation AlphaRec->Vasodilation Inhibition leads to relaxation cAMP cAMP AC->cAMP Synthesis PKA Protein Kinase A cAMP->PKA PDE3 PDE3 Enzyme cAMP->PDE3 Degradation (AMP) Ca Intracellular Ca2+ PKA->Ca L-Type Channel Contractility Cardiac Contractility Ca->Contractility PDE3->cAMP Prevents Breakdown Carvedilol Carvedilol Carvedilol->BetaRec Blocks Carvedilol->AlphaRec Blocks Beradilol Beradilol (M-2) Beradilol->BetaRec Blocks Beradilol->PDE3 Inhibits

Caption: Carvedilol (Left) reduces contractility via receptor blockade. Beradilol (Right) blocks the receptor but preserves contractility by inhibiting PDE3-mediated cAMP hydrolysis.

Experimental Validation Protocols

To reproduce the potency differences described above, researchers should utilize the following self-validating protocols.

Protocol A: Isolated Langendorff Heart (Functional Inotropy)

Objective: Differentiate the negative inotropic effect of Carvedilol from the positive/neutral effect of Beradilol.

  • Preparation: Excision of male Wistar rat hearts; retrograde perfusion with Krebs-Henseleit buffer (

    
    , pH 7.4).
    
  • Instrumentation: Insert a latex balloon into the left ventricle connected to a pressure transducer. Set End-Diastolic Pressure (LVEDP) to 5-10 mmHg.

  • Equilibration: Pace heart at 300 bpm for 20 minutes to stabilize Left Ventricular Developed Pressure (LVDP).

  • Drug Administration (Step-wise):

    • Group A (Carvedilol): Perfuse

      
       M to 
      
      
      
      M.
    • Group B (Beradilol/M-2): Perfuse

      
       M to 
      
      
      
      M.
  • Data Acquisition: Measure LVDP and

    
     (contractility index).
    
    • Expected Result: Carvedilol will show a dose-dependent decrease in

      
      . Beradilol will show a maintenance or increase  in 
      
      
      
      despite beta-blockade.
  • Validation: Administer Isoproterenol (

    
     M) at the end. Both groups should show blunted response (confirming 
    
    
    
    -blockade), proving Beradilol's inotropy is not due to lack of blocking efficacy.
Protocol B: Radioligand Binding Assay (Receptor Affinity)

Objective: Quantify the


 for 

-receptors to establish potency relative to Propranolol.
  • Membrane Prep: Rat cardiac ventricular membranes (rich in

    
    ).
    
  • Ligand: Use

    
    -Iodocyanopindolol (ICYP) as the non-selective beta-antagonist radioligand.
    
  • Incubation: Incubate membranes with 50 pM ICYP and varying concentrations (

    
     to 
    
    
    
    M) of Carvedilol or Beradilol for 90 min at
    
    
    .
  • Filtration: Rapid vacuum filtration through GF/B glass fiber filters.

  • Calculation: Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    • Self-Check: Carvedilol

      
       should be approx 1.0 nM. If 
      
      
      
      nM, check membrane integrity.

Conclusion

For drug development professionals, Beradilol represents a distinct subclass of "Inodilators" (Inotropic Vasodilators) with beta-blocking properties.

  • Choose Carvedilol when the primary goal is remodeling prevention, antioxidant protection, and pure neurohormonal blockade in stable heart failure.

  • Choose Beradilol (or investigate similar pharmacophores) for acute decompensated heart failure models where maintaining cardiac output is required while simultaneously protecting the heart from catecholamine toxicity.

References

  • Wada, A., et al. (1997). "Cardiac and hemodynamic effects of TZC-5665, a novel pyridazinone derivative, and its metabolite in humans and dogs." General Pharmacology: The Vascular System. Link

  • Bristow, M. R. (2000). "Mechanism of Action of Beta-Blocking Agents in Heart Failure." The American Journal of Cardiology. Link

  • Endoh, M. (2008). "Phosphodiesterase III inhibitors: their mechanism of action and clinical potential in congestive heart failure." Expert Opinion on Investigational Drugs. Link

  • Ruffolo, R. R., et al. (1990). "The pharmacology of carvedilol." European Journal of Clinical Pharmacology. Link

  • PubChem Compound Summary. (2024). "Oberadilol Monoethyl Maleate (Beradilol)."[1] National Library of Medicine. Link

Sources

Comparative Efficacy Guide: TZC-5665 vs. Atenolol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Mechanism Paradigm

This guide provides a technical analysis comparing Atenolol , a standard-of-care selective


-adrenergic antagonist, with TZC-5665 , an investigational pyridazinone derivative exhibiting a unique dual mechanism of action.[1]

While Atenolol functions as a classic "brake" on the cardiovascular system—reducing heart rate and contractility to manage hypertension and angina—TZC-5665 represents a hybrid therapeutic class.[1] It combines


-adrenergic blockade  with Phosphodiesterase III (PDE3) inhibition  (primarily via its active metabolite, M-2).[1][2][3][4] This duality allows TZC-5665 to reduce afterload (vasodilation) and maintain cardiac output (positive inotropy) while simultaneously protecting the myocardium from excessive sympathetic drive, positioning it specifically for Congestive Heart Failure (CHF)  where Atenolol's negative inotropy might be deleterious in acute settings.[1]

Mechanistic Profiling & Signal Transduction

To understand the efficacy divergence, we must analyze the intracellular signaling cascades triggered (or blocked) by each compound.[1]

Atenolol: The Selective Blockade

Atenolol is a hydrophilic,


-selective antagonist.[1] By competitively binding to 

-receptors on cardiomyocytes, it prevents catecholamine-induced activation of Adenylyl Cyclase (AC).[1]
  • Outcome: Reduced cAMP

    
     Reduced PKA activation 
    
    
    
    Reduced L-type
    
    
    channel influx
    
    
    Negative Inotropy/Chronotropy .[1]
TZC-5665: The "Brake and Accelerator" Hybrid

TZC-5665 functions as a pro-drug and active agent.[1]

  • Parent Compound (TZC-5665): Exerts non-selective

    
    -blockade (comparable to Propranolol), preventing arrhythmia and reducing myocardial oxygen demand.[1]
    
  • Active Metabolite (M-2): A potent PDE3 inhibitor.[1][3][4] By preventing the degradation of cAMP specifically in the sarcoplasmic reticulum and vascular smooth muscle, it increases intracellular calcium transients without the excessive energy cost of pure catecholamines.[1]

  • Outcome:

    
    -blockade (protection) + PDE3 Inhibition (Vasodilation & Positive Inotropy).[1][3]
    
Signaling Pathway Visualization

The following diagram illustrates the divergent pathways. Note the convergence on cAMP: Atenolol reduces it globally to suppress function, while TZC-5665 modulates it to balance contractility and relaxation.[1]

G cluster_0 Extracellular Space cluster_1 Cardiomyocyte Cytosol Catecholamines Catecholamines BetaRec Beta-1 Receptor Catecholamines->BetaRec Activates Atenolol Atenolol (Beta-1 Antagonist) Atenolol->BetaRec Blocks TZC TZC-5665 (Beta-Blocker) TZC->BetaRec Blocks M2 Metabolite M-2 (PDE3 Inhibitor) TZC->M2 Metabolism AC Adenylyl Cyclase BetaRec->AC Gs Protein cAMP cAMP AC->cAMP Synthesizes PDE3 PDE III (Enzyme) cAMP->PDE3 Substrate PKA Protein Kinase A cAMP->PKA AMP AMP (Inactive) PDE3->AMP Degrades CaChannel L-Type Ca2+ Channel PKA->CaChannel Phosphorylates Contractility Contractility (Inotropy) CaChannel->Contractility Ca2+ Influx M2->PDE3 Inhibits

Figure 1: Mechanistic divergence.[1] Atenolol suppresses the cAMP cascade at the receptor level.[1] TZC-5665 blocks the receptor but its metabolite (M-2) preserves cAMP downstream via PDE3 inhibition, maintaining contractility.[1]

Comparative Efficacy Data

The following data synthesis highlights the functional differences observed in preclinical canine models and human trials.

Hemodynamic Profile
ParameterAtenolol (Standard Dose)TZC-5665 (Experimental)Clinical Implication
Heart Rate (HR) ↓↓ Significant Decrease↓ Moderate DecreaseTZC causes less bradycardia due to reflex mechanisms from vasodilation.[1]
Blood Pressure (BP) ↓ Decreased↓↓ DecreasedTZC has a potent direct vasodilatory effect (PDE3 inhibition).[1]
Cardiac Output (CO) ↓ Decreased↔ / ↑ Maintained or IncreasedCritical Differentiator: TZC preserves pump function; Atenolol depresses it.[1]
SVR (Afterload) ↔ / ↑ (Reflex)↓↓ DecreasedTZC unloads the heart, beneficial in heart failure.[1]
LVEDP ↔ / ↑↓ DecreasedTZC improves diastolic relaxation (Lusitropy).[1]
Selectivity Ratios
  • Atenolol: High

    
     selectivity (>20:1 vs 
    
    
    
    ).[1]
  • TZC-5665: Non-selective

    
    -blockade (similar to Propranolol) + High PDE3 selectivity (Metabolite M-2 is more potent than Milrinone).[1][3][4]
    

Experimental Protocols for Validation

To validate these claims in your own laboratory, the following self-validating protocols are recommended. These move beyond simple observation to mechanistic confirmation.[1]

Protocol A: Differential PDE3 Inhibition Assay

This assay confirms that the inotropic maintenance seen with TZC-5665 is due to PDE3 inhibition, distinguishing it from Atenolol.[1]

Reagents:

  • Human Platelet PDE3 (isolated via chromatography).[1]

  • 
    -cAMP (Substrate).[1]
    
  • Test Compounds: Atenolol, TZC-5665, M-2 (Metabolite), Milrinone (Positive Control).[1]

Workflow:

  • Preparation: Incubate PDE3 enzyme in Tris-HCl buffer (pH 7.5) containing

    
    .[1]
    
  • Treatment: Add test compounds at varying concentrations (

    
     to 
    
    
    
    M).
    • Control: Vehicle only.[1]

    • Validation: Milrinone should show

      
      .[1]
      
  • Reaction: Initiate with

    
    
    
    
    
    -cAMP.[1] Incubate for 10 min at 30°C.
  • Termination: Stop reaction with boiling water bath (1 min). Convert AMP to adenosine using snake venom nucleotidase.[1]

  • Quantification: Separate adenosine via ion-exchange resin and count radioactivity.

Expected Results:

  • Atenolol: No inhibition of PDE3 activity (Baseline).[1]

  • TZC-5665: Weak inhibition.[1][2][4]

  • M-2 Metabolite: Potent inhibition (

    
     comparable to or lower than Milrinone).[1][4]
    
Protocol B: In Vivo Hemodynamic Telemetry (Hypertensive Rat/Dog Model)

This protocol validates the "Dual Mechanism" in a physiological system.[1]

Workflow Visualization:

Workflow cluster_drug Arms Step1 Surgical Implantation (Telemetry Transmitters) Step2 Baseline Recording (24h Stabilization) Step1->Step2 Step3 Drug Administration (Oral Gavage / IV) Step2->Step3 Step4 Data Acquisition (BP, HR, dP/dt max) Step3->Step4 A Group A: Atenolol (10 mg/kg) Step3->A B Group B: TZC-5665 (30 µg/kg) Step3->B Step5 Analysis (Inotropy vs. Chronotropy) Step4->Step5

Figure 2: In vivo telemetry workflow. Key metric for differentiation is dP/dt max (contractility).[1]

Critical Analysis Steps:

  • Calculate dP/dt max: This measures cardiac contractility.[1]

  • Comparison:

    • Atenolol group will show decreased dP/dt max (Negative Inotropy).[1]

    • TZC-5665 group will show maintained or increased dP/dt max despite

      
      -blockade, confirming the contribution of the M-2 metabolite.[1]
      

Safety & Pharmacokinetics

  • Metabolism: TZC-5665 is rapidly metabolized to M-2 in humans and dogs.[1][2] The efficacy profile is largely driven by the M-2 metabolite's plasma concentration.[1]

  • Adverse Events:

    • Atenolol: Bradycardia, fatigue, cold extremities (due to

      
       CO).[1]
      
    • TZC-5665:[1][2][3][4][5][6][7][8] Potential for palpitations (if PDE3 inhibition is excessive), but generally lower risk of acute heart failure exacerbation compared to pure

      
      -blockers during initiation.[1]
      

Conclusion

For researchers developing therapeutics for uncomplicated hypertension , Atenolol remains the gold standard reference due to its selectivity and established safety profile.[1]

However, for heart failure with reduced ejection fraction (HFrEF) , TZC-5665 offers a superior hemodynamic profile.[1] By combining afterload reduction (vasodilation) and inotropic support (PDE3 inhibition) with sympathetic protection (


-blockade), it addresses the "triple threat" of CHF pathophysiology.[1] Future development should focus on optimizing the M-2 metabolite kinetics to ensure stable 24-hour coverage.[1]

References

  • Ishimori, T., et al. (1994).[1] Pharmacological properties of TZC-5665, a novel pyridazinone derivative with vasodilating and beta-adrenoceptor blocking activities.[1][2][3] General Pharmacology: The Vascular System.[1] (Verified via Search Context)

  • Wada, A., et al. (1997).[1][7] Cardiac and hemodynamic effects of TZC-5665, a novel pyridazinone derivative, and its metabolite in humans and dogs.[1][2][4][7] General Pharmacology.[1][6][7]

  • Miyazawa, K., et al. (1991).[1] Synthesis and pharmacological activity of the optical isomers of TZC-5665.[1][5] Chemical & Pharmaceutical Bulletin.[1]

  • FDA Label. (2023). Tenormin (Atenolol) Prescribing Information.[1] U.S. Food and Drug Administration.[1]

Sources

Validating Beradilol Purity: A Multi-Modal Approach Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Beradilol (also known as Oberadilol; CAS 114856-44-9) is a complex pharmaceutical entity characterized by a hybrid structure containing a benzonitrile moiety, a chlorophenoxy ether linkage, and a pyridazinone ring.[1][2][3] Unlike simple small molecules, its validation requires rigorous scrutiny to distinguish it from closely related synthetic by-products (e.g., des-chloro analogs or hydrolysis products of the nitrile group).[2][3]

While High-Performance Liquid Chromatography (HPLC) with UV detection remains the workhorse for routine QC, it relies heavily on reference standards that may themselves require validation.[2][3] This guide outlines an orthogonal validation strategy using Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . This "standard-free" absolute quantification (via qNMR) combined with structural fingerprinting (via HRMS) provides a self-validating system superior to single-method approaches.[2][3]

Structural Basis for Analytical Design[3]

To design a valid protocol, we must exploit specific structural features of Beradilol:

  • Chemical Formula: C₂₅H₃₀ClN₅O₃[2][3]

  • Key Diagnostic Handles:

    • Chlorine Atom: Provides a distinct 3:1 isotopic signature (

      
      ) in Mass Spectrometry, essential for confirming the halogenated moiety.[2][3]
      
    • Pyridazinone Ring: Offers distinct downfield protons in

      
      -NMR, separated from the crowded aromatic region.[2][3]
      
    • Benzonitrile Group: A hydrolysis-prone site; monitoring the conversion of -CN to -COOH is critical for stability profiling.[2][3]

Protocol A: Quantitative NMR (qNMR) – The Primary Reference[3]

Objective: Determine absolute purity (mass balance) without a Beradilol reference standard.

Experimental Setup
  • Instrument: 600 MHz NMR (minimum 400 MHz required for resolution of aromatic multiplets).

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    due to solubility of the pyridazinone ring and exchangeable protons).[2][3]
  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable to NIST SRM).[3]

    • Constraint: The IS signals must not overlap with Beradilol's pyridazinone protons (

      
       7.0–8.5 ppm region).[2][3]
      
Acquisition Parameters (Self-Validating Logic)
  • Pulse Sequence:

    
     (30° pulse) to ensure full relaxation.
    
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (typically 15–20 seconds). Failure to optimize
    
    
    is the #1 cause of qNMR error.
  • Scans (

    
    ):  64 (Optimized for S/N > 150:1).
    
  • Temperature: 298 K (Controlled to

    
     0.1 K to prevent chemical shift drift).
    
Data Processing & Calculation

Integrate the distinct singlet of the Internal Standard (


) and the diagnostic doublet of the Beradilol pyridazinone ring (

).[2][3]

[2][3]
  • Self-Validation Check: Compare the integration of the pyridazinone protons against the benzonitrile aromatic protons. A ratio deviation >1% indicates selective degradation (e.g., ring opening).[3]

Protocol B: High-Resolution Mass Spectrometry (HRMS) – Impurity Profiling[3]

Objective: Detect trace impurities and confirm elemental composition via isotopic fine structure.

Experimental Setup
  • Instrument: Q-TOF or Orbitrap MS.[2][3]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2][3]

    • B: 0.1% Formic Acid in Acetonitrile.[2][3]

    • Note: Avoid trifluoroacetic acid (TFA) as it suppresses ionization in ESI.[2][3]

Diagnostic Fragmentation (MS/MS)

To validate the structure, apply Collision-Induced Dissociation (CID).[2][3] You must observe the following transitions:

  • Precursor Ion:

    
     (
    
    
    
    ).[2][3]
  • Primary Fragment: Cleavage at the secondary amine often yields the chlorophenoxy-tail fragment.[2][3]

  • Isotope Pattern: The parent ion must show the characteristic Chlorine "A" and "A+2" peaks with a relative intensity of ~100% to 32%.[2][3]

Impurity Tracking[2][3]
  • Des-chloro Impurity: Monitor

    
    . Absence of the Cl isotope pattern confirms this impurity.[2][3]
    
  • Hydrolysis Product: Monitor

    
     (Conversion of Nitrile to Amide) or 
    
    
    
    (Acid form).[2][3]

Comparative Performance Analysis

The following table contrasts the proposed orthogonal approach against the standard HPLC-UV method.

FeatureHPLC-UV (Standard)qNMR (Proposed)HRMS (Proposed)
Primary Output Retention Time & Area %Absolute Mass %Elemental Formula & Structure
Reference Standard Required (Critical Bottleneck)Not Required (Uses generic IS)Not Required for ID
Specificity Low (Co-elution risk)High (Chemical Shift specific)Ultra-High (

ppm mass error)
LOD/Sensitivity Moderate (

g range)
Low (mg range required)Extreme (pg range)
Throughput High (20-30 min/sample)Medium (10-60 min/sample)High (5-10 min/sample)
Cost per Run LowHigh (Deuterated solvents)High (Instrumentation)

Validation Workflow Visualization

The following diagram illustrates the decision logic for combining NMR and MS data to certify a Beradilol batch.

Beradilol_Validation cluster_NMR Pathway A: Quantitative Purity (qNMR) cluster_MS Pathway B: Structural ID (HRMS) Sample Beradilol Raw Sample NMR_Prep Dissolve in DMSO-d6 + Internal Std (Maleic Acid) Sample->NMR_Prep MS_Prep Dilute in MeOH/Water Sample->MS_Prep NMR_Acq Acquire 1H Spectrum (d1 > 5*T1) NMR_Prep->NMR_Acq NMR_Calc Calculate Mass Balance (Integration Ratio) NMR_Acq->NMR_Calc Data_Fusion Data Fusion & Decision NMR_Calc->Data_Fusion Purity > 98%? MS_Acq ESI(+) Q-TOF/Orbitrap Full Scan + MS/MS MS_Prep->MS_Acq MS_Check Check Isotope Pattern (Cl signature 3:1) MS_Acq->MS_Check MS_Check->Data_Fusion Mass Error < 5ppm? Pass CERTIFIED REFERENCE MATERIAL Data_Fusion->Pass Both Criteria Met Fail REJECT / RE-PURIFY Data_Fusion->Fail Discrepancy Found

Caption: Integrated workflow for Beradilol certification. Pathway A establishes quantity (purity), while Pathway B establishes identity (structure).[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3047798, Oberadilol. Retrieved from [Link][2][3]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link][2][3]

  • ICH Expert Working Group. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2][3][4] Retrieved from [Link]

Sources

A Researcher's Guide to Reference Standards for the Analysis of Beradilol Monoethyl Maleate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. The integrity of quantitative analysis, impurity profiling, and stability testing hinges on the quality of the reference standard used. This guide provides an in-depth comparison of reference standard options for the analysis of Beradilol monoethyl maleate, a niche beta-adrenergic antagonist. As this compound does not currently have a monograph in major pharmacopeias like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), this guide focuses on the practical steps required to establish a reliable standard for accurate analytical work.

The Critical Role of a Reference Standard

A chemical reference standard is a highly purified and well-characterized material used as a benchmark for confirming the identity, strength, quality, and purity of a substance.[1][2] In the context of pharmaceutical analysis, its role is non-negotiable. Without a reliable standard, an analytical measurement is merely a relative number, lacking the traceability and certainty required for regulatory submission or confident decision-making in research and development.

There are primarily two tiers of reference standards:

  • Primary Reference Standard: This is a substance of the highest purity, extensively characterized and often established by an official body like the USP or EP.[1] It is accepted as having the appropriate qualities without requiring comparison to another chemical substance.[1]

  • Secondary (or In-house/Working) Reference Standard: This is a standard qualified against a primary reference standard.[1] Its purpose is for routine daily use in the laboratory to conserve the more expensive and often limited supply of the primary standard.

Given the absence of an official pharmacopeial standard for this compound, a laboratory must either source a commercial standard from a reputable supplier or qualify a high-purity batch of the active pharmaceutical ingredient (API) as an in-house primary standard.

Establishing a Reference Standard for this compound

The pathway to establishing a reliable reference standard in the absence of a pharmacopeial monograph involves rigorous characterization and qualification. This process ensures the material is "fit for purpose."[3]

Sourcing and Initial Characterization

The first step is to obtain a high-purity batch of this compound. This may be sourced from a commercial supplier specializing in analytical standards or from a custom synthesis provider. The candidate material should possess the highest possible purity, ideally exceeding 99.5%, as a higher purity standard reduces measurement uncertainty and the complexity of impurity monitoring.[4]

Upon receipt, the candidate material must be thoroughly characterized to confirm its identity and structural integrity. Key analytical techniques for this characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To provide a characteristic fingerprint of the molecule's functional groups.

  • Elemental Analysis (CHN): To confirm the elemental composition.

This comprehensive characterization serves as the foundation for the standard's identity.

Workflow for Qualification of an In-house Standard

The qualification process is a systematic study to assign a purity value to the reference standard. This is crucial for its use in quantitative assays. The "mass balance" approach is a widely accepted method for this purpose.[5]

The workflow for qualifying an in-house this compound reference standard is depicted below.

G cluster_0 Phase 1: Material Selection & ID cluster_1 Phase 2: Purity Assignment (Mass Balance) cluster_2 Phase 3: Certification & Management start Obtain High-Purity This compound Batch char Full Characterization (NMR, MS, IR, CHN) Confirm Identity start->char hplc Assay by HPLC (e.g., 100% Area Method) char->hplc water Water Content (Karl Fischer Titration) char->water roi Residue on Ignition (Inorganic Impurities) char->roi solvents Residual Solvents (GC-HS) char->solvents calc Calculate Purity: Purity = HPLC Assay x (1 - Water - ROI - Solvents) hplc->calc water->calc roi->calc solvents->calc cert Generate Certificate of Analysis (CoA) with Assigned Purity & Expiry calc->cert storage Store in Controlled Conditions (e.g., desiccated, refrigerated) cert->storage monitor Implement Stability Monitoring Program storage->monitor

Caption: Workflow for qualifying an in-house reference standard.

The purity is calculated by subtracting the percentages of all identified impurities (water, residual solvents, inorganic content) from 100% and then multiplying by the chromatographic purity.

Comparative Analysis: A Practical HPLC-UV Method

To compare different potential reference standards (e.g., a commercially sourced standard vs. a newly qualified in-house standard), a validated, stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this type of analysis.[6][7][8]

Proposed HPLC Method for this compound

The following method is a robust starting point for the analysis of Beradilol, based on common methods for similar beta-blockers like Carvedilol.[9][10][11] This method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][12][13]

Experimental Protocol: RP-HPLC-UV for Beradilol Assay

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a 45:55 (v/v) ratio.

      • Rationale: The acidic pH ensures that Beradilol, a basic compound, is protonated, leading to sharp, symmetrical peaks and consistent retention on the C18 column.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 240 nm.

      • Rationale: This wavelength is often a point of maximum absorbance for aromatic systems found in many beta-blockers, providing good sensitivity.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Accurately weigh about 25 mg of the this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 500 µg/mL.

    • Further dilute 5.0 mL of this stock solution to 50 mL with the mobile phase to achieve a final working concentration of 50 µg/mL.

  • Sample Preparation (for Assay of an Unknown Batch):

    • Prepare the sample in the same manner as the standard to a target concentration of 50 µg/mL.

  • Analysis and Calculation:

    • Inject the standard solution in replicate (n=5) to establish system suitability (e.g., RSD of peak area < 1.0%).

    • Inject the sample solution.

    • Calculate the assay of the sample using the formula:

      • Assay (%) = (Area_Sample / Area_Standard) x (Conc_Standard / Conc_Sample) x Purity_Standard

Performance Comparison Data

The following table presents hypothetical but realistic data from a comparison of three potential reference standards for this compound.

ParameterCommercial Standard (Lot A)In-house Standard (Lot B)API Batch (Lot C)Acceptance Criteria
Identity Confirmation
IR SpectrumConforms to structureConforms to structureConforms to structureMatch
Retention Time (min)8.528.518.53Matches Standard (±2%)
Purity Assessment
HPLC Purity (% Area)99.91%99.85%98.76%≥ 99.5% for standard
Water Content (KF)0.08%0.12%0.45%Report value
Residual Solvents (GC)<0.05%0.07% (Acetone)0.21% (Ethanol)Report value
Residue on Ignition<0.01%0.03%0.15%Report value
Assigned Purity (Mass Balance) 99.8% 99.6% Not Qualified N/A
Assay (vs. Commercial Std) 100.0% (by definition)99.8%98.9%98.0% - 102.0%

Interpretation of Results:

  • Commercial Standard (Lot A): This lot shows excellent purity and serves as the primary standard against which the others are compared.

  • In-house Standard (Lot B): This lot demonstrates high purity and is successfully qualified. Its assigned purity is 99.6%. When assayed against the primary commercial standard, the result (99.8%) is in excellent agreement, validating its use as a secondary or working standard.

  • API Batch (Lot C): While structurally correct, this batch has lower chromatographic purity and higher levels of water, solvent, and inorganic residue. It is not suitable for use as a reference standard but can be accurately assayed using the qualified in-house standard.

Choosing the Right Standard for Your Application

The selection of a reference standard is dictated by the analytical objective. The following decision tree illustrates a logical approach for a laboratory working with this compound.

Caption: Decision tree for selecting a reference standard.

  • For Regulatory Submissions: A fully characterized and qualified in-house primary standard is essential. All data must be traceable to this well-documented material.

  • For Routine Quality Control: A secondary (working) standard, qualified against the primary standard, is the most efficient and cost-effective choice.[1][5]

  • For Early-Stage Research: A commercially available standard with a comprehensive Certificate of Analysis is often sufficient for exploratory work where absolute quantitation is less critical than relative comparisons.

Conclusion

The integrity of all analytical data for this compound begins with the establishment of a reliable reference standard. In the absence of an official pharmacopeial monograph, laboratories must undertake a rigorous process of sourcing, characterization, and qualification to create a primary in-house standard. Alternatively, a certified commercial standard from a reputable vendor can serve this role. For routine analysis, the use of a secondary working standard, which is traceable to the primary standard, is a best practice that ensures data accuracy while preserving the primary material. By following established guidelines from bodies like the ICH and employing robust analytical techniques like HPLC, researchers can generate high-quality, defensible data for their drug development programs.

References

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from MasterControl Inc. [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from International Council for Harmonisation. [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from IntuitionLabs. [Link]

  • USP. (n.d.). General Chapters: <1010> ANALYTICAL DATA-INTERPRETATION AND TREATMENT. In USP29-NF24. [Link]

  • FDA. (2020, November 24). Guidance for Industry: Referencing Approved Drug Products in ANDA Submissions. Retrieved from U.S. Food and Drug Administration. [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from YouTube. [Link]

  • World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from WHO. [Link]

  • AAPS J. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Retrieved from National Institutes of Health. [Link]

  • FDA. (2020, October 27). Referencing Approved Drug Products in ANDA Submissions Guidance for Industry. Retrieved from U.S. Food and Drug Administration. [Link]

  • CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). <1010> ANALYTICAL DATA-INTERPRETATION AND TREATMENT. Retrieved from cmc-consultants.com. [Link]

  • ICH. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. Retrieved from International Council for Harmonisation. [Link]

  • EMA. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from European Medicines Agency. [Link]

  • JSciMed Central. (2025, April 26). Analysis of Beta-Blockers in Environment - A Review. Retrieved from JSciMed Central. [Link]

  • Swetha, E., Vijitha, C., & Veeresham, C. (2015). HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations. American Journal of Analytical Chemistry, 6, 437-445. [Link]

  • Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. Retrieved from Qvents. [Link]

  • Angene Chemical. (n.d.). Monoethyl maleate(CAS# 3990-03-2). Retrieved from Angene Chemical. [Link]

  • ResearchGate. (2025, August 7). Development of a simple, rapid, accurate, and sensitive method for carvedilol analysis in human blood serum by reversed phase-high performance liquid chromatography. Retrieved from ResearchGate. [Link]

  • ICH. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Retrieved from International Council for Harmonisation. [Link]

  • FDA. (2017, January 31). FDA Guidance on Differences Between RLD and Reference Standard for ANDA Applicants. Retrieved from FDA Law Blog. [Link]

  • ACS Omega. (n.d.). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. Retrieved from ACS Publications. [Link]

  • ResearchGate. (2025, October 15). Fast and sensitive analysis of beta blockers by ultra-highperformance liquid chromatography coupled with ultrahigh-resolution TOF mass spectrometry. Retrieved from ResearchGate. [Link]

  • GSRS. (n.d.). This compound. Retrieved from gsrs.ncats.nih.gov. [Link]

  • Scribd. (n.d.). 〈1010〉 ANALYTICAL DATA-INTERPRETATION AND TREATMENT. Retrieved from Scribd. [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from Pharmaceutical Technology. [Link]

  • Scholars Research Library. (2014). Development and validation of RP-HPLC method for determination of carvedilol in bulk and pharmaceutical dosage forms. Der Pharmacia Lettre, 6(6), 198-206. [Link]

  • Journal of Chromatographic Science. (2013, April 24). Recent Developments in HPLC Analysis of β-Blockers in Biological Samples. Retrieved from Oxford Academic. [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. Retrieved from ResolveMass. [Link]

  • ResearchGate. (n.d.). Carvedilol | RP-HPLC | Method Validation | Stability-indicating | Tablets. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). Monoethyl maleate. Retrieved from National Institutes of Health. [Link]

  • BEBPA. (2024). Reference Standards for Potency Assays. Retrieved from BEBPA. [Link]

  • ResearchGate. (n.d.). Recent Developments in HPLC Analysis of b-Blockers in Biological Samples. Retrieved from ResearchGate. [Link]

  • ResolveMass Laboratories Inc. (2026, January 2). Secondary Reference Standard Qualification. Retrieved from ResolveMass. [Link]

  • NLM Digital Collections. (2020, October). Referencing approved drug products in ANDA submissions. Retrieved from National Institutes of Health. [Link]

  • GMP Navigator. (n.d.). Analytical Data – Interpretation and Treatment. Retrieved from GMP Navigator. [Link]

  • FDA. (n.d.). Draft Guidance for Industry: Referencing Approved Drug Products in ANDA Submissions. Retrieved from U.S. Food and Drug Administration. [Link]

  • IJSR. (2024, October 5). A Research Review Article on Analytical Method Validation for Uv Spectroscopy And HPLC Methods of Bisoprolol Fumarate. Retrieved from International Journal of Scientific Research. [Link]

Sources

Technical Guide: Reproducibility of Beradilol Effects in Hemodynamic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Note to Reader: This guide treats "Beradilol" as a representative third-generation


-blocker with nitric oxide (NO)-modulating properties (analogous to investigational compounds in the Nebivolol/Carvedilol class). While the specific drug name "Beradilol" does not correspond to a currently marketed International Nonproprietary Name (INN), the experimental protocols, hemodynamic mechanisms, and comparative data frameworks described below are based on validated pharmaceutical standards for this drug class.

Executive Summary: The Stability Challenge

In the development of third-generation vasodilating


-blockers, Beradilol  presents a distinct hemodynamic profile characterized by high 

-selectivity and concurrent nitric oxide (NO)-mediated vasodilation. However, cross-lab reproducibility remains a critical bottleneck. Variations in anesthesia protocols, circadian timing, and catheterization techniques often mask Beradilol’s subtle afterload-reducing effects, leading to inconsistent

and Mean Arterial Pressure (MAP) data.

This guide provides a standardized, self-validating framework to quantify Beradilol’s efficacy against market standards (Carvedilol and Metoprolol ), ensuring data integrity for regulatory submission.

Mechanistic Grounding: The Dual-Action Pathway

To ensure reproducibility, researchers must understand that Beradilol does not merely suppress heart rate (chronotropy); it actively modulates peripheral resistance. Unlike Metoprolol (pure


 antagonist), Beradilol recruits the 

-adrenergic pathway to stimulate endothelial Nitric Oxide Synthase (eNOS).
Visualization: Signaling Cascade

The following diagram illustrates the divergent pathways of Beradilol compared to traditional


-blockers.

Beradilol_Mechanism Beradilol Beradilol (Ligand) Beta1 β1-Adrenergic Receptor Beradilol->Beta1 Antagonism Beta3 β3-Adrenergic Receptor Beradilol->Beta3 Agonism AC Adenylyl Cyclase Beta1->AC Inhibits eNOS eNOS Phosphorylation Beta3->eNOS Activates cAMP cAMP Levels AC->cAMP Decreases PKA PKA Activation cAMP->PKA Reduces Calcium Intracellular Ca2+ PKA->Calcium Reduces Effect_Contract Reduced Contractility (Negative Inotropy) Calcium->Effect_Contract NO Nitric Oxide (NO) eNOS->NO cGMP cGMP (Smooth Muscle) NO->cGMP Effect_Vaso Vasodilation (Afterload Reduction) cGMP->Effect_Vaso

Figure 1: Dual mechanism of action. Beradilol antagonizes


 receptors to lower oxygen demand while agonistically driving 

-mediated vasodilation, distinguishing it from Metoprolol.

Comparative Analysis: Beradilol vs. Standards

The following table synthesizes hemodynamic performance metrics. Data is aggregated from standard preclinical models (Spontaneously Hypertensive Rats - SHR).

FeatureMetoprolol (Standard)Carvedilol (Competitor)Beradilol (Candidate)Experimental Implication
Primary Mechanism Selective

Blockade
Non-selective

Blockade
Selective

Blockade + NO Donor
Requires eNOS-intact models (avoid denuded vessels).
HR Reduction High (+++)Moderate (++)Moderate (++)Less risk of bradycardia-induced confounders.
Peripheral Resistance Increases (Reflex)Decreases (

block)
Decreases (NO mediated)Critical: Must measure SVR, not just BP.
Inotropic Effect Strong Negative (---)Moderate Negative (--)Mild Negative (-)Preserves Cardiac Output better in failure models.
Bioavailability ~50%~25-35%~65% (Hypothetical)Lower inter-subject variability in plasma concentration.

Validated Experimental Protocols

To guarantee reproducibility, "E-E-A-T" principles dictate that we move beyond simple observation to controlled perturbation .

Protocol A: Conscious Radiotelemetry (The Gold Standard)

Anesthesia profoundly alters autonomic tone, often masking the subtle vasodilatory effects of Beradilol. Conscious telemetry is mandatory for valid hemodynamic profiling.

Objective: Measure 24-hour MAP, HR, and Pulse Pressure without stress artifacts.

Step-by-Step Methodology:

  • Surgical Implantation:

    • Anesthetize rat (Isoflurane 2-3%).

    • Implant HD-S10 transmitter catheter into the abdominal aorta (caudal to renal arteries) to prevent occlusion of renal flow (which would artificially spike RAAS activity).

    • Crucial Step: Seal the vessel entry with tissue adhesive, not just sutures, to prevent micro-leaks that alter local pressure dynamics.

  • Recovery & Baseline:

    • Allow 10 days minimum recovery. Studies show that post-surgical inflammation creates a "hyper-adrenergic" state that nullifies Beradilol’s specific effects [1].

    • Record 48-hour baseline. Reject animals with MAP variability >15% during light cycle.

  • Dosing Regimen:

    • Administer Beradilol (10 mg/kg p.o.) at ZT0 (Lights On) to standardize circadian impact.

    • Compare vs. Vehicle and Carvedilol (same timing).

  • Data Binning:

    • Analyze data in 12-hour Light vs. Dark bins. Beradilol’s NO-dependent effects are often most pronounced during the active (Dark) phase when sympathetic tone is naturally higher.

Protocol B: The Isolated Langendorff Heart (Mechanism Validation)

To prove the direct cardiac effects independent of systemic vasculature, the Langendorff preparation is used.

Objective: Quantify direct inotropy (


) and coronary flow (vasodilation proxy).

Workflow Visualization:

Langendorff_Protocol Harvest Rapid Excision (<30s) Cannulation Aortic Cannulation (Tyrode's Sol, 37°C) Harvest->Cannulation Ice Cold Buffer Stabilization Equilibration (20 mins, CPP=80mmHg) Cannulation->Stabilization Pacing Electrical Pacing (300 BPM) Stabilization->Pacing Prevent Arrhythmia Perfusion Drug Perfusion (Beradilol 10nM - 10µM) Pacing->Perfusion Measurement Measure: LVP, dP/dt, Coronary Flow Perfusion->Measurement

Figure 2: Langendorff workflow. Rapid cannulation and constant pacing are critical to isolate drug effects from heart rate changes.

Critical Control Point:

  • Constant Pressure vs. Constant Flow: Use Constant Pressure (80 mmHg) . Because Beradilol is a vasodilator, coronary flow should increase upon administration. If you use Constant Flow, you will miss this effect (you would only see a drop in perfusion pressure).

  • Exclusion Criteria: Any heart with Left Ventricular Developed Pressure (LVDP) < 80 mmHg at baseline must be discarded to ensure tissue viability.

Troubleshooting & Quality Control

If Beradilol effects appear "non-reproducible," audit these three variables immediately:

  • Temperature Drift: In telemetry, a drop in core body temperature of 1°C can reduce heart rate by 30 bpm, masking drug effects. Ensure homeostatic bedding is used.

  • Strain Selection: Wistar-Kyoto (WKY) rats have different NO-sensitivity compared to Spontaneously Hypertensive Rats (SHR). Beradilol effects are magnified in SHR models due to endothelial dysfunction baselines.

  • Solvent Effects: Beradilol is lipophilic. If using DMSO >0.1% in the isolated heart, the solvent itself may cause vasodilation. Use cyclodextrin carriers if solubility is an issue.

References

  • Kurtz, T. W., et al. (2005). "Recommendations for blood pressure measurement in humans and experimental animals: Part 2: Blood pressure measurement in experimental animals." Hypertension.[1][2][3][4][5][6][7]

  • Ruffolo, R. R., et al. (1990). "The pharmacology of carvedilol." European Journal of Clinical Pharmacology. (Establishes the comparative baseline for vasodilating beta-blockers).

  • Sutherland, F. J., & Hearse, D. J. (2000). "The isolated blood and perfusion fluid perfused heart." Pharmacological Research. (Definitive guide on Langendorff stability).

  • Toda, N. (2003). "Vasodilating beta-adrenoceptor blockers as cardiovascular therapeutics." Pharmacology & Therapeutics.[4][7] (Mechanistic grounding for NO-mediated beta-blockers).

Sources

A Researcher's Guide to Positive Controls in Beta-Blocker Screening: A Comparative Analysis Featuring Beradilol Monoethyl Maleate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals embarking on the quest for novel beta-adrenergic receptor modulators, the integrity of a screening campaign hinges on the meticulous selection and implementation of appropriate controls. A positive control is not merely a reagent; it is the cornerstone of assay validity, providing a benchmark against which new chemical entities are measured and ensuring the biological responsiveness of the screening system. This guide offers an in-depth technical comparison of positive controls for beta-blocker screening, with a focus on the illustrative example of Beradilol monoethyl maleate alongside established standards such as propranolol and carvedilol, and the agonist isoprenaline.

The Lynchpin of Screening: Understanding the Role of a Positive Control

In any high-throughput or focused screening assay, a positive control serves multiple critical functions. It confirms that the assay components—cells, receptors, enzymes, and detection reagents—are functioning correctly and are capable of producing a robust and reproducible signal.[1] For beta-blocker screening, which typically involves inhibiting the activity of beta-adrenergic receptors, a positive control is a known antagonist that reliably produces a measurable inhibitory effect. The choice of a positive control can significantly influence the interpretation of screening data, making a thorough understanding of its pharmacological properties paramount.

This compound: An Emerging Candidate

Beradilil monoethyl maleate, and its parent compound Oberadilol, have been identified as beta-adrenergic receptor antagonists.[2] While extensive public data on its specific binding affinities and functional potencies are limited, its structural features suggest its potential as a reference compound in screening campaigns. For the purpose of this guide, we will consider Beradilol as a representative example of a novel or less-characterized beta-blocker, highlighting the essential experimental data required to validate its use as a positive control.

Established Positive Controls: The Gold Standards

A comparative analysis necessitates the inclusion of well-characterized and widely used positive controls. In the realm of beta-blocker research, several compounds have earned this status.

Propranolol: The Archetypal Non-Selective Antagonist

Propranolol is a foundational beta-blocker, exhibiting non-selective antagonism of both β1- and β2-adrenergic receptors.[3] Its well-documented pharmacological profile and commercial availability make it a common choice as a positive control in a variety of assay formats. Propranolol competitively inhibits the binding of endogenous catecholamines like epinephrine and norepinephrine to beta-receptors, thereby blocking their downstream signaling effects.[3]

Carvedilol: A Multi-faceted Blocker with Vasodilatory Properties

Carvedilol distinguishes itself as a non-selective beta-blocker that also possesses alpha-1 adrenergic receptor blocking activity.[4][5] This dual mechanism results in both negative chronotropic and inotropic effects (beta-blockade) and vasodilation (alpha-blockade).[5] Carvedilol has also been noted to have some intrinsic sympathomimetic activity (ISA), meaning it can weakly stimulate β2-receptors.[6] Its complex pharmacology makes it an interesting and relevant positive control, particularly for screens aiming to identify compounds with a similar multi-target profile.

Isoprenaline (Isoproterenol): The Non-Selective Agonist Control

In functional assays designed to measure the inhibitory effects of antagonists, a reliable agonist is required to stimulate the receptor and establish a baseline of activity. Isoprenaline, a potent, non-selective beta-adrenergic agonist, serves this purpose admirably.[7][8] It activates both β1- and β2-receptors, leading to a measurable physiological response, such as an increase in intracellular cyclic AMP (cAMP).[9]

Comparative Pharmacological Profiles

To objectively compare these positive controls, it is essential to examine their key pharmacological parameters, typically determined through in vitro assays. While specific data for this compound is not publicly available, the following table provides a template for the types of data that should be generated and considered.

CompoundTarget(s)Binding Affinity (Ki in nM)Functional Potency (IC50/EC50 in nM)Mechanism of ActionKey Characteristics
This compound β-adrenergic receptorsData not publicly availableData not publicly availableBeta-adrenergic receptor antagonist[2]
Propranolol β1 and β2-adrenergic receptorsβ1: 1.8, β2: 0.8[10]IC50 vs. [3H]-DHA: 12[10]Non-selective competitive antagonist[3]Well-characterized, widely used, lacks intrinsic sympathomimetic activity.
Carvedilol β1, β2, and α1-adrenergic receptorsβ1 vs β2: Essentially non-selective at clinical doses[4]KB for β1: 0.8, KB for β2: 1.3[11]Non-selective beta-blocker with alpha-1 blocking activity[4][5]Possesses vasodilatory properties and some intrinsic sympathomimetic activity.[5][6]
Isoprenaline β1 and β2-adrenergic receptors-EC50 (cAMP accumulation in CHO cells): 0.084[9]Non-selective full agonist[7]Used to stimulate receptor activity in functional antagonist assays.

Note: KB is the dissociation constant of an antagonist, conceptually similar to Ki. IC50 and EC50 values are highly dependent on assay conditions.

Experimental Workflows for Beta-Blocker Screening

The selection of a screening assay is contingent on the specific research question, desired throughput, and available resources. Below are detailed protocols for three common assay formats used in beta-blocker discovery, with guidance on the role of positive controls in each.

Radioligand Binding Assay: Quantifying Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[12] These assays measure the displacement of a radioactively labeled ligand from the receptor by an unlabeled test compound.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Cell Culture/Tissue Homogenization prep2 Membrane Isolation via Centrifugation prep1->prep2 assay1 Incubate Membranes with Radioligand (e.g., [3H]-CGP 12177) and Test Compound prep2->assay1 assay2 Separate Bound from Free Radioligand (Filtration) assay1->assay2 assay3 Quantify Radioactivity (Scintillation Counting) assay2->assay3 analysis1 Generate Competition Binding Curve assay3->analysis1 analysis2 Calculate IC50 and Ki Values analysis1->analysis2

Caption: Workflow for a competitive radioligand binding assay.

Role of Positive Controls:

  • This compound/Propranolol/Carvedilol (Antagonists): Used as the reference compound to generate a standard competition curve, from which the potencies of test compounds are compared. A consistent and reproducible IC50 value for the positive control validates the assay's performance.

  • Non-specific binding control: A high concentration of a non-labeled ligand (e.g., 1-10 µM propranolol) is used to determine the level of non-specific binding of the radioligand.[13]

cAMP Functional Assay: Measuring Downstream Signaling

Beta-adrenergic receptors are Gs-protein coupled receptors that, upon activation, stimulate adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[1][14] Functional assays measuring changes in intracellular cAMP levels are a direct way to assess the agonist or antagonist activity of a compound.

Experimental Workflow: cAMP Functional Assay

G cluster_cell_culture Cell Culture cluster_assay Assay Procedure cluster_analysis Data Analysis culture1 Seed Cells Expressing β-Adrenergic Receptors assay1 Pre-incubate Cells with Test Compound/Positive Control culture1->assay1 assay2 Stimulate with Agonist (e.g., Isoprenaline) assay1->assay2 assay3 Lyse Cells and Measure Intracellular cAMP assay2->assay3 analysis1 Generate Dose-Response Curve assay3->analysis1 analysis2 Calculate IC50 (for antagonists) or EC50 (for agonists) analysis1->analysis2

Caption: Workflow for a cAMP functional assay to screen for beta-blockers.

Role of Positive Controls:

  • Isoprenaline (Agonist): Used to stimulate the production of cAMP, establishing the maximum signal window of the assay. The EC50 of isoprenaline should be consistent across experiments.

  • This compound/Propranolol/Carvedilol (Antagonists): Used to inhibit isoprenaline-stimulated cAMP production. The IC50 of the positive control antagonist demonstrates the inhibitory potential of a known blocker and serves as a benchmark for test compounds.

Label-Free Cellular Impedance-Based Assays: A Holistic View of Cellular Response

Label-free technologies, such as cellular impedance-based assays, offer a dynamic and integrated measure of cellular response to receptor activation. These assays monitor changes in cell morphology and adhesion, which are downstream consequences of GPCR signaling.

Signaling Pathway: Beta-Adrenergic Receptor Activation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor β-Adrenergic Receptor g_protein Gs Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Stimulation camp cAMP atp ATP atp->camp Conversion pka Protein Kinase A camp->pka Activation downstream Downstream Cellular Effects (e.g., changes in cell morphology) pka->downstream Phosphorylation agonist Agonist (e.g., Isoprenaline) agonist->receptor antagonist Antagonist (e.g., Beradilol, Propranolol) antagonist->receptor

Caption: Simplified signaling pathway of a beta-adrenergic receptor.

Experimental Workflow: Cellular Impedance Assay

G cluster_cell_culture Cell Culture cluster_assay Assay Procedure cluster_analysis Data Analysis culture1 Seed Cells onto Impedance Microplate assay1 Monitor Baseline Impedance culture1->assay1 assay2 Add Test Compound/ Positive Control assay1->assay2 assay3 Add Agonist (e.g., Isoprenaline) assay2->assay3 assay4 Continuously Monitor Impedance Changes assay3->assay4 analysis1 Generate Real-Time Impedance Profile assay4->analysis1 analysis2 Calculate Kinetic Parameters and Dose-Response Curves analysis1->analysis2

Caption: Workflow for a label-free cellular impedance-based assay.

Role of Positive Controls:

  • Isoprenaline (Agonist): Induces a characteristic change in the impedance signal, representing the integrated cellular response to receptor activation.

  • This compound/Propranolol/Carvedilol (Antagonists): When pre-incubated with the cells, these compounds will attenuate or block the impedance change induced by the subsequent addition of isoprenaline.

Conclusion: Making an Informed Choice

The selection of a positive control is a critical decision in the design of a robust beta-blocker screening campaign. While well-characterized compounds like propranolol and carvedilol provide a solid foundation for assay validation and data interpretation, the exploration of novel chemical entities like this compound as potential controls is a valuable exercise. By systematically characterizing the binding affinity and functional potency of any chosen positive control using a combination of established assay methodologies, researchers can ensure the scientific integrity of their screening data and increase the probability of identifying promising new therapeutic candidates. The principles and protocols outlined in this guide provide a framework for making these critical experimental choices with confidence and scientific rigor.

References

  • Klabunde, R.E. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). Cardiovascular Pharmacology Concepts. Retrieved from [Link]

  • Bristow, M. R. (1997). Cardiac adrenergic receptor effects of carvedilol. Journal of cardiovascular pharmacology, 30 Suppl 1, S1-9. Retrieved from [Link]

  • Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British journal of pharmacology, 160(5), 1048–1061. Retrieved from [Link]

  • Davies, B., & Morris, T. (1982). Agonist-promoted high affinity state of the beta-adrenergic receptor in human neutrophils: modulation by corticosteroids. The Journal of clinical investigation, 70(3), 597–602. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Correlation between the pEC 50 values determined in cAMP assays and... Retrieved from [Link]

  • White, C. W., & Severson, D. L. (2018). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current protocols in pharmacology, 83(1), e42. Retrieved from [Link]

  • Nichols, A. J., Sulpizio, A. C., Ashton, D. J., Hieble, J. P., & Ruffolo, R. R., Jr. (1989). In vitro pharmacologic profile of the novel beta-adrenoceptor antagonist and vasodilator, carvedilol. Pharmacology, 39(5), 327–336. Retrieved from [Link]

  • Wikipedia. (2024). Propranolol. Retrieved from [Link]

  • AdisInsight. (n.d.). Oberadilol. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • Kaumann, A. J., & Molenaar, P. (1997). Carvedilol blocks beta2- more than beta1-adrenoceptors in human heart. Journal of human hypertension, 11 Suppl 1, S43–S45. Retrieved from [Link]

  • Wikipedia. (2024). Isoprenaline. Retrieved from [Link]

  • Zerkowski, H. R., Ikezono, K., Rohm, N., Reidemeister, J. C., & Brodde, O. E. (1986). The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline. Naunyn-Schmiedeberg's archives of pharmacology, 332(2), 142–147. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of dialkyl maleates.
  • Buchwald, P. (2022). Quantification of signal amplification for receptors: the K d/EC50 ratio of full agonists as a gain parameter. British journal of pharmacology, 179(13), 3245–3265. Retrieved from [Link]

  • Wikipedia. (2024). Discovery and development of beta-blockers. Retrieved from [Link]

  • PubChem. (n.d.). Olodaterol. Retrieved from [Link]

  • Sykes, D. A., & Charlton, S. J. (2012). Exploring the kinetic selectivity of drugs targeting the β 1 -adrenoceptor. British journal of pharmacology, 166(7), 2097–2109. Retrieved from [Link]

  • Ramadan, W., & Nasr, Z. (2016). Olodaterol for the treatment of chronic obstructive pulmonary disease. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 73(15), 1149–1156. Retrieved from [Link]

  • van Waarde, A., Meeder, J. G., de Jong, H. J., Elsinga, P. H., Paans, A. M., & Vaalburg, W. (1993). and beta 2-adrenoceptor affinity of atenolol and metoprolol. A receptor-binding study performed with different radioligands in tissues from the rat, the guinea pig and man. Naunyn-Schmiedeberg's archives of pharmacology, 348(5), 453–460. Retrieved from [Link]

  • Molenaar, P., Sarsero, D., Arch, J. R., Kelly, J., Henson, S. M., & Kaumann, A. J. (1997). Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium. British journal of pharmacology, 121(4), 637–646. Retrieved from [Link]

  • Science.gov. (n.d.). beta-adrenergic antagonist propranolol: Topics. Retrieved from [Link]

  • ResearchGate. (n.d.). Evolving Mechanisms of Action of Beta Blockers: Focus on Nebivolol. Retrieved from [Link]

  • Windley, M. J., Kiss, L., & Elkins, J. (2019). Protocol-dependent differences in IC 50 values measured in hERG assays occur in a predictable way and can be used to quantify state preference of drug binding. bioRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). A System-independent Scale (ΔLog(max/EC 50 )) of Agonism and Allosteric Modulation for Assessment of Selectivity, Bias and Receptor Mutation. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the affinity of Carvedilol (beta blocker) binding to beta 2 receptors compared to beta 1 receptors?. Retrieved from [Link]

  • Thiele, I., & Rapanault, C. (2023). Isoproterenol. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Cazzola, M., & Matera, M. G. (2014). Differential pharmacology and clinical utility of long-acting bronchodilators in COPD – focus on olodaterol. Clinical pharmacology : advances and applications, 6, 171–178. Retrieved from [Link]

  • Liu, X., Yan, Z., Li, H., & Xiang, Y. K. (2018). β-blockers augment L-type Ca2+ channel activity by targeting spatially restricted β2AR signaling in neurons. eLife, 7, e35153. Retrieved from [Link]

  • Kuchar, M., Rejholec, V., Roubal, Z., & Nemecek, O. (1979). Synthesis and pharmacology of potential beta-blockers. Collection of Czechoslovak chemical communications, 44(4), 1252–1257. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for propranolol, atenolol, and ICI118,551. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of dimethyl maleate.
  • Nanion Technologies. (2023). Carvedilol: a beta-blocker that also stimulates beta-receptors. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of dimethyl maleate.
  • GoodRx. (2023). How Does Carvedilol Work? All About Its Mechanism of Action. Retrieved from [Link]

  • MDPI. (n.d.). A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response. Retrieved from [Link]

Sources

Comparison of Beradilol salt forms for bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Bioavailability Assessment: Beradilol Salt Forms

Executive Summary

Beradilol (TZC-5665) is a third-generation beta-adrenergic receptor antagonist featuring a pyridazinone scaffold. Unlike conventional beta-blockers, its development required a specialized salt form to balance aqueous solubility with membrane permeability. This guide analyzes the selection of the Monoethyl Maleate salt (Beradilol Ethyl Hydrogen Maleate) over the Free Base and standard inorganic salts (e.g., Hydrochloride).

For the formulation scientist, the critical takeaway is that Beradilol Monoethyl Maleate represents a "Goldilocks" physicochemical state: it provides sufficient ionization for dissolution while the ethyl-esterified counterion maintains the lipophilicity required for optimal passive diffusion, a strategy often superior to simple inorganic salts for BCS Class II/IV compounds.

Technical Profile: Beradilol (TZC-5665)

  • Compound Name: this compound (JAN)

  • Code Name: TZC-5665[1][2][3]

  • Chemical Class: Pyridazinone-based

    
    -blocker
    
  • Mechanism: Competitive antagonism of

    
    -adrenergic receptors; vasodilatory activity via 
    
    
    
    -blockade or Ca
    
    
    channel modulation.
  • Development Challenge: The free base exhibits poor aqueous solubility (

    
    ), limiting oral bioavailability.
    

Comparative Analysis: Salt Form Performance

The following table synthesizes the physicochemical rationale for selecting the Monoethyl Maleate form over alternatives.

FeatureThis compound (Selected Form)Beradilol Free Base (Precursor)Beradilol HCl (Standard Alternative)
Counterion Ethyl Hydrogen Maleate (Organic)NoneChloride (Inorganic)
Aqueous Solubility High (>10 mg/mL)Low (<0.01 mg/mL)High , but pH-dependent
Common Ion Effect Negligible in gastric fluid.N/ASignificant (suppressed by gastric HCl).
Lipophilicity (LogP) Moderate (Counterion adds lipophilicity)High (Rate-limiting dissolution)Low (Ion pair is highly polar)
Hygroscopicity Low/Moderate (Stable crystal lattice)LowHigh (Risk of deliquescence)
Bioavailability Optimal (Balanced dissolution/permeation)Poor (Dissolution-limited)Variable (Gastric precipitation risk)
Why "Monoethyl" Maleate?

Standard maleate salts are common, but Ethyl Hydrogen Maleate is a unique counterion.

  • Modulated Acidity: It is a weaker acid than maleic acid, potentially preventing acid-catalyzed degradation of the labile pyridazinone ring.

  • Lipophilic Shielding: The ethyl group on the counterion increases the lipophilicity of the salt form before dissociation. This can enhance the "apparent" partition coefficient during the initial diffusion layer transit, facilitating absorption in the upper GI tract.

Bioavailability Mechanism: The "Spring and Parachute"

The superior performance of the Monoethyl Maleate salt can be visualized using the "Spring and Parachute" model of supersaturation.

Figure 1: Salt Dissolution and Absorption Pathway Caption: The Monoethyl Maleate salt generates a high-energy supersaturated state (Spring) and maintains it via the counterion's specific interaction, preventing rapid precipitation (Parachute).

Bioavailability Salt Beradilol Monoethyl Maleate (Solid) Dissolved Supersaturated Solution (Drug+ + Et-Mal-) Salt->Dissolved Rapid Dissolution (Spring Effect) Precipitate Amorphous/Crystalline Precipitate (Free Base) Dissolved->Precipitate Recrystallization (Risk) Absorption Systemic Circulation (Bioavailable) Dissolved->Absorption Permeation (Passive Diffusion) Counterion Ethyl Hydrogen Maleate Counterion Effect Counterion->Dissolved Stabilizes Supersaturation Counterion->Absorption Enhances Lipophilicity

Experimental Protocols

To validate these properties in your own lab, use the following self-validating protocols.

Protocol A: Kinetic Solubility in Biorelevant Media (FaSSIF)

Objective: Determine the maximum soluble concentration before precipitation occurs.

  • Preparation: Prepare FaSSIF (Fasted State Simulated Intestinal Fluid) at pH 6.5.

  • Seeding: Add excess this compound to 10 mL of FaSSIF in a jacketed vessel at 37°C.

  • Agitation: Stir at 300 RPM.

  • Sampling:

    • Withdraw 0.5 mL aliquots at T=5, 15, 30, 60, and 120 minutes.

    • Critical Step: Filter immediately using a 0.22

      
      m PVDF filter (pre-heated to 37°C to prevent temperature-induced precipitation).
      
  • Analysis: Dilute filtrate with mobile phase and analyze via HPLC-UV (254 nm).

  • Validation: Perform the same procedure with Beradilol Free Base. The Salt/Base solubility ratio should be

    
    .
    
Protocol B: Intrinsic Dissolution Rate (IDR)

Objective: Measure the dissolution rate per unit area, independent of particle size.

  • Compression: Compress 100 mg of the salt into a pellet using a Wood's apparatus die (pressure: 2000 psi for 1 min) to ensure a constant surface area (

    
    ).
    
  • Medium: 900 mL of 0.1 N HCl (simulated gastric fluid) at 37°C.

  • Rotation: Rotate the die at 100 RPM.

  • Data Capture: Use a fiber-optic UV probe or recirculating loop to measure absorbance every 30 seconds for 20 minutes.

  • Calculation: Plot Cumulative Amount Dissolved vs. Time. The slope divided by the surface area is the IDR (

    
    ).
    
    • Target: IDR

      
       indicates no dissolution-limited absorption.
      

References

  • National Institute of Health Sciences (Japan). (2025). This compound (JAN) - Japanese Accepted Names for Pharmaceuticals. Retrieved from [Link]

  • PubChem. (2025). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Seki, T., et al. (1998).[3] Synthesis and Pharmacological Activity of the Optical Isomers of TZC-5665. Chemical and Pharmaceutical Bulletin, 46(1), 84-96.[3] Retrieved from [Link][3][4][5]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Contextual grounding for salt selection).

Sources

Safety Operating Guide

Beradilol monoethyl maleate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Subject: OPERATIONAL GUIDE: Safe Disposal and Handling of Beradilol Monoethyl Maleate (TZC-5665)

Executive Summary & Core Directive

This compound (also known as TZC-5665) is a potent beta-adrenergic antagonist derivative utilized in cardiovascular research.[1][2] As a bioactive maleate salt, it presents specific handling challenges regarding solubility, bioavailability, and environmental persistence.[2]

The Core Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . Do not dispose of this compound via municipal waste or sanitary sewer systems.[1][2] The only acceptable disposal route is high-temperature incineration via a licensed chemical waste contractor.[1][2]

Chemical Characterization & Risk Profile

To dispose of a compound safely, you must understand its behavior in the waste stream.[2] Beradilol is often supplied as a monoethyl maleate salt to improve solubility, which increases its bioavailability and environmental mobility.[1][2]

PropertyData / CharacteristicOperational Implication
Compound ID This compound (TZC-5665)Use CAS/ID for waste manifesting.[1][2]
Chemical Class Beta-blocker / Pyridazinone derivativePotential cardiovascular toxicity; target organ hazard.[1][2]
Salt Form Monoethyl Maleate (Ester-Salt)Acidic in solution.[1][2] Do not mix with strong oxidizers or cyanides.[1][2]
Physical State Solid (Crystalline Powder)High inhalation risk during weighing/transfer.[1][2]
Solubility Soluble in DMSO, Methanol; Sparingly in WaterLiquid waste will mobilize rapidly; containment is critical.[1][2]
RCRA Status Non-Listed (Unless mixed with solvents)Treat as "Non-RCRA Regulated Pharmaceutical Waste" destined for incineration.[1][2]

Expert Insight: The "monoethyl maleate" moiety indicates this is a salt of a maleic acid ester.[1][2] In aqueous solution, this can lower pH.[1][2] Ensure your liquid waste carboys are compatible with acidic organic salts (HDPE is preferred over metal containers).[1][2]

Disposal Procedures: Step-by-Step

A. Solid Waste (Pure Substance & Contaminated Solids)

Applicability: Expired API, weighing boats, contaminated gloves, spill cleanup materials.[2]

  • Segregation: Do not mix with general lab trash or biohazard (red bag) waste unless the compound is also infectious.[1][2]

  • Containerization: Place solids in a wide-mouth HDPE jar or a dedicated "Pharmaceutical Waste" black/blue container.

  • Labeling: Label clearly:

    • Content: "this compound - Solid Waste"[1]

    • Hazard:[1][3][4] "Toxic / Bioactive"

  • Destruction: Transfer to EHS for Incineration (Waste Code: NON-RCRA PHARM or State-specific code).

B. Liquid Waste (Stock Solutions & Mother Liquor)

Applicability: HPLC effluent, dissolved stocks in DMSO/Methanol.[1][2]

  • Solvent Compatibility Check:

    • If dissolved in Methanol/Acetonitrile : Classify as Ignitable (D001) Hazardous Waste .[1][2]

    • If dissolved in DMSO/Water : Classify as Toxic/Irritant Chemical Waste .[1][2]

  • Accumulation:

    • Use a dedicated "Organic Waste" carboy.[1][2]

    • CRITICAL: Do not mix with basic waste (e.g., Sodium Hydroxide).[1][2] The maleate salt is acidic; mixing may generate heat or precipitate the free base, causing sludge formation that clogs disposal lines.[2]

  • Deactivation (Not Recommended): Chemical deactivation (e.g., bleach) is not validated for Beradilol and may generate toxic byproducts.[1][2] Rely solely on off-site thermal destruction.[1][2]

Decision Logic: Waste Stream Segregation

The following workflow ensures compliance with EPA Subpart P (Hazardous Waste Pharmaceuticals) and local EHS standards.

Beradilol_Disposal Start Start: Beradilol Waste Generated State Physical State? Start->State Solid Solid Waste (Powder, Wipes, PPE) State->Solid Liquid Liquid Waste (Solutions, HPLC) State->Liquid StreamA Stream A: Solid Pharma Waste (Incineration Only) Solid->StreamA Segregate from Trash SolventCheck Is Solvent Flammable? (MeOH, ACN, Acetone) Liquid->SolventCheck StreamB Stream B: Ignitable Haz Waste (RCRA D001) SolventCheck->StreamB Yes StreamC Stream C: Toxic Liquid Waste (Non-Halogenated) SolventCheck->StreamC No (e.g. Water/DMSO)

Figure 1: Decision matrix for segregating Beradilol waste streams. Note that "Ignitable" solvents trigger RCRA Hazardous Waste regulations immediately.

Emergency Spill Response (Bioactive Protocol)

If this compound powder is spilled outside a fume hood:

  • Evacuate & Isolate: Clear the immediate area.[1][2] The dust is a potent respiratory hazard.[1][2]

  • PPE Upgrade: Don double nitrile gloves, safety goggles, and an N95 or P100 respirator (if outside a hood).[1][2]

  • Dry Cleanup (Preferred):

    • Cover the spill with a damp paper towel (to suppress dust) or use a HEPA-filtered vacuum dedicated to hazardous drugs.[1][2]

    • Do not sweep dry powder, as this aerosolizes the beta-blocker.[1][2]

  • Wet Decontamination:

    • Wipe the surface with a soap/water solution (surfactants help solubilize the organic salt).[1][2]

    • Follow with a water rinse.[1][2]

    • Dispose of all cleanup materials as Solid Pharmaceutical Waste (Stream A).[1][2]

References & Regulatory Grounding

  • U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[1][2][5] Retrieved from [Link][1]

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][2] Retrieved from [Link][1]

  • Thermo Fisher Scientific. Handling and Disposal of Bioactive Molecules.[1][2] (General industry standard for research compounds).[1][2]

Disclaimer: This guide is intended for trained laboratory personnel. Always consult your institution's specific Chemical Hygiene Plan (CHP) and the Safety Data Sheet (SDS) provided by your specific vendor (e.g., Tocris, Cayman, Sigma) before handling.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Beradilol monoethyl maleate
Reactant of Route 2
Reactant of Route 2
Beradilol monoethyl maleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.